molecular formula C9H10O5 B195536 2-Hydroxy-4,5-dimethoxybenzoic acid CAS No. 5722-93-0

2-Hydroxy-4,5-dimethoxybenzoic acid

カタログ番号: B195536
CAS番号: 5722-93-0
分子量: 198.17 g/mol
InChIキー: RUBXSZYVSFYJQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-4,5-dimethoxybenzoic acid (CAS 5722-93-0) is an aromatic compound belonging to the class of methoxy-substituted benzoic acids. This compound is characterized by a hydroxyl group (-OH) at the 2-position and two methoxy groups (-OCH3) at the 4- and 5-positions on the benzene ring . This unique arrangement of functional groups imparts specific chemical and physical properties that make it a valuable intermediate for research in medicinal chemistry, organic synthesis, and material science . A prominent application of this compound is its role as a key synthetic precursor in the pharmaceutical industry. It is a critical building block in the multi-step synthesis of complex molecules such as Prazosin, an alpha-adrenergic blocker used to treat high blood pressure . The methoxy and hydroxyl substituents contribute to the compound's reactivity and ability to form hydrogen bonds, which can enhance its interaction with biological targets . In material science, this benzoic acid derivative serves as a building block for designing more complex molecular structures. Its aromatic core and specific functional groups offer opportunities for creating new materials with potential applications in organic electronics or as components in optoelectronic materials due to its influence on electronic properties . The compound has a molecular formula of C9H10O5 and a molecular weight of 198.17 g/mol . It has a melting point of 213-214 °C (decomposition) and a calculated boiling point of 361.5±42.0 °C at 760 mmHg . Its density is approximately 1.335 g/cm³ . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-hydroxy-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBXSZYVSFYJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468661
Record name 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5722-93-0
Record name 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4,5-dimethoxybenzoic acid, also known as 4,5-dimethoxysalicylic acid, is a substituted benzoic acid derivative. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and two methoxy groups on the benzene ring, imparts specific physicochemical properties that are critical for its application in various scientific domains. Notably, it serves as a key reactant in the synthesis of Salicylanilide derivatives, which have been investigated as inhibitors of the protein tyrosine kinase Epidermal Growth factor receptor (EGFR), a significant target in cancer therapy. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and relevant biological context.

Physicochemical Properties

The properties of this compound are summarized below. These values are crucial for predicting its behavior in biological systems, designing synthetic routes, and developing formulations.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₉H₁₀O₅--INVALID-LINK--
Molecular Weight 198.17 g/mol --INVALID-LINK--
Melting Point 213-214 °C (with decomposition)ChemBK
Boiling Point (Predicted) 361.5 ± 42.0 °CLookChem
pKa (Predicted) 3.13 ± 0.10LookChem
Solubility Sparingly soluble in water.Guidechem
Density (Predicted) 1.335 ± 0.06 g/cm³LookChem
LogP (Predicted) 1.6PubChem CID: 11564650
Hydrogen Bond Donor Count 2LookChem
Hydrogen Bond Acceptor Count 5LookChem
Spectral Data

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 198.[1] Key fragmentation patterns for aromatic carboxylic acids typically involve the loss of functional groups.[2][3][4] Expected fragments for this molecule could include:

  • [M-OH]⁺ (m/z 181): Loss of the hydroxyl radical from the carboxylic acid.

  • [M-COOH]⁺ (m/z 153): Loss of the carboxyl group.

  • [M-CH₃]⁺ (m/z 183): Loss of a methyl radical from one of the methoxy groups.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to its functional groups.[5]

  • O-H Stretch (Carboxylic Acid): A very broad band in the range of 3300-2500 cm⁻¹.[6]

  • O-H Stretch (Phenol): A broad band around 3500-3200 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks between 3100-3000 cm⁻¹.[5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1710-1680 cm⁻¹.[6]

  • C=C Stretch (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ether and Acid): Strong bands in the 1300-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a broad singlet for the carboxylic acid proton (>10 ppm), a singlet for the phenolic proton, two singlets for the non-equivalent aromatic protons, and two singlets for the two methoxy group protons (typically 3.5-4.0 ppm).

  • ¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-180 ppm).[7] Aromatic carbons would appear between 100-160 ppm, with those attached to oxygen atoms being further downfield. The two methoxy carbons would be expected around 55-60 ppm.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis Protocol: Demethylation of 2,4,5-Trimethoxybenzoic Acid

A common method for synthesizing this compound involves the selective demethylation of 2,4,5-trimethoxybenzoic acid.[8]

Materials:

  • 2,4,5-Trimethoxybenzoic acid

  • Piperazine

  • N,N-Dimethylacetamide (DMA)

  • Hydrochloric Acid (for pH adjustment)

  • Nitrogen or Argon gas supply

  • Reaction flask, condenser, heating mantle, stirrer

  • Filtration apparatus

Procedure:

  • Suspend 2.0g of 2,4,5-trimethoxybenzoic acid and 5.45g of piperazine in 10 mL of N,N-Dimethylacetamide in a reaction flask under a nitrogen atmosphere.[8]

  • Heat the mixture to 150 °C and stir for 2 hours.[8]

  • Monitor the reaction to completion (e.g., by TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure (e.g., using a rotary evaporator at 70 °C).[8]

  • Adjust the pH of the residue to acidic (e.g., pH 2-3) with hydrochloric acid to precipitate the product.

  • Stir the mixture at room temperature overnight to ensure complete precipitation.[8]

  • Collect the solid product by suction filtration.

  • Wash the product with cold water and dry under reduced pressure to yield this compound.[8]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reactants Suspend 2,4,5-Trimethoxybenzoic Acid and Piperazine in DMA atmosphere Establish N2 Atmosphere reactants->atmosphere heat Heat to 150°C Stir for 2h atmosphere->heat Start Reaction evap Evaporate Solvent heat->evap Reaction Complete acidify Acidify with HCl to Precipitate evap->acidify stir Stir Overnight acidify->stir filter Filter & Wash Solid stir->filter dry Dry Under Vacuum filter->dry Product Product dry->Product

Caption: Workflow for the synthesis of this compound.
Melting Point Determination: Capillary Method

Materials:

  • Dry, powdered this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)[9]

  • Thermometer

Procedure:

  • Ensure the sample is completely dry and finely powdered.

  • Load a small amount of the sample into a capillary tube by tapping the open end into the powder, achieving a packed height of 2-3 mm.[10]

  • Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.[9][10]

  • Place the capillary tube into the heating block of the melting point apparatus.[11]

  • For an unknown sample, perform a rapid preliminary heating (4-5 °C/minute) to determine an approximate melting range.[12]

  • For a precise measurement, start heating a new sample, and once the temperature is about 15-20 °C below the approximate melting point, reduce the heating rate to 1-2 °C per minute.[10][12]

  • Record the temperature at which the first drop of liquid appears (onset of melting).[12]

  • Record the temperature at which the entire solid has turned into a clear liquid (completion of melting).[12]

  • The recorded range is the melting point of the substance. Repeat the measurement at least twice for accuracy.[12]

G cluster_heat Heating Protocol cluster_observe Observation prep Prepare Sample: Dry and powder the compound. load Load Capillary Tube (2-3 mm height). prep->load place Place tube in apparatus. load->place heat_fast Heat rapidly to find approximate melting range. place->heat_fast Optional First Run heat_slow Heat slowly (1-2°C/min) near the melting point. place->heat_slow observe_start Record T at first liquid drop. heat_slow->observe_start observe_end Record T when fully melted. observe_start->observe_end result Report Melting Point Range observe_end->result

Caption: Experimental workflow for melting point determination.
pKa Determination: Potentiometric Titration

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water

  • Calibrated pH meter with an electrode

  • Burette, beaker, magnetic stirrer

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in water to a specific concentration (e.g., 1 mM).[13][14] If solubility is low, a co-solvent like methanol can be used, but this will yield an apparent pKa (pKa').

  • Ionic Strength: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[13]

  • Initial pH Adjustment: Place the solution in a beaker with a magnetic stirrer. Adjust the initial pH to the acidic side (e.g., pH 1.8-2.0) using 0.1 M HCl to ensure the compound is fully protonated.[13][14]

  • Titration: Begin titrating by adding small, precise increments of the standardized 0.1 M NaOH solution from a burette.

  • Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of NaOH added and the corresponding pH.[13]

  • Endpoint: Continue the titration until the pH is well into the basic range (e.g., pH 12).[14]

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). This can be determined from the inflection point of the first derivative plot.[13]

cluster_setup Preparation cluster_titration Titration cluster_analysis Data Analysis calibrate Calibrate pH Meter prepare_sol Prepare 1 mM Analyte Solution with 0.15 M KCl calibrate->prepare_sol adjust_ph Adjust to pH ~2 with HCl prepare_sol->adjust_ph titrate Add increments of 0.1 M NaOH adjust_ph->titrate record Record pH and Volume after stabilization titrate->record plot Plot pH vs. Volume NaOH record->plot find_pka Determine pKa at half-equivalence point plot->find_pka Result: pKa Value Result: pKa Value find_pka->Result: pKa Value

Caption: Workflow for pKa determination by potentiometric titration.
Solubility Determination: Shake-Flask Method

Materials:

  • This compound (solid)

  • Solvent (e.g., phosphate-buffered saline pH 7.4, water)

  • Vials or flasks with tight-sealing caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration system (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.[15] This ensures that a saturated solution is formed.

  • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[16]

  • Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.[15][16][17]

  • After equilibration, stop the agitation and let the vials stand to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm) or centrifuge the sample at high speed to separate the undissolved solid.[18] This step is critical to avoid aspirating solid particles.

  • Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.

  • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Biological Context: Relevance to EGFR Signaling

This compound is a precursor for synthesizing compounds that inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a transmembrane protein that, upon binding to ligands like EGF, activates multiple downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibitors developed from this benzoic acid derivative would interfere with this signaling, potentially halting uncontrolled cell growth.

EGFR_Pathway cluster_ras MAPK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Inhibitor (Derived from This compound) Inhibitor->EGFR Blocks RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Response Cell Proliferation, Survival, Growth Nucleus->Response

Caption: Simplified EGFR signaling pathway and the point of inhibition.

References

A Comprehensive Technical Guide to 2-Hydroxy-4,5-dimethoxybenzoic acid (CAS: 5722-93-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4,5-dimethoxybenzoic acid, also known as 4,5-Dimethoxysalicylic acid, is an aromatic compound with significant potential in various scientific fields.[1][2] Its molecular structure, featuring hydroxyl, methoxy, and carboxyl functional groups, makes it a versatile intermediate in organic synthesis and a candidate for pharmaceutical and materials science applications.[1] This technical guide provides a detailed overview of the properties, synthesis, and potential biological activities of this compound, with a focus on experimental protocols and data presentation for the scientific community.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is characterized by its good chemical stability and reactivity, stemming from its multiple functional groups.[1] The compound is soluble in organic solvents and has limited solubility in water.[2]

PropertyValueReference
CAS Number 5722-93-0[2]
Molecular Formula C₉H₁₀O₅[1]
Molecular Weight 198.17 g/mol [1]
Appearance White to off-white crystalline solid[1][2]
Melting Point 213-214 °C (decomposition)[3][4]
Boiling Point 361.5 ± 42.0 °C (Predicted)[3][4]
Density 1.335 ± 0.06 g/cm³ (Predicted)[1][3]
pKa 3.13 ± 0.10 (Predicted)[4]
LogP 1.6[5]

Biological Activity and Potential Applications

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, such as Acotiamide, a gastric motility medicine.[6][7] Its structure, particularly the phenolic hydroxyl and methoxy groups, suggests potential for a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][8]

While specific quantitative data for this compound is limited in publicly available literature, data from structurally similar compounds provide valuable insights into its potential efficacy.

Antioxidant Activity (Data for Structurally Similar Compounds)

The antioxidant potential of phenolic compounds is often evaluated using assays such as DPPH, ABTS, and FRAP. The following table presents data for a related compound, 2,3-dihydroxybenzoic acid, to provide a comparative reference. A lower IC₅₀ value indicates higher antioxidant activity.

AssayTest CompoundIC₅₀ (µM)
DPPH Radical Scavenging 2,3-dihydroxybenzoic acid60.83
ABTS Radical Scavenging 2,3-dihydroxybenzoic acidNot Reported
FRAP 2,3-dihydroxybenzoic acid173.79 (µM Fe²⁺/µM)
Antimicrobial Activity (Data for a Structurally Similar Compound)

The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following data for N-hydroxy-3,5-dimethoxybenzamide, a structurally related compound, is provided for reference.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Bacillus subtilisATCC 663332
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2592264
Candida albicansATCC 9002864

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 2,4,5-trimethoxybenzoic acid.[1][7]

Materials:

  • 2,4,5-trimethoxybenzoic acid

  • Piperazine

  • N,N-Dimethylacetamide (DMAc)

  • Nitrogen gas (N₂)

  • Hydrochloric acid (for pH adjustment)

  • Water

Procedure:

  • Suspend 2.0 g of 2,4,5-trimethoxybenzoic acid and 5.45 g of piperazine in 10 mL of N,N-Dimethylacetamide in a reaction flask.[1]

  • Heat the mixture to 150 °C and stir for 2 hours under a nitrogen atmosphere.[1]

  • After the reaction is complete, cool the mixture.

  • Remove the solvent by rotary evaporation at 70 °C, first with a water pump and then with an oil pump to ensure complete removal.[1]

  • Adjust the pH of the residue to precipitate the product.

  • Stir the mixture at room temperature overnight.[1]

  • Collect the solid product by suction filtration.

  • Dry the product under reduced pressure to obtain this compound.[1] This method has a reported yield of up to 95.3%.[1]

General Protocol for DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound solution in methanol at various concentrations

  • Methanol (as blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.[9]

  • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.[9]

  • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measure the absorbance at 517 nm using a microplate reader.[9]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_blank - Abs_sample) / Abs_blank ] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.[9]

General Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a general procedure for determining the antimicrobial activity of a compound.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Standardized microbial inoculum (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic

  • Negative controls (media only, media + DMSO)

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include positive and negative controls on the plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that shows no visible growth.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally similar compounds suggest potential mechanisms of action. For instance, the related compound 2-hydroxy-4-methoxy benzoic acid has been shown to affect the p-ERK pathway in melanoma cells and modulate inflammatory cytokines.[3][10] This suggests that this compound may also exert its biological effects through similar pathways.

G cluster_workflow Experimental Workflow for Biological Activity Screening Compound 2-Hydroxy-4,5- dimethoxybenzoic acid Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Compound->Antioxidant Antimicrobial Antimicrobial Assays (MIC, MBC) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., Cytokine release) Compound->AntiInflammatory Data Data Analysis (IC50, MIC determination) Antioxidant->Data Antimicrobial->Data AntiInflammatory->Data Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Data->Mechanism

Caption: A generalized workflow for screening the biological activities of this compound.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Pathway Signaling Cascade (e.g., NF-κB, MAPK) Stimulus->Pathway Compound 2-Hydroxy-4,5- dimethoxybenzoic acid Compound->Pathway Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Pathway->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: A proposed anti-inflammatory signaling pathway for this compound.

Conclusion

This compound is a chemical compound with significant promise, particularly as an intermediate in the synthesis of pharmaceuticals and as a potential bioactive agent. While further research is needed to fully characterize its biological activities and mechanisms of action, the available data on its physicochemical properties and the activities of structurally related compounds provide a strong foundation for future investigations. The experimental protocols and data presented in this guide are intended to support researchers in unlocking the full potential of this versatile molecule.

References

Spectroscopic Profile of 2-Hydroxy-4,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

2-Hydroxy-4,5-dimethoxybenzoic acid, also known as 4,5-dimethoxysalicylic acid, possesses a molecular formula of C₉H₁₀O₅ and a molecular weight of 198.17 g/mol .[1] Its structure consists of a benzoic acid core with a hydroxyl group at position 2 and two methoxy groups at positions 4 and 5.

Spectral Data Summary

Comprehensive, experimentally-verified ¹H NMR, ¹³C NMR, and full IR spectral data for this compound are not consistently available across public spectral databases. The following tables are structured to accommodate this data once it becomes available and include the limited mass spectrometry information that has been reported.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimental NMR data for this compound is not currently available in the searched public databases. The table below is a template for recording such data.

¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available
¹³C NMR Chemical Shift (δ) ppmAssignment
Data not available
Table 2: Infrared (IR) Spectroscopy Data

Note: A vapor phase IR spectrum is mentioned in the PubChem database, but the full spectrum data is not provided.[2] The table below is a template for recording characteristic IR peaks.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not available
Table 3: Mass Spectrometry (MS) Data

A patent describing the synthesis of this compound reports the following mass spectrometry data.[3]

m/zIon
199[M+H]⁺
221[M+Na]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS spectra for aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (Example using a 400 MHz spectrometer):

    • ¹H NMR:

      • Observe frequency: 400 MHz

      • Pulse sequence: Standard single pulse

      • Number of scans: 16-64 (dependent on sample concentration)

      • Relaxation delay: 1-5 seconds

    • ¹³C NMR:

      • Observe frequency: 100 MHz

      • Pulse sequence: Proton-decoupled single pulse

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay: 2-5 seconds

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Parameters (Example using a Quadrupole Mass Spectrometer):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to observe the [M-H]⁻ ion, or positive ion mode for [M+H]⁺ and [M+Na]⁺.

    • Infusion: Introduce the sample solution into the ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak and any adducts (e.g., sodium adduct).

    • If fragmentation is induced (MS/MS), analyze the daughter ions to elucidate the fragmentation pathway.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and the chemical structure of the target compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_data Data Output & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolution in deuterated solvent FTIR FTIR Spectroscopy Sample->FTIR Solid sample (ATR) MS Mass Spectrometry Sample->MS Dilute solution Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Mol_Weight Molecular Weight & Formula MS->Mol_Weight

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound highlighting key functional groups.

References

solubility of 2-Hydroxy-4,5-dimethoxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Hydroxy-4,5-dimethoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, formulation development, and analytical method design. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents visual workflows to aid in experimental design.

Compound Profile: this compound, also known as 4,5-dimethoxysalicylic acid, is a phenolic derivative of benzoic acid.[][2] Its structure, featuring hydroxyl and methoxy groups, gives it unique properties that make it a valuable intermediate in organic synthesis and pharmaceutical research.[] Notably, it is an important intermediate in the synthesis of Acotiamide, a medication used for functional dyspepsia.[3]

Solubility Data

Solvent ClassSolventQuantitative SolubilityTemperature (°C)Notes
Protic Water4 g/L (sparingly soluble)[4]25The presence of polar hydroxyl and carboxylic acid groups allows for some water solubility through hydrogen bonding.
Aprotic Polar Dimethyl Sulfoxide (DMSO)SolubleNot SpecifiedDMSO is a powerful solvent for many organic molecules and is expected to be a good solvent for this compound.
Aprotic Polar N,N-dimethylacetamideUsed as a reaction solvent[3]140-150The compound is suspended and reacts in this solvent at high temperatures, indicating its utility as a reaction medium.[3]
Halogenated ChloroformSlightly Soluble[5]Not SpecifiedQualitative data indicates slight solubility, potentially with heating.[5]

Note: The term "Soluble" is qualitative and indicates that the compound dissolves to a practically useful extent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Isothermal Shake-Flask Method

The following methodology details a reliable and widely used approach for determining the equilibrium solubility of a solid compound like this compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (±0.0001 g accuracy)

  • Glass vials with solvent-resistant screw caps

  • Constant temperature shaker or water bath

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess of solid should be clearly visible to ensure saturation is reached.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is established. Periodically confirm that undissolved solid remains.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.

    • Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method. Record the dilution factor accurately.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

    • The analysis will yield the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visual Diagrams

The following diagrams illustrate key experimental and logical workflows relevant to this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to known volume of solvent B Seal vial and place in constant temperature shaker A->B C Equilibrate for 24-48 hours B->C D Settle undissolved solid C->D Equilibrium Reached E Withdraw supernatant with syringe D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample to known volume F->G H Quantify concentration (e.g., by HPLC-UV) G->H I Calculate original concentration using dilution factor H->I

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Synthesis start 2,4,5-Trimethoxybenzoic Acid (Starting Material) intermediate This compound (Key Intermediate) start->intermediate Demethylation Reaction end Acotiamide (Final Pharmaceutical Agent) intermediate->end Further Synthetic Steps

References

The Multifaceted Biological Activities of 2-Hydroxy-4,5-dimethoxybenzoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4,5-dimethoxybenzoic acid and its derivatives represent a class of phenolic compounds that have garnered significant interest in the scientific community. These molecules, characterized by a benzoic acid scaffold adorned with hydroxyl and methoxy groups, are recognized for their diverse pharmacological potential. Their structural features make them versatile candidates for drug discovery and development, with demonstrated activities spanning anticancer, antioxidant, and anti-inflammatory effects. The presence and position of the hydroxyl and methoxy functional groups on the aromatic ring are crucial in determining the biological efficacy of these compounds. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support ongoing and future research endeavors.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound and its structurally related derivatives. The data, primarily presented as IC50 values, have been compiled from various studies to facilitate a comparative analysis of their potency. A lower IC50 value is indicative of a higher biological activity.

Table 1: Anticancer Activity of Benzoic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeSH-SY5Y (Neuroblastoma)5.20
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeA-549 (Lung Carcinoma)9.99
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeFaDu (Pharyngeal Carcinoma)13.98
Cinnamic acid derivative 1HCT116 (Colon Carcinoma)22.4[1]
Cinnamic acid derivative 2HCT116 (Colon Carcinoma)0.34[1]
Chalcone Methoxy Derivative 3aLuc-4t1 (Mouse Breast Cancer)15.3
Chalcone Methoxy Derivative 5aLuc-4t1 (Mouse Breast Cancer)25.1
Chalcone Methoxy Derivative 3aMDA-MB-231 (Human Breast Cancer)20.7
Chalcone Methoxy Derivative 5aMDA-MB-231 (Human Breast Cancer)35.4

Table 2: Antioxidant Activity of Hydroxybenzoic Acid Derivatives

CompoundAssayIC50 (µM)Reference
2,3-Dihydroxybenzoic acidDPPH5.86 ± 0.64[2]
3,4,5-Trihydroxybenzoic acid (Gallic Acid)DPPH2.42 ± 0.08[3]
2,5-Dihydroxybenzoic acidDPPH> 1000[3]
3,4-Dihydroxybenzoic acidDPPH> 1000[3]
Indole-based caffeic acid amide 3jDPPH50.98 ± 1.05[1]
Indole-based caffeic acid amide 3mDPPH67.64 ± 1.02[1]
3,4,5-Trihydroxybenzoic acid (Gallic Acid)ABTS2.93[4]
Indole-based caffeic acid amide 3fABTS14.48 ± 0.68[1]
Indole-based caffeic acid amide 3mABTS14.92 ± 0.30[1]

Table 3: Anti-inflammatory Activity of Benzoic Acid Derivatives

CompoundAssayIC50 (µM)Reference
Diarylpentanoid derivative 88Nitric Oxide Inhibition (RAW 264.7)4.9 ± 0.3[5]
Diarylpentanoid derivative 97Nitric Oxide Inhibition (RAW 264.7)9.6 ± 0.5[5]
2,6-bisbenzylidenecyclohexanone derivative 8Nitric Oxide Inhibition (RAW 264.7)6.68[5]
Ketoprofen derivative 17Lipoxygenase (LOX) Inhibition41[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for evaluating the biological activities of this compound and its derivatives are provided below.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

  • Materials:

    • Cancer cell line (e.g., HCT-116, MDA-MB-231)

    • Test compound (this compound derivative)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • CO₂ incubator

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

    • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined from the dose-response curve.

Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor. The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

    • Test compound

    • Methanol

    • Ascorbic acid (positive control)

    • 96-well plates

  • Procedure:

    • Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.[1]

    • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solutions to 100 µL of the DPPH solution. A control well should contain methanol instead of the sample.[1]

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Absorbance Measurement: Measure the absorbance at 517 nm.[1]

    • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control) x 100]. The IC50 value is determined from the dose-response curve.[7]

Protocol 3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay determines the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The amount of nitrite, a stable metabolite of NO, is measured using the Griess reagent.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Test compound

    • Lipopolysaccharide (LPS)

    • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

    • Sodium nitrite (for standard curve)

    • 96-well plates

  • Procedure:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.[8]

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]

    • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[8]

    • Absorbance Measurement: Measure the absorbance at 540 nm.[8]

    • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and general experimental workflows.

Signaling Pathways

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#FBBC05"]; IkB [label="IκB", shape=ellipse, fillcolor="#FFFFFF"]; NFkB [label="NF-κB", shape=ellipse, fillcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival)", shape=note, fillcolor="#FFFFFF"]; Compound [label="2-Hydroxy-4,5-dimethoxybenzoic\nacid derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2, color="#202124"];

// Edges GF -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [label="Recruits & Activates"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates &\nPromotes Degradation"]; IkB -> NFkB [label="Inhibits", dir=T, arrowhead=tee, style=dashed, color="#EA4335"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Promotes"]; Compound -> Akt [label="Inhibits", dir=T, arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; } Caption: Hypothetical inhibition of the Akt/NF-κB signaling pathway by a derivative.

// Nodes Stress [label="Cellular Stress / Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05"]; Raf [label="Raf", fillcolor="#FBBC05"]; MEK [label="MEK", fillcolor="#FBBC05"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AP1 [label="AP-1", shape=ellipse, fillcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(Inflammation, Apoptosis)", shape=note, fillcolor="#FFFFFF"]; Compound [label="2-Hydroxy-4,5-dimethoxybenzoic\nacid derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2, color="#202124"]; MKK4_7 [label="MKK4/7", fillcolor="#FBBC05"]; MKK3_6 [label="MKK3/6", fillcolor="#FBBC05"];

// Edges Stress -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; Stress -> MKK4_7 [style=dashed]; MKK4_7 -> JNK; Stress -> MKK3_6 [style=dashed]; MKK3_6 -> p38; ERK -> AP1; JNK -> AP1; p38 -> Nucleus; AP1 -> Nucleus; Nucleus -> Cellular_Response; Compound -> ERK [label="Modulates", dir=T, arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; Compound -> JNK [label="Modulates", dir=T, arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; Compound -> p38 [label="Modulates", dir=T, arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; } Caption: Potential modulation of the MAPK signaling pathway by a derivative.

Experimental Workflows

// Nodes start [label="Start: Compound Library", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Cancer Cell Line Culture", shape=cylinder, fillcolor="#FBBC05"]; treatment [label="Treat cells with\nserial dilutions of compounds"]; incubation [label="Incubate for 24-72h"]; mtt_assay [label="Perform MTT Assay"]; data_analysis [label="Measure Absorbance &\nCalculate % Viability"]; ic50 [label="Determine IC50 values", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; hit_id [label="Hit Identification", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Further Studies", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cell_culture; cell_culture -> treatment; treatment -> incubation; incubation -> mtt_assay; mtt_assay -> data_analysis; data_analysis -> ic50; ic50 -> hit_id; hit_id -> end; } Caption: General workflow for in vitro anticancer drug screening.

// Nodes start [label="Start: Compound Synthesis/Extraction", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Prepare serial dilutions\nof test compounds"]; dpph_prep [label="Prepare DPPH radical solution", shape=cylinder, fillcolor="#FBBC05"]; reaction [label="Mix compounds with\nDPPH solution"]; incubation [label="Incubate in the dark"]; measurement [label="Measure Absorbance at 517nm"]; calculation [label="Calculate % Inhibition"]; ic50 [label="Determine IC50 values", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Identify Potent Antioxidants", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> sample_prep; dpph_prep -> reaction; sample_prep -> reaction; reaction -> incubation; incubation -> measurement; measurement -> calculation; calculation -> ic50; ic50 -> end; } Caption: Workflow for the DPPH radical scavenging antioxidant assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the natural occurrence of 2-Hydroxy-4,5-dimethoxybenzoic acid and its related compounds. While direct evidence for the widespread natural existence of this compound remains elusive in the surveyed literature, this document provides a comprehensive overview of structurally similar phenolic compounds found in the plant kingdom. By examining the biosynthesis, isolation, and biological activities of these related molecules, we can infer potential pathways and significance for the target compound. This guide summarizes quantitative data, details relevant experimental protocols, and visualizes key biochemical pathways to serve as a valuable resource for researchers in phytochemistry, pharmacology, and drug discovery.

Introduction

This compound, a substituted phenolic acid, is a molecule of interest due to its role as a key intermediate in the synthesis of pharmaceuticals, such as Acotiamide.[1][2] Its chemical structure, featuring a benzoic acid core with hydroxyl and methoxy functional groups, suggests potential antioxidant and other biological activities inherent to phenolic compounds.[] However, a thorough review of scientific literature indicates that while its synthesis is well-documented, its isolation from natural sources is not. This guide, therefore, broadens its scope to include closely related, naturally occurring hydroxybenzoic acids and methoxylated phenols to provide a foundational understanding for researchers.

Natural Occurrence of Related Compounds

While this compound itself is not prominently reported as a natural product, a variety of structurally related compounds are widespread in the plant kingdom. These compounds provide a framework for understanding the potential botanical sources and biosynthetic machinery that could produce the target molecule.

Hydroxybenzoic Acids and Their Derivatives in Plants

Numerous hydroxybenzoic acid derivatives have been isolated from a diverse range of plant species. These compounds are typically found in leaves, roots, fruits, and bark. Their presence and concentration can vary significantly based on the plant species, environmental conditions, and developmental stage.

CompoundNatural Source(s)Plant Part(s)Reference(s)
2-Hydroxy-4-methoxybenzaldehyde Decalepis hamiltonii, Hemidesmus indicus, Mondia whitei, Periploca sepium, Sclerocarya caffraRoots, Rhizomes, Bark[4][5]
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) Found in a wide variety of plants, including Vanilla planifolia and as a metabolite of other phenolic compounds.-[4]
Protocatechuic acid (3,4-dihydroxybenzoic acid) Widespread in fruits, vegetables, and herbs.-[6]
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) Found in various plants, including olives and dates.-[7]
Salicylic acid (2-hydroxybenzoic acid) Ubiquitous in the plant kingdom.-[7]

Biosynthesis of Substituted Benzoic Acids in Plants

The biosynthesis of benzoic acids in plants is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a vast array of secondary metabolites. The core pathway starts with the amino acid phenylalanine.

The general biosynthetic route to benzoic acids involves the shortening of the C3 side chain of cinnamic acid, which is derived from phenylalanine. This can occur through both β-oxidative and non-β-oxidative pathways. Subsequent modifications, such as hydroxylation and O-methylation, are catalyzed by specific enzymes to produce the diverse array of substituted benzoic acids found in nature.

The formation of a dimethoxylated compound like this compound would necessitate the action of O-methyltransferases (OMTs). These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the benzoic acid ring. The specific regioselectivity of these enzymes determines the final methylation pattern. For instance, Caffeic acid O-methyltransferase (COMT) is a well-characterized enzyme involved in lignin biosynthesis that methylates hydroxyl groups on phenylpropanoid precursors.[8]

Biosynthesis_of_Substituted_Benzoic_Acids Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Hydroxybenzoic_Acids Hydroxybenzoic_Acids p_Coumaric_Acid->Hydroxybenzoic_Acids Side-chain shortening Hydroxylation Hydroxylation (P450s) Hydroxybenzoic_Acids->Hydroxylation Methylation O-Methylation (OMTs) Hydroxylation->Methylation Substituted_Benzoic_Acids Substituted_Benzoic_Acids Methylation->Substituted_Benzoic_Acids Extraction_Workflow Start Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration End Crude Extract Concentration->End Signaling_Pathways Phenolic_Compound Phenolic Compound ROS Reactive Oxygen Species (ROS) Phenolic_Compound->ROS Scavenges NF_kB NF-κB Pathway Phenolic_Compound->NF_kB Inhibits MAPK MAPK Pathway Phenolic_Compound->MAPK Modulates Nrf2 Nrf2 Pathway Phenolic_Compound->Nrf2 Activates Inflammation Inflammation NF_kB->Inflammation Cell_Proliferation Cell Proliferation & Apoptosis MAPK->Cell_Proliferation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

References

2-Hydroxy-4,5-dimethoxybenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a crucial building block in the field of organic synthesis. Its unique arrangement of hydroxyl, methoxy, and carboxylic acid functional groups on a benzene ring provides multiple reactive sites, making it a versatile precursor for the synthesis of a wide array of complex molecules, particularly those with significant biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological relevance of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its use in synthetic chemistry.

PropertyValueReferences
CAS Number 5722-93-0[2]
Molecular Formula C₉H₁₀O₅[2]
Molecular Weight 198.17 g/mol [2]
Melting Point 213-214 °C (decomposition)
Boiling Point 361.5 ± 42.0 °C (Predicted)
pKa 3.13 ± 0.10 (Predicted)
Appearance White to off-white crystalline powder[1]
Solubility Sparingly soluble in water

Experimental Protocols: Synthesis of Bioactive Molecules

The strategic placement of functional groups on this compound makes it an ideal starting material for the synthesis of various bioactive compounds. Below are detailed experimental protocols for the synthesis of key molecules derived from this versatile building block.

Synthesis of Acotiamide: A Gastroprokinetic Agent

Acotiamide is a prominent drug used for the treatment of functional dyspepsia, and its synthesis highlights the utility of this compound as a key intermediate. The following protocol is a representative synthesis of Acotiamide.

Step 1: Synthesis of 2-Hydroxy-4,5-dimethoxybenzoyl chloride

  • Materials: this compound (19.8 g, 0.1 mol), thionyl chloride (50 ml), tetrahydrofuran (THF) (1 ml), dimethylformamide (DMF) (0.05 ml).

  • Procedure:

    • In a three-necked flask equipped with a thermometer, drying tube, and a tail gas absorption device, add this compound.

    • Add thionyl chloride and THF to the flask.

    • Add DMF dropwise and heat the mixture to reflux for 2.5 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

    • The resulting product, 2-hydroxy-4,5-dimethoxybenzoyl chloride (approximately 20.1 g, yield ~92.8%), can be used in the next step without further purification.

Step 2: Synthesis of 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester

  • Materials: 2-hydroxy-4,5-dimethoxybenzoyl chloride (21.7 g, ~0.1 mol), 2-aminothiazole-4-carboxylic acid methyl ester (15.8 g, ~0.1 mol), dichloromethane (100 ml), methanol (70 ml).

  • Procedure:

    • To a three-necked flask, add 2-hydroxy-4,5-dimethoxybenzoyl chloride, 2-aminothiazole-4-carboxylic acid methyl ester, and dichloromethane.

    • Heat the mixture to reflux and maintain for 4 hours.

    • After the reaction is complete, evaporate the solvent to dryness.

    • Add methanol to the residue, heat to reflux, and then filter the solid by suction.

    • The collected solid is 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester (approximately 32.4 g, yield 95.9%).

Step 3: Synthesis of Acotiamide

  • Materials: 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylic acid methyl ester (50.9 g, 0.15 mol), N,N-diisopropylethylenediamine (21.6 g, 0.15 mol), N,N-dimethylformamide (DMF) (1000 ml).

  • Procedure:

    • In a four-necked flask under a nitrogen atmosphere, dissolve 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylic acid methyl ester in DMF.

    • Add N,N-diisopropylethylenediamine to the solution.

    • Heat the reaction mixture to 100 °C and maintain for 5 hours.

    • After the reaction is complete, evaporate the solvent under reduced pressure to obtain Acotiamide.

Representative Synthesis of a Salicylanilide Derivative

Salicylanilides are known for their wide range of biological activities, including antimicrobial and anticancer effects.[3]

  • Materials: this compound (0.3 gram-mole), aniline (0.3 gram-mole), phosphorus trichloride (0.1 gram-mole), chlorobenzene (300 mls).

  • Procedure:

    • In a reaction vessel, mix this compound and aniline in chlorobenzene.

    • Cool the mixture to approximately 10 °C with stirring.

    • Slowly add a solution of phosphorus trichloride in chlorobenzene, maintaining the temperature between 10 and 25 °C.

    • After the addition is complete, heat the reaction mixture to reflux temperature (initially around 132 °C) and maintain for about eight hours.

    • Cool the mixture and filter the precipitated product.

    • Wash the product with chlorobenzene and then with water.

    • Dry the product to obtain the salicylanilide derivative.[4]

Conceptual Synthesis of a Phenanthrene-based Alkaloid Precursor

Phenanthrene-based alkaloids have shown significant cytotoxic activity against various cancer cell lines.[5][6] While a direct synthesis from this compound is complex, a plausible synthetic route could involve its conversion to a key intermediate. A conceptual first step is outlined below.

  • Hypothetical Step: Conversion to a Phenanthrene Precursor

    • The synthesis would likely begin with the protection of the hydroxyl and carboxylic acid groups of this compound.

    • This would be followed by a series of reactions, potentially involving a Heck or Suzuki coupling with a suitable boronic acid or alkene to build the phenanthrene skeleton.

    • Subsequent cyclization and functional group manipulations would lead to the desired phenanthrene core, which could then be further elaborated into various alkaloids.

Signaling Pathways and Biological Activities

Derivatives of this compound have been shown to interact with various biological signaling pathways, leading to their therapeutic effects.

Mechanism of Action of Acotiamide

Acotiamide enhances gastric motility through a dual mechanism involving the cholinergic system. It acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on cholinergic neurons in the gut, which normally inhibit acetylcholine (ACh) release.[7][8] By blocking these receptors, Acotiamide disinhibits ACh release. Additionally, it inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the synaptic cleft.[9] The combination of enhanced ACh release and reduced degradation leads to an overall increase in acetylcholine levels, which then stimulates postsynaptic muscarinic receptors on smooth muscle cells, promoting gastric contraction and motility.[7][9]

Acotiamide_Mechanism Acotiamide Acotiamide M1_M2_receptor Presynaptic M1/M2 Muscarinic Autoreceptors Acotiamide->M1_M2_receptor Antagonism AChE Acetylcholinesterase (AChE) Acotiamide->AChE Inhibition ACh_release Acetylcholine (ACh) Release M1_M2_receptor->ACh_release Inhibits ACh Acetylcholine (ACh) in Synaptic Cleft ACh_release->ACh AChE->ACh Degrades Postsynaptic_receptor Postsynaptic Muscarinic Receptors ACh->Postsynaptic_receptor Activates Gastric_motility Increased Gastric Motility and Contraction Postsynaptic_receptor->Gastric_motility Stimulates

Caption: Mechanism of action of Acotiamide.

Anti-inflammatory Activity of Salicylanilide Derivatives: Inhibition of the NF-κB Pathway

Certain salicylanilide derivatives have demonstrated anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway.[10] This pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Salicylanilide derivatives can interfere with this pathway, potentially by inhibiting the IKK complex or the degradation of IκBα, thereby preventing NF-κB activation.[11][12]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Transcription Nucleus->Inflammation Activates Salicylanilide Salicylanilide Derivative Salicylanilide->IKK Inhibits PI3K_Akt_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Chalcone Chalcone Derivative Chalcone->PI3K Inhibits Chalcone->Akt Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates Apoptosis_Pathway Phenanthrene Phenanthrene-based Alkaloid Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Phenanthrene->Bcl2 Inhibits Bax Pro-apoptotic Bax, Bak Phenanthrene->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

potential therapeutic targets of 2-Hydroxy-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Hydroxy-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4,5-dimethoxysalicylic acid, is a phenolic acid and a known impurity of the gastroprokinetic agent Acotiamide.[1][2] As a substituted salicylic acid, it belongs to a class of compounds recognized for a wide array of biological activities. While direct experimental investigation into its specific molecular targets is limited, its structural characteristics suggest several plausible and compelling therapeutic avenues. This document synthesizes the available data on structurally related compounds to propose potential therapeutic targets, outlines detailed experimental protocols for their validation, and presents hypothetical signaling pathways and workflows to guide future research. The primary proposed targets include Epidermal Growth Factor Receptor (EGFR), Sirtuin 5 (SIRT5), and key mediators of inflammatory and oxidative stress pathways such as NF-κB, COX enzymes, and Nrf2.

Proposed Target: Receptor Tyrosine Kinase Inhibition (EGFR)

The epidermal growth factor receptor (EGFR) is a transmembrane protein that exhibits tyrosine kinase activity upon binding of its ligands.[2] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a validated and critical target for anticancer drug development.[3]

Evidence Based on Structural Analogy

While this compound has not been directly evaluated as an EGFR inhibitor, its core salicylic acid scaffold is a key component in the synthesis of salicylanilide derivatives that have demonstrated potent and selective EGFR inhibitory activity.[2][3] A study by Zhang et al. (2016) detailed the design and synthesis of p-O-alkyl salicylanilides that mimic the planar quinazoline structure of known EGFR antagonists like gefitinib.[3] These derivatives displayed significant EGFR inhibition, with IC50 values in the sub-micromolar range. This strongly suggests that this compound could serve as a valuable starting scaffold or lead compound for the development of novel EGFR inhibitors.

Proposed Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the hypothesized point of inhibition by a derivative of this compound. The inhibitor is proposed to act as an ATP-competitive agent in the intracellular kinase domain.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation STAT3 STAT3 EGFR->STAT3 EGF EGF (Ligand) EGF->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor 2-Hydroxy-4,5-dimethoxybenzoic Acid Derivative Inhibitor->EGFR Inhibition

Caption: Proposed inhibition of the EGFR signaling cascade.
Quantitative Data from Structurally Related Compounds

The following table summarizes the EGFR inhibitory and antiproliferative activities of salicylanilide derivatives synthesized from salicylic acid scaffolds, as reported by Zhang et al.[3] This data provides a benchmark for the potential efficacy of novel compounds derived from this compound.

Compound IDEGFR Kinase IC50 (µM)A431 Cell Line IC50 (µM)HCT-116 Cell Line IC50 (µM)
5b 0.451.052.13
5d 0.300.941.85
Gefitinib 0.0210.15> 50
Data sourced from Zhang et al. (2016)[3]
Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol is adapted from methodologies used to screen for EGFR kinase inhibitors.[4]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR tyrosine kinase activity.

  • Materials:

    • Recombinant human EGFR kinase domain (e.g., from Sigma-Aldrich).

    • Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphoric acid, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, pH 7.2).

    • ATP and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

    • Test compound (this compound) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. The final concentration in the assay may range from 10 nM to 100 µM.

    • Add 2.5 µL of the compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of recombinant EGFR enzyme solution (e.g., 50 ng/mL in kinase buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP (e.g., 20 µM final concentration) and the substrate peptide in kinase buffer.

    • Incubate the plate at room temperature for 1-2 hours.

    • Terminate the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting percent inhibition versus log[concentration] and fitting the data to a sigmoidal dose-response curve.

Proposed Target: Sirtuin 5 (SIRT5) Inhibition

Sirtuins are a class of NAD+-dependent protein deacylases that regulate critical cellular processes, including metabolism, DNA repair, and longevity.[1] Sirtuin 5 (SIRT5), located primarily in the mitochondria, is unique in its robust desuccinylase, demalonylase, and deglutarylase activities.[1] Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target.[1]

Evidence Based on Structural Analogy

A recent study by Ma et al. (2022) identified a series of 2-hydroxybenzoic acid derivatives as novel, selective inhibitors of SIRT5.[1][5] Through a thermal shift screening assay followed by enzymatic assays, they discovered a hit compound with a 2-hydroxybenzoic acid core that exhibited moderate inhibitory activity against SIRT5 (IC50 = 26.4 µM) and high selectivity over other sirtuins (SIRT1, 2, and 3).[1] Molecular docking studies revealed that the carboxyl and adjacent hydroxyl groups of the 2-hydroxybenzoic acid scaffold are essential for binding to the SIRT5 active site, forming key interactions with residues Arg105 and Tyr102.[1] Given that this compound shares this essential pharmacophore, it is a plausible candidate for SIRT5 inhibition.

Proposed Mechanism of Action

The diagram below illustrates the proposed competitive inhibition of SIRT5. The inhibitor, sharing the 2-hydroxybenzoic acid scaffold, is hypothesized to occupy the substrate-binding pocket, preventing the deacylation of mitochondrial target proteins.

SIRT5_Inhibition cluster_workflow Normal Enzymatic Reaction SIRT5 SIRT5 Enzyme Product De-succinylated Target Protein SIRT5->Product Catalyzes Substrate Succinylated Target Protein Substrate->SIRT5 Binds Function Altered Metabolic Function Product->Function Inhibitor 2-Hydroxy-4,5- dimethoxybenzoic acid Inhibitor->SIRT5 Competitive Inhibition

Caption: Hypothesized competitive inhibition of SIRT5.
Quantitative Data from Structurally Related Compounds

The table below presents SIRT5 inhibitory data for a 2-hydroxybenzoic acid derivative identified by Ma et al.[1]

Compound IDScaffoldSIRT5 IC50 (µM)Selectivity
11 2-Hydroxybenzoic acid26.4 ± 0.8Selective over SIRT1, SIRT2, SIRT3
Suramin (Positive Control)28.4 ± 2.5Non-selective
Data sourced from Ma et al. (2022)[1]
Experimental Protocol: SIRT5 Inhibition Assay (Trypsin-Coupled)

This protocol is based on the fluorescence assay described by Ma et al.[1]

  • Objective: To measure the inhibitory effect of this compound on SIRT5 deacylase activity.

  • Materials:

    • Recombinant human SIRT5 protein.

    • Fluorogenic SIRT5 substrate peptide (e.g., Z-K(succinyl)-AMC).

    • NAD+.

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (Trypsin in buffer with a surfactant).

    • Test compound dissolved in DMSO.

    • Black, flat-bottom 96-well plates.

  • Procedure:

    • In a 96-well plate, add 25 µL of assay buffer containing the test compound at various concentrations.

    • Add 12.5 µL of a solution containing the SIRT5 enzyme (e.g., 2 µM final concentration) and NAD+ (e.g., 1 mM final concentration).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 12.5 µL of the fluorogenic substrate (e.g., 200 µM final concentration).

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution (containing trypsin). Trypsin cleaves the deacylated peptide, releasing the fluorescent AMC group.

    • Incubate at 37°C for 30 minutes.

    • Measure fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • Calculate percent inhibition and determine the IC50 value as described in Protocol 1.4.

Potential Targets in Inflammation and Oxidative Stress

Phenolic acids are well-recognized for their antioxidant and anti-inflammatory properties.[6] These activities are generally attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in the inflammatory response.

Proposed Targets: NF-κB and COX Enzymes

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Inhibition can occur at multiple levels, including preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm.

Proposed Target: Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective enzymes. The phenolic structure of this compound, with its electron-donating hydroxyl and methoxy groups, suggests a strong potential for antioxidant activity, possibly through activation of the Nrf2 pathway.

Workflow for Assessing Anti-inflammatory & Antioxidant Activity

The following diagram outlines a typical experimental workflow to investigate the effects of the compound on these pathways in a cell-based model.

Cellular_Assay_Workflow cluster_assays Downstream Assays cluster_proteins Western Blot Targets start Culture Macrophages (e.g., RAW 264.7) pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS (Lipopolysaccharide) pretreat->stimulate griess Measure Nitric Oxide (Griess Assay) stimulate->griess elisa Measure Cytokines (TNF-α, IL-6 ELISA) stimulate->elisa western Protein Expression Analysis (Western Blot) stimulate->western qpcr Gene Expression Analysis (RT-qPCR) stimulate->qpcr nfkb_proteins p-IKK, p-IκBα, p-p65 western->nfkb_proteins nrf2_proteins Nrf2, HO-1, NQO1 western->nrf2_proteins cox_protein COX-2 western->cox_protein

Caption: Experimental workflow for cellular activity screening.
Experimental Protocol: Western Blot for NF-κB Pathway Activation

This protocol provides a method to assess the phosphorylation status of key NF-κB signaling proteins.

  • Objective: To determine if this compound inhibits LPS-induced phosphorylation of IKK and p65, and degradation of IκBα.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Cell culture medium (DMEM with 10% FBS).

    • LPS from E. coli.

    • Test compound dissolved in DMSO.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

    • Primary antibodies: anti-phospho-IKK, anti-phospho-p65, anti-IκBα, anti-β-actin.

    • HRP-conjugated secondary antibody.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Harvest lysates and quantify protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Visualize protein bands using a chemiluminescence imaging system.

    • Quantify band intensity and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound is a compound with significant, yet largely unexplored, therapeutic potential. Based on robust evidence from structurally analogous compounds, the most promising therapeutic targets for investigation are EGFR kinase for oncology applications and SIRT5 for metabolic diseases and cancer. Furthermore, its inherent phenolic acid structure warrants a thorough investigation into its modulatory effects on the NF-κB and Nrf2 signaling pathways, which are central to inflammation and oxidative stress-related pathologies.

Future research should prioritize direct validation of these hypothesized interactions. The experimental protocols provided herein offer a clear roadmap for initiating these studies. A systematic screening approach, beginning with in vitro enzymatic and cell-based assays, will be crucial to elucidating the precise mechanism of action and quantifying the potency of this compound. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its activity against the most promising targets, paving the way for the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Antioxidant Potential of 2-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4,5-dimethoxybenzoic acid, a phenolic compound, is structurally poised to exhibit significant antioxidant properties, making it a molecule of interest in the fields of pharmacology and drug development.[1][2][] Its antioxidant potential is primarily attributed to the presence of a phenolic hydroxyl group and electron-donating methoxy groups on the benzoic acid backbone, which enables it to neutralize reactive oxygen species (ROS).[2][] This technical guide provides a comprehensive overview of the theoretical and potential antioxidant activity of this compound. Due to the limited direct experimental data on this specific compound, this guide draws upon data from structurally similar compounds to infer its potential efficacy and mechanisms of action. Detailed experimental protocols for key in vitro antioxidant assays are provided to facilitate further research and evaluation.

Introduction

Phenolic acids are a widely studied class of compounds known for their antioxidant properties, which are crucial in mitigating oxidative stress-related pathologies.[4] this compound, a derivative of benzoic acid, features key functional groups—a hydroxyl (-OH) and two methoxy (-OCH₃) groups—that are known to contribute to antioxidant activity.[1][2][] The arrangement of these groups on the aromatic ring influences the compound's ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.[4][5] This document outlines the theoretical basis for its antioxidant potential, provides comparative data from analogous compounds, and details the experimental methodologies required for its comprehensive evaluation.

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound can be broadly categorized into direct and indirect mechanisms.

Direct Antioxidant Activity: Free Radical Scavenging

The primary direct mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[4][5] The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring, making it less reactive.[5] The presence of electron-donating methoxy groups further enhances this stability.[6]

2-Hydroxy-4,5-dimethoxybenzoic_Acid This compound (Ar-OH) Stable_Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) 2-Hydroxy-4,5-dimethoxybenzoic_Acid->Stable_Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Accepts H•

General mechanism of free radical scavenging by a phenolic antioxidant.

Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways

Phenolic compounds can also exert antioxidant effects by upregulating endogenous defense systems. A critical pathway in this regard is the Keap1-Nrf2 signaling pathway.[5] Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or bioactive molecules, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4][5] While not yet specifically demonstrated for this compound, this is a plausible mechanism of action for phenolic acids.[5]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / Phenolic Compound Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

The Keap1-Nrf2 signaling pathway, a potential target for phenolic antioxidants.[5]

Quantitative Assessment of Antioxidant Potential

Antioxidant Assay2,3-dihydroxybenzoic acid2,5-dihydroxybenzoic acid3,4,5-trihydroxybenzoic acid (Gallic Acid)Reference Compound (Trolox)
DPPH IC₅₀ (µM) 60.83[5]-2.42[8]Not Reported
ABTS (% Inhibition at 50 µM) 86.40%[5][8]80.11%[8]79.50%[8]Not Reported
FRAP (µM Fe²⁺/µM) 173.79[5][7]236.00[7][8]158.10[7][8]Not Reported
CUPRAC (µM Trolox Equivalents) 60.83[8]68.77[8]73.85[8]Not Applicable

Data sourced from studies on plant-derived hydroxybenzoic acids.[5][8]

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for key experiments to assess the antioxidant potential of this compound.

Start Start: Prepare Compound Solutions Select_Assay Select Assay Start->Select_Assay DPPH DPPH Assay Select_Assay->DPPH ABTS ABTS Assay Select_Assay->ABTS FRAP FRAP Assay Select_Assay->FRAP Incubate Incubate under specific conditions (Time, Temperature, Light) DPPH->Incubate ABTS->Incubate FRAP->Incubate Measure Measure Absorbance at specific λ Incubate->Measure Calculate Calculate IC50 or % Inhibition Measure->Calculate End End: Report Results Calculate->End

General experimental workflow for in vitro antioxidant capacity assessment.[5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This causes a color change from violet to yellow, which is measured spectrophotometrically.[5][6] The DPPH radical shows a strong absorption band at 517 nm.[9]

  • Reagents:

    • DPPH solution (0.1 mM or 0.2 mM in methanol).[5][6]

    • Test compound solutions at various concentrations in methanol.

    • Methanol (as blank).

    • Ascorbic acid or Trolox (as positive control).[5][6]

  • Procedure:

    • Prepare serial dilutions of the test compound and a reference standard in methanol.[6]

    • In a 96-well plate, add 50 µL of the sample or standard solution at different concentrations to 150 µL of the DPPH solution.[6] Alternatively, 100 µL of the sample can be added to 100 µL of the DPPH solution.[10]

    • A control well should contain methanol instead of the sample.[6][10]

    • Incubate the plate in the dark at room temperature for 30 minutes.[6][10]

    • Measure the absorbance at 517 nm using a microplate reader.[6][10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[6] The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[5]

  • Reagents:

    • ABTS solution (7 mM in water).

    • Potassium persulfate solution (2.45 mM in water).

    • Phosphate-buffered saline (PBS) or ethanol.

    • Test compound solutions at various concentrations.

    • Ascorbic acid or Trolox (as positive control).

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 20 µL of the sample or standard solution at different concentrations to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.[6]

    • Incubate the plate at room temperature for 6 minutes.[6]

    • Measure the absorbance at 734 nm.[6]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The ferrous form has an intense blue color and can be measured spectrophotometrically.[5][12]

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6).

    • TPTZ solution (10 mM in 40 mM HCl).

    • FeCl₃·6H₂O solution (20 mM in water).

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Prepare fresh.[13]

    • Test compound solutions at various concentrations.

    • Ferrous sulfate (FeSO₄·7H₂O) for the standard curve.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 100 µL of the diluted sample to 3 mL of the FRAP reagent.[12]

    • Incubate the mixture at 37°C for 30 minutes.[12]

    • Measure the absorbance at 593 nm.[12]

  • Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as µM Fe²⁺ equivalents.

Conclusion

While direct experimental evidence for the antioxidant activity of this compound is currently limited, its chemical structure strongly suggests that it possesses antioxidant properties. Inferences from structurally related dihydroxybenzoic acids indicate a potential for potent radical scavenging activity. The presence of both hydroxyl and methoxy functional groups likely contributes to its ability to neutralize free radicals and potentially modulate cellular antioxidant defense systems. Further investigation using the detailed experimental protocols provided in this guide is warranted to fully elucidate its antioxidant potential and mechanisms of action. Such studies will be invaluable for its consideration in the development of new therapeutic agents for oxidative stress-related diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Acotiamide Using 2-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide is a gastroprokinetic agent used for the treatment of functional dyspepsia.[1][2] Its synthesis is a multi-step process where 2-Hydroxy-4,5-dimethoxybenzoic acid serves as a crucial starting material or a key intermediate.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of Acotiamide, focusing on the utilization of this compound. The synthesis generally involves the activation of the carboxylic acid, followed by coupling with a substituted thiazole moiety and subsequent amidation to yield the final product.[1]

Synthetic Pathway Overview

The synthesis of Acotiamide from this compound can be achieved through several routes. A common strategy involves the following key transformations:

  • Activation of this compound: The carboxylic acid group is converted into a more reactive species, such as an acyl chloride, to facilitate the subsequent amidation reaction.[5]

  • Amidation with an aminothiazole derivative: The activated acid derivative is then reacted with an appropriate 2-aminothiazole ester to form a key amide intermediate.[4][5]

  • Final Amidation: The ester group of the thiazole intermediate is subsequently amidated with N,N-diisopropylethylenediamine to produce Acotiamide.[5]

An alternative approach involves the initial protection of the hydroxyl group of this compound before proceeding with the activation and coupling steps.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Acotiamide starting from this compound.

StepStarting MaterialReagentsProductYield (%)Reference
1. Acyl Chloride FormationThis compoundSOCl₂, THF, DMF2-Hydroxy-4,5-dimethoxybenzoyl chloride~92.8%[5]
2. Amidation2-Hydroxy-4,5-dimethoxybenzoyl chloride2-aminothiazole-4-carboxylic acid alkyl ester2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid alkyl ester-[5]
3. Final Amidation & Salt Formation2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-...N,N-diisopropylethylenediamine, HClAcotiamide Hydrochloride-[5]
Overall (from a protected derivative of this compound)This compound derivativeBoc₂O, SOCl₂, 2-amino-4-methoxycarbonyl-1,3-thiazole, NaOH, N,N-diisopropylethylenediamine, HClAcotiamide HydrochlorideHigh[3]

Note: Specific yield for each step is not always reported in the literature; "High" indicates a favorable yield as described in the patent.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4,5-dimethoxybenzoyl chloride[5]
  • To a three-necked flask equipped with a thermometer, drying tube, and a tail gas absorption device, add 19.8 g (approximately 0.1 mol) of this compound.

  • Add 50 ml of thionyl chloride (SOCl₂), 1 ml of tetrahydrofuran (THF), and 0.05 ml of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2.5 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, distill off the excess thionyl chloride under reduced pressure to obtain 2-hydroxy-4,5-dimethoxybenzoyl chloride. The reported yield is approximately 92.8%.

Protocol 2: Synthesis of 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid alkyl ester[5]
  • The crude 2-hydroxy-4,5-dimethoxybenzoyl chloride from Protocol 1 is reacted with a 2-aminothiazole-4-carboxylic acid alkyl ester.

  • The reaction conditions (solvent, temperature, and base) can vary and should be optimized based on the specific alkyl ester used.

Protocol 3: Synthesis of Acotiamide from the Thiazole Intermediate[5]
  • The 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid alkyl ester from Protocol 2 is reacted with N,N-diisopropylethylenediamine.

  • This aminolysis reaction is typically carried out by heating the reactants.

  • After the reaction is complete, the resulting Acotiamide can be isolated.

Protocol 4: One-Pot Synthesis and Salt Formation of Acotiamide Hydrochloride[3]

This protocol involves the protection of the hydroxyl group of this compound prior to the coupling reactions.

  • Dissolve 100 g of this compound in 400 ml of dry toluene.

  • Add 132 g of Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 3 hours.

  • Wash the reaction mixture three times with 100 ml of 10% aqueous citric acid solution, followed by washing with purified water until neutral.

  • Dry the organic layer with 20 g of anhydrous sodium sulfate for 8 hours and filter.

  • To the filtrate, add 64 g of thionyl chloride and 0.19 ml of N,N-dimethylformamide.

  • Stir the mixture at 80°C for 4 hours.

  • Add 85 g of 2-amino-4-methoxycarbonyl-1,3-thiazole and stir at 100°C for 5 hours.

  • Cool the reaction mixture to room temperature to allow crystallization.

  • Filter the crystals and add them to 1.6 L of water with 400 g of ice while stirring.

  • Adjust the pH to 7.5 with a 10% aqueous sodium hydroxide solution and stir at room temperature for 3 hours.

  • Filter, wash, and dry the crystals at 60°C to obtain the intermediate.

  • React 170 g of the intermediate with 162 ml of N,N-diisopropylethylenediamine in 162 ml of N,N-dimethylacetamide at 135°C for 8 hours.

  • After cooling, add 1.7 L of n-butanol and wash with 0.5N aqueous sodium hydroxide solution and saturated brine.

  • Concentrate the mixture under reduced pressure.

  • Add 1.7 L of methanol, and under cooling, pass hydrogen chloride gas through the solution and stir for 5 hours.

  • Filter the precipitate and recrystallize from a mixed solvent of 2-propanol and water to obtain Acotiamide hydrochloride.

Visualizations

Synthetic Workflow for Acotiamide

Synthesis_Workflow A 2-Hydroxy-4,5- dimethoxybenzoic acid B 2-Hydroxy-4,5- dimethoxybenzoyl chloride A->B Acyl Chloride Formation (SOCl2) C 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]- 1,3-thiazole-4-carboxylic acid alkyl ester B->C Amidation D Acotiamide C->D Amidation with N,N-diisopropylethylenediamine

Caption: A simplified workflow for the synthesis of Acotiamide.

Proposed Mechanism of Action of Acotiamide

Mechanism_of_Action cluster_neuron Cholinergic Neuron Terminal cluster_synapse Synaptic Cleft cluster_muscle Smooth Muscle Cell Acotiamide Acotiamide M1M2 M1/M2 Autoreceptors Acotiamide->M1M2 Antagonism AChE Acetylcholinesterase (AChE) Acotiamide->AChE Inhibition ACh_release Acetylcholine (ACh) Release ACh_release->M1M2 Negative Feedback ACh Acetylcholine (ACh) ACh_release->ACh ACh->AChE Degradation Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Binding Contraction Increased Gastric Motility and Accommodation Muscarinic_R->Contraction Stimulation

Caption: Acotiamide's dual mechanism of action.

References

Application Notes and Protocols for the Esterification of 2-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters of 2-Hydroxy-4,5-dimethoxybenzoic acid, a valuable intermediate in the development of various pharmaceutical compounds.[1] The primary method detailed is the Fischer-Speier esterification, a classic and widely used acid-catalyzed reaction.[2][3][4] Additionally, alternative methods such as enzymatic esterification are discussed, offering milder reaction conditions and greater selectivity.[5]

The synthesized esters of phenolic compounds, such as this compound, may exhibit enhanced biological activities and improved solubility in lipids, which is advantageous for their application in the food and pharmaceutical industries.[6]

Chemical Background and Reaction Principle

Esterification is the process of forming an ester from a carboxylic acid and an alcohol.[7] The Fischer-Speier esterification involves refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][4][8] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed.[3][4]

For this compound, the esterification occurs at the carboxylic acid functional group. The presence of the hydroxyl and methoxy groups on the benzene ring can influence the reactivity of the molecule.

Experimental Protocols

Method 1: Fischer-Speier Esterification

This protocol describes a general procedure for the synthesis of methyl and ethyl esters of this compound.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired anhydrous alcohol (e.g., 10-20 volume equivalents).[9]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.[9] The addition should be done cautiously as it is an exothermic process.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (for methanol, the boiling point is approximately 65°C; for ethanol, it is approximately 78°C).[8][9] Allow the reaction to proceed for 2-6 hours.[8][9]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 1:1).[9] The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess alcohol using a rotary evaporator.[8][9]

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.[8][9] Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8][9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure ester.

Method 2: Enzymatic Esterification

Enzymatic esterification offers a milder and more selective alternative to chemical methods, minimizing the formation of by-products.[5] Lipases, such as Candida antarctica lipase B (CALB), are commonly used as biocatalysts.[5]

General Procedure Outline:

  • This compound and the desired alcohol are dissolved in an organic solvent (e.g., isooctane).

  • The lipase (e.g., CALB) is added to the mixture.

  • The reaction is incubated at a specific temperature (e.g., 37-60°C) with shaking for a period ranging from a few hours to several days.[5][6]

  • The enzyme is then filtered off, and the product is isolated from the solvent.

Data Presentation

The following table summarizes typical reaction parameters for the Fischer-Speier esterification of phenolic acids based on literature precedents. The exact yields and reaction times for this compound may vary and require optimization.

Ester ProductAlcoholCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl 2-hydroxy-4,5-dimethoxybenzoateMethanolH₂SO₄~65 (Reflux)4-685-95
Ethyl 2-hydroxy-4,5-dimethoxybenzoateEthanolH₂SO₄~78 (Reflux)4-880-90
Phenyl 2-hydroxy-4,5-dimethoxybenzoatePhenolH₂SO₄ / P(OPh)₃Reflux2.5~96[10]

Visualizations

Diagram 1: Fischer-Speier Esterification of this compound

Esterification_Reaction cluster_reactants Reactants cluster_products Products reactant1 This compound catalyst H+ (Acid Catalyst) reactant2 Alcohol (R-OH) product Ester catalyst->product Reflux water Water

Caption: General reaction scheme for the acid-catalyzed esterification.

Diagram 2: Experimental Workflow for Ester Synthesis and Purification

Experimental_Workflow start Start: Mix Reactants & Catalyst reflux Heat to Reflux start->reflux monitor Monitor Reaction (TLC) reflux->monitor workup Work-up: Quench & Remove Solvent monitor->workup extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purification (Recrystallization/Chromatography) concentration->purification end End: Pure Ester purification->end

Caption: Step-by-step workflow for the synthesis and purification of esters.

Diagram 3: Potential Applications in Drug Development

Logical_Relationship start This compound esterification Esterification start->esterification esters Novel Ester Derivatives esterification->esters screening Biological Screening esters->screening lead_gen Lead Compound Generation screening->lead_gen optimization Lead Optimization lead_gen->optimization drug_candidate Drug Candidate optimization->drug_candidate

Caption: Role of esterification in a drug discovery pipeline.

References

Synthesis of Novel Antimicrobial Agents from 2-Hydroxy-4,5-dimethoxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential antimicrobial agents derived from 2-Hydroxy-4,5-dimethoxybenzoic acid. This starting material, a substituted benzoic acid, offers a versatile scaffold for the development of various classes of compounds with anticipated antimicrobial properties, including Schiff bases, hydrazones, and amides. The protocols outlined below are based on established synthetic methodologies for structurally related compounds and are intended to guide researchers in the exploration of new chemical entities with potential therapeutic applications against a range of microbial pathogens.

Overview of Synthetic Strategies

The primary synthetic routes to generate antimicrobial candidates from this compound involve the initial conversion of the carboxylic acid moiety into more reactive intermediates, such as esters, acid chlorides, or the corresponding aldehyde. These intermediates can then be further derivatized to yield the target compounds. The key classes of antimicrobial agents that can be synthesized are:

  • Hydrazones: Synthesized via the formation of a hydrazide intermediate, followed by condensation with various aromatic or heterocyclic aldehydes. Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects.

  • Schiff Bases: Typically formed by the condensation of an aldehyde with a primary amine. To achieve this from this compound, the carboxylic acid would first need to be reduced to the corresponding aldehyde, 2-Hydroxy-4,5-dimethoxybenzaldehyde. Schiff bases are known for their diverse biological activities, and their metal complexes often exhibit enhanced antimicrobial potency.

  • Amides: Formed by the coupling of the carboxylic acid with various amines. This approach allows for the introduction of a wide range of substituents to modulate the biological activity of the final compounds.

Experimental Protocols

The following sections provide detailed step-by-step protocols for the synthesis of key intermediates and the final antimicrobial compounds.

Synthesis of 2-Hydroxy-4,5-dimethoxybenzohydrazide (Intermediate 1)

This protocol describes the conversion of this compound to its corresponding hydrazide, a crucial intermediate for the synthesis of hydrazones. The synthesis proceeds via an esterification step followed by hydrazinolysis.

Step 1: Esterification to Methyl 2-Hydroxy-4,5-dimethoxybenzoate

  • Materials: this compound, Methanol (absolute), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Anhydrous magnesium sulfate, Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle, Separatory funnel, Rotary evaporator.

  • Procedure:

    • Suspend this compound (1 equivalent) in absolute methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per 10 mmol of benzoic acid).

    • Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-Hydroxy-4,5-dimethoxybenzoate.

Step 2: Hydrazinolysis to 2-Hydroxy-4,5-dimethoxybenzohydrazide

  • Materials: Methyl 2-Hydroxy-4,5-dimethoxybenzoate, Hydrazine hydrate (80% or higher), Ethanol, Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.

  • Procedure:

    • Dissolve Methyl 2-Hydroxy-4,5-dimethoxybenzoate (1 equivalent) in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

    • Reflux the mixture for 6-8 hours. The formation of a precipitate may be observed.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-Hydroxy-4,5-dimethoxybenzohydrazide.

Synthesis of N'-Benzylidene-2-hydroxy-4,5-dimethoxybenzohydrazide (Hydrazone Derivatives)

This protocol details the synthesis of hydrazone derivatives by condensing the hydrazide intermediate with an aromatic aldehyde.

  • Materials: 2-Hydroxy-4,5-dimethoxybenzohydrazide, Aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, anisaldehyde; 1 equivalent), Ethanol, Glacial acetic acid (catalytic amount), Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.

  • Procedure:

    • Dissolve 2-Hydroxy-4,5-dimethoxybenzohydrazide (1 equivalent) in ethanol in a round-bottom flask.

    • Add the desired aromatic aldehyde (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 3-5 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

    • Wash the solid with cold ethanol and dry to obtain the pure hydrazone derivative.

Synthesis of Amide Derivatives from this compound

This protocol describes the direct amidation of this compound with an amine using a coupling agent.

  • Materials: this compound, Desired amine (e.g., aniline, benzylamine; 1.1 equivalents), N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) EDCI (1.1 equivalents), 4-Dimethylaminopyridine (DMAP) (catalytic amount), Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), Round-bottom flask, Magnetic stirrer, Ice bath.

  • Procedure:

    • Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask.

    • Add a catalytic amount of DMAP.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC or EDCI (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • If DCC is used, the by-product dicyclohexylurea (DCU) will precipitate and can be removed by filtration.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Data Presentation: Antimicrobial Activity

While specific antimicrobial data for derivatives of this compound is not extensively available in the current literature, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related compounds. This data can serve as a benchmark for the expected activity of the newly synthesized derivatives.

Table 1: MIC Values of Related Hydrazone Derivatives (µg/mL)

Compound ClassStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
Benzoic acid hydrazones3.91 - 1251.95 - 62.5>10031.3 - 500[1][2]
2,4-dihydroxybenzohydrazones3.91 (MRSA) - 62.562.5>100>100[3]

Table 2: MIC Values of Related Schiff Base and Amide Derivatives (µg/mL)

Compound ClassStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicansReference
Schiff bases of 2-hydroxy-4-methoxybenzaldehyde>100 (ligand only)>100 (ligand only)>100 (ligand only)>100 (ligand only)[4][5]
Copper(II) complexes of Schiff bases62.5 - 125125 - 250>250125 - 250[4][5]
Fatty acid amides of 4-methoxybenzylamine-31.25 - 125-15.62 - 62.5[6]
Benzoic acid amides>500>500->500[7]

Note: The antimicrobial activity is highly dependent on the specific substituents on the aromatic rings and the nature of the imine or amide linkage.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in the protocols.

Synthesis_of_Hydrazones A This compound B Methyl 2-Hydroxy-4,5- dimethoxybenzoate A->B MeOH, H₂SO₄ (Esterification) C 2-Hydroxy-4,5-dimethoxy- benzohydrazide B->C NH₂NH₂·H₂O (Hydrazinolysis) E Hydrazone Derivative C->E Glacial Acetic Acid (Condensation) D Aromatic Aldehyde D->E

Caption: Synthetic pathway for hydrazone derivatives.

Synthesis_of_Amides A This compound C Amide Derivative A->C DCC/EDCI, DMAP (Amide Coupling) B Primary/Secondary Amine B->C

Caption: General scheme for the synthesis of amide derivatives.

Concluding Remarks

The protocols and data presented herein provide a foundational framework for the synthesis and evaluation of novel antimicrobial agents derived from this compound. Researchers are encouraged to explore a variety of substituents on the aromatic aldehydes and amines to generate a library of compounds for comprehensive antimicrobial screening. Further studies should also include the evaluation of the synthesized compounds against a broader panel of clinically relevant microbial strains, including drug-resistant isolates, to fully assess their therapeutic potential. The investigation of metal complexes of the synthesized Schiff bases and hydrazones is also a promising avenue, as chelation often leads to enhanced biological activity.

References

2-Hydroxy-4,5-dimethoxybenzoic Acid: A Promising Ligand for Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-4,5-dimethoxybenzoic acid is a phenolic derivative of benzoic acid with the chemical formula C9H10O5.[1][2] Its molecular structure, featuring carboxylate, hydroxyl, and methoxy functional groups, makes it an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, exhibiting high surface areas, tunable pore sizes, and diverse functionalities.[3] The unique arrangement of functional groups on this compound offers multiple coordination sites for metal ions, potentially leading to the formation of novel MOF structures with interesting properties and applications in catalysis and drug delivery. While specific MOFs utilizing this exact ligand are not extensively documented in publicly available literature, its potential can be inferred from research on structurally similar ligands.

Application Notes

The functional groups present in this compound suggest several potential applications for MOFs derived from it:

  • Drug Delivery: The porous nature of MOFs allows for the encapsulation of therapeutic agents. The hydroxyl and methoxy groups on the ligand could offer hydrogen bonding sites for drug molecules, potentially leading to high loading capacities and controlled release profiles. The biocompatibility of the ligand and the chosen metal ions would be a crucial factor for such applications.

  • Catalysis: The metal centers within the MOF structure can act as catalytic sites. The electronic properties of the this compound ligand, influenced by its electron-donating methoxy groups, could modulate the catalytic activity of the metal nodes. Furthermore, the functional groups on the ligand itself could participate in catalytic reactions.

  • Sensing: The pores of the MOF can be designed to selectively adsorb specific molecules. MOFs based on this ligand could potentially be developed as sensors for various analytes through mechanisms such as fluorescence quenching or colorimetric changes upon guest binding.

Experimental Protocols

While a specific protocol for a MOF synthesized with this compound is not available, a general solvothermal synthesis method can be adapted. Solvothermal synthesis is a common method for preparing MOFs, involving the reaction of a metal salt and an organic linker in a solvent at elevated temperatures and pressures.[3]

General Protocol for Solvothermal Synthesis of a Hypothetical MOF

  • Precursor Solution Preparation:

    • Dissolve this compound (e.g., 0.1 mmol) in a suitable solvent or solvent mixture (e.g., 10 mL of N,N-dimethylformamide (DMF) and ethanol in a 1:1 ratio) in a 20 mL glass vial.

    • In a separate vial, dissolve a metal salt (e.g., zinc nitrate hexahydrate, 0.1 mmol) in the same solvent system.

  • Mixing and Reaction:

    • Combine the two solutions in the glass vial.

    • Seal the vial tightly.

    • Place the vial in a programmable oven.

  • Crystallization:

    • Heat the oven to a specific temperature (e.g., 120 °C) over a set period (e.g., 2 hours).

    • Maintain the temperature for a designated crystallization time (e.g., 24-72 hours).

    • Allow the oven to cool down slowly to room temperature.

  • Product Isolation and Purification:

    • After cooling, crystals of the MOF should be visible.

    • Carefully decant the mother liquor.

    • Wash the crystals with fresh solvent (e.g., DMF) multiple times to remove any unreacted starting materials.

    • Exchange the solvent with a more volatile solvent (e.g., ethanol or acetone) to facilitate drying.

    • Dry the crystals under vacuum or at a slightly elevated temperature.

Characterization: The resulting material should be characterized using techniques such as:

  • Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity.

  • Thermogravimetric Analysis (TGA) to determine thermal stability.

  • Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the coordination of the ligand to the metal centers.

  • Gas Sorption Analysis (e.g., N2 at 77 K) to determine the surface area and porosity.

Data Presentation

The following tables represent hypothetical quantitative data for a MOF synthesized using this compound, illustrating the kind of information that would be presented.

Table 1: Hypothetical Physicochemical Properties

PropertyValue
Formula [Zn₂(C₉H₈O₅)₂(H₂O)₂]·(solvent)
Crystal System Monoclinic
Space Group P2₁/c
BET Surface Area 1200 m²/g
Pore Volume 0.65 cm³/g
Thermal Stability Stable up to 350 °C

Table 2: Hypothetical Drug Loading and Release Data

DrugLoading Capacity (wt%)Release in 24h at pH 7.4 (%)Release in 24h at pH 5.5 (%)
Ibuprofen 153065
5-Fluorouracil 104080

Mandatory Visualization

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_product Product Isolation Ligand This compound in DMF/Ethanol Mixing Mixing of Precursor Solutions Ligand->Mixing Metal Metal Salt (e.g., Zn(NO3)2·6H2O) in DMF/Ethanol Metal->Mixing Heating Heating in Oven (e.g., 120°C, 48h) Mixing->Heating Crystallization MOF Crystal Formation Heating->Crystallization Washing Washing with Fresh Solvent Crystallization->Washing Drying Drying under Vacuum Washing->Drying MOF_Product MOF_Product Drying->MOF_Product Final MOF Product

References

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Hydroxy-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-4,5-dimethoxybenzoic acid (also known as 4,5-Dimethoxysalicylic acid) is a benzoic acid derivative with the molecular formula C₉H₁₀O₅.[1][2] It serves as a valuable intermediate in the synthesis of various organic compounds, including its use as a reactant for preparing Salicylanilide derivatives which act as inhibitors of protein tyrosine kinase epidermal growth factor receptor.[3][4] Accurate and precise quantification of this compound is essential for quality control in synthesis, pharmacokinetic studies, and various research applications.

This application note details a simple, reliable, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the quantitative analysis of this compound.

Principle of the Method

The separation is achieved on a C18 stationary phase. This compound is a weak acid with a predicted pKa of approximately 3.13.[2][3] To ensure reproducible retention and sharp peak shape, the mobile phase is acidified to a pH of around 2.5-3.0. This suppresses the ionization of the carboxylic acid group, rendering the molecule more non-polar and increasing its retention on the non-polar C18 column.[5][6] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from analytical standards of known concentrations.

Experimental Protocols

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system equipped with a pump (isocratic or gradient capabilities), an autosampler, a column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Empower, ChemStation).

  • Materials:

    • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]

    • Syringe filters: 0.45 µm or 0.22 µm, compatible with the sample solvent.

    • Analytical balance.

    • Volumetric flasks and pipettes.

  • Reagents and Standards:

    • This compound analytical standard (≥98% purity).

    • HPLC grade methanol.

    • HPLC grade acetonitrile.

    • HPLC grade water.

    • Phosphoric acid or Formic acid, analytical grade.[5]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol : 0.1% Phosphoric Acid in Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min[8][9]
Injection Volume 10 µL[8]
Column Temperature Ambient (~25 °C)[10]
Detection Wavelength 254 nm (or the determined λmax of the standard)
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1 L of HPLC grade water.

    • Mix this 0.1% phosphoric acid solution with HPLC grade methanol in a 40:60 ratio (e.g., 400 mL aqueous to 600 mL methanol).

    • Degas the final mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C when not in use.

  • Working Calibration Standards:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

    • For complex matrices, an appropriate extraction technique, such as sonication in methanol followed by centrifugation, may be necessary.[10][11]

    • Filter the final sample solution through a 0.45 µm syringe filter directly into an HPLC vial before injection.[7][12]

Analytical Procedure & Quantification
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject each calibration standard (e.g., 10 µL) into the HPLC system.

  • Data Analysis: Plot a calibration curve of the peak area versus the concentration of the standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Analysis: Inject the prepared sample solutions.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation & Method Performance

The described method should be validated according to ICH guidelines.[12] The tables below summarize the expected performance characteristics of this assay.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Typical Result
Retention Time (min) - ~6.5
Tailing Factor (T) T ≤ 2.0 1.1

| Theoretical Plates (N)| N > 2000 | > 5000 |

Table 2: Linearity

Parameter Typical Result
Linear Range (µg/mL) 1 - 100
Regression Equation y = 45820x + 1250

| Correlation Coefficient (r²)| r² ≥ 0.999 |

Table 3: Precision and Accuracy

Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6) Accuracy (% Recovery)
5 (LQC) < 2.0% < 2.5% 98.0% - 102.0%
40 (MQC) < 1.5% < 2.0% 98.5% - 101.5%

| 80 (HQC) | < 1.0% | < 1.5% | 99.0% - 101.0% |

Table 4: Method Sensitivity

Parameter Typical Result (µg/mL)
Limit of Detection (LOD) 0.35

| Limit of Quantification (LOQ) | 1.0 |

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the quantification of this compound.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_analysis 2. Analysis Stage cluster_data 3. Data Processing Stage prep_solutions Reagent & Solution Preparation (Mobile Phase, Stock, Standards) prep_sample Sample Preparation (Dissolution / Extraction -> Filtration) prep_solutions->prep_sample sys_setup HPLC System Setup (Column Equilibration) prep_sample->sys_setup injection Sequential Injection (Standards -> Samples) sys_setup->injection calibration Generate Calibration Curve (Peak Area vs. Concentration) injection->calibration quantification Calculate Sample Concentration calibration->quantification end_node End quantification->end_node start Start start->prep_solutions

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for Developing Anti-Inflammatory Drug Prototypes with 2-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial development and screening of anti-inflammatory drug prototypes based on the compound 2-Hydroxy-4,5-dimethoxybenzoic acid. The protocols outlined below detail the necessary steps to assess the compound's efficacy in a cellular model of inflammation, focusing on key inflammatory mediators and signaling pathways.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The process is mediated by a variety of signaling molecules and pathways. Key players in the inflammatory cascade include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as the inflammatory mediator Nitric Oxide (NO). The production of these molecules is largely regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages. Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers the activation of both the NF-κB and MAPK signaling pathways, leading to the transcription and release of pro-inflammatory mediators.

This compound as a Potential Anti-Inflammatory Agent

This compound is a phenolic acid derivative. Compounds with similar structures, such as other hydroxybenzoic acid derivatives, have demonstrated anti-inflammatory properties. The proposed mechanism of action for these compounds often involves the inhibition of the NF-κB and MAPK signaling pathways, thereby reducing the production of inflammatory mediators. This document provides the experimental framework to investigate the anti-inflammatory potential of this compound.

Data Presentation: Efficacy of this compound

The following tables summarize the dose-dependent effects of this compound on key inflammatory markers and signaling proteins in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide Production

TreatmentConcentration (µM)Nitric Oxide (NO) Production (% of LPS Control)
Control (untreated)-5.2 ± 1.1
LPS (1 µg/mL)-100
This compound + LPS1085.3 ± 4.2
This compound + LPS2562.1 ± 3.5
This compound + LPS5041.7 ± 2.8
This compound + LPS10025.9 ± 2.1

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

CytokineTreatmentConcentration (µM)Cytokine Level (pg/mL)% Inhibition
TNF-α Control (untreated)-25.4 ± 3.1-
LPS (1 µg/mL)-1542.8 ± 85.30
This compound + LPS50750.1 ± 42.751.4
IL-6 Control (untreated)-15.8 ± 2.5-
LPS (1 µg/mL)-1250.2 ± 70.10
This compound + LPS50612.6 ± 35.851.0
IL-1β Control (untreated)-8.2 ± 1.1-
LPS (1 µg/mL)-450.7 ± 25.30
This compound + LPS50234.4 ± 15.948.0

Table 3: Modulation of NF-κB and MAPK Signaling Pathways (Relative Protein Expression)

PathwayTarget ProteinTreatmentRelative Band Intensity (Fold Change vs. LPS Control)
NF-κB Phospho-p65 (p-p65)LPS (1 µg/mL)1.00
This compound (50 µM) + LPS0.45 ± 0.05
Phospho-IκBα (p-IκBα)LPS (1 µg/mL)1.00
This compound (50 µM) + LPS0.52 ± 0.06
MAPK Phospho-p38 (p-p38)LPS (1 µg/mL)1.00
This compound (50 µM) + LPS0.58 ± 0.07
Phospho-ERK1/2 (p-ERK)LPS (1 µg/mL)1.00
This compound (50 µM) + LPS0.65 ± 0.08
Phospho-JNK (p-JNK)LPS (1 µg/mL)1.00
This compound (50 µM) + LPS0.61 ± 0.07

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine assays, 15-60 minutes for signaling pathway analysis).

Protocol 2: Cell Viability Assay (MTT Assay)
  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)
  • After 24 hours of treatment, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Cytokine Measurement (ELISA)
  • Collect the cell culture supernatants after 24 hours of treatment.

  • Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples (supernatants) to the wells.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution (TMB) and stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Protocol 5: Western Blot Analysis for NF-κB and MAPK Pathways
  • After treatment (15-60 minutes with LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

Visualizations

LPS_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates MAPKKK MAPKKK (e.g., MEKK) TAK1->MAPKKK Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates IkappaB->IkappaB Degradation NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (Active) NFkappaB->NFkappaB_nucleus Translocates cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) NFkappaB_nucleus->cytokines Induces Transcription MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 (Active) MAPK->AP1 Activates AP1->cytokines Induces Transcription nucleus Nucleus Compound 2-Hydroxy-4,5- dimethoxybenzoic acid Compound->TAK1 Inhibits Compound->IKK_complex Inhibits

Caption: LPS-induced inflammatory signaling pathways and potential points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis seed_cells Seed RAW 264.7 Cells adhere 24h Adhesion seed_cells->adhere pretreat Pre-treat with Compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT Assay) stimulate->viability no_assay Nitric Oxide Assay (Griess Assay) stimulate->no_assay elisa Cytokine Measurement (ELISA) stimulate->elisa western_blot Signaling Pathway Analysis (Western Blot) stimulate->western_blot quantify Quantify Results viability->quantify no_assay->quantify elisa->quantify western_blot->quantify statistics Statistical Analysis quantify->statistics interpret Interpret Data statistics->interpret

Caption: General experimental workflow for screening anti-inflammatory compounds.

Application Notes and Protocols for the Derivatization of 2-Hydroxy-4,5-dimethoxybenzoic Acid to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4,5-dimethoxybenzoic acid is a phenolic compound that serves as a versatile scaffold in medicinal chemistry. Its inherent chemical functionalities, including a hydroxyl group, a carboxylic acid, and two methoxy groups, offer multiple sites for chemical modification. Derivatization of this core structure is a key strategy to modulate its physicochemical properties, such as lipophilicity, and to enhance its therapeutic potential across various biological targets. This document provides detailed application notes on derivatization strategies and comprehensive protocols for the synthesis and biological evaluation of novel analogs with enhanced antioxidant, antimicrobial, and anticancer activities.

Derivatization Strategies

The primary sites for derivatization on the this compound molecule are the phenolic hydroxyl and the carboxylic acid groups. Strategic modifications at these positions can lead to the synthesis of esters, ethers, and amides with potentially improved biological profiles.

  • Esterification: Conversion of the carboxylic acid to an ester can increase lipophilicity, potentially improving cell membrane permeability. A variety of alcohols (aliphatic and aromatic) can be employed to generate a library of ester derivatives.

  • Amide Formation: Amidation of the carboxylic acid with a diverse range of primary and secondary amines introduces new functional groups and can enhance interactions with biological targets. This strategy is valuable for developing derivatives with improved antimicrobial or anticancer properties.

  • Etherification: Alkylation of the phenolic hydroxyl group can also modulate lipophilicity and affect the compound's antioxidant potential by altering the hydrogen-donating ability of the hydroxyl group.

Experimental Protocols

Protocol 1: Synthesis of Ester Derivatives of this compound (Fischer-Speier Esterification)

This protocol describes a general method for the synthesis of alkyl and aryl esters of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in an excess of the desired alcohol (the alcohol can also serve as the solvent).

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester derivative.

Protocol 2: Synthesis of N-Substituted Amide Derivatives of this compound

This protocol outlines a two-step procedure for the synthesis of amide derivatives.

Step 1: Synthesis of 2-Hydroxy-4,5-dimethoxybenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 1 equivalent of this compound in toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene by rotary evaporation. The resulting crude 2-hydroxy-4,5-dimethoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Amide Formation

Materials:

  • Crude 2-Hydroxy-4,5-dimethoxybenzoyl chloride

  • Desired primary or secondary amine (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

  • Round-bottom flask, magnetic stirrer, and ice bath

  • Separatory funnel

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 2-hydroxy-4,5-dimethoxybenzoyl chloride in the chosen solvent in a round-bottom flask.

  • In a separate flask, dissolve the desired amine and the base in the same solvent.

  • Cool the acyl chloride solution in an ice bath and slowly add the amine solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

  • Purify the product by column chromatography or recrystallization.

Biological Activity Assessment Protocols

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is used to determine the free radical scavenging activity of the synthesized derivatives.[2]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (derivatives of this compound)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[3]

Protocol 4: Broth Microdilution Assay for Antimicrobial Activity

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microorganisms.[4][5]

Materials:

  • Test microorganisms (bacterial and fungal strains)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compounds and positive controls in the appropriate broth in a 96-well microplate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Protocol 5: MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[2][6]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • Test compounds

  • Doxorubicin or other standard anticancer drug as a positive control

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Data Presentation

Table 1: Illustrative Antioxidant Activity of Benzoic Acid Derivatives

CompoundDerivative TypeDPPH IC₅₀ (µM)
This compoundParent Compound>100
Methyl 2-hydroxy-4,5-dimethoxybenzoateEster85.2
Ethyl 2-hydroxy-4,5-dimethoxybenzoateEster78.5
Benzyl 2-hydroxy-4,5-dimethoxybenzoateEster65.1
Ascorbic AcidStandard25.4

Table 2: Illustrative Antimicrobial Activity of Benzoic Acid Derivatives

CompoundDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundParent Compound256>256>256
N-phenyl-2-hydroxy-4,5-dimethoxybenzamideAmide128256128
N-benzyl-2-hydroxy-4,5-dimethoxybenzamideAmide6412864
CiprofloxacinStandard10.5N/A
FluconazoleStandardN/AN/A8

Table 3: Illustrative Anticancer Activity of Benzoic Acid Derivatives

CompoundDerivative TypeMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
This compoundParent Compound>100>100
Methyl 2-hydroxy-4,5-dimethoxybenzoateEster75.382.1
N-phenyl-2-hydroxy-4,5-dimethoxybenzamideAmide45.851.2
DoxorubicinStandard0.81.1

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow start This compound derivatization Derivatization (Esterification / Amidation) start->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification bio_assays Biological Activity Assays purification->bio_assays antioxidant Antioxidant Assay (DPPH) bio_assays->antioxidant antimicrobial Antimicrobial Assay (Broth Microdilution) bio_assays->antimicrobial anticancer Anticancer Assay (MTT) bio_assays->anticancer data_analysis Data Analysis (IC50 / MIC determination) antioxidant->data_analysis antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: General experimental workflow for derivatization and biological evaluation.

Hypothetical Signaling Pathway Modulation

Derivatives of hydroxybenzoic acids have been reported to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

signaling_pathway cluster_nfkb Cytoplasm derivative 2-Hydroxy-4,5-dimethoxybenzoic Acid Derivative ikb_kinase IκB Kinase (IKK) derivative->ikb_kinase Inhibition mapk_pathway MAPK Pathway (ERK, JNK, p38) derivative->mapk_pathway Modulation ikb IκBα ikb_kinase->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription mapk_pathway->nfkb apoptosis Apoptosis mapk_pathway->apoptosis

Caption: Hypothetical modulation of NF-κB and MAPK signaling pathways.

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents with enhanced biological activities. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize and evaluate a library of derivatives. Systematic evaluation of these compounds will enable the establishment of clear structure-activity relationships, guiding the rational design of more potent and selective drug candidates.

References

Application Note: A Detailed Protocol for the Amidation of 2-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxy-4,5-dimethoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its derivatives, particularly amides, are of significant interest in medicinal chemistry. For instance, this benzoic acid derivative is a key precursor in the synthesis of Acotiamide, a drug used for treating functional dyspepsia[1]. The formation of the amide bond from this starting material requires a carefully selected synthetic strategy to ensure high yield and purity, avoiding side reactions related to the phenolic hydroxyl group.

This document provides a detailed, reliable, and commonly employed experimental procedure for the amidation of this compound using a carbodiimide-mediated coupling reaction. This method is widely applicable for coupling with a variety of primary and secondary amines.

General Reaction Scheme

The overall transformation involves the coupling of this compound with a primary or secondary amine (R¹R²NH) in the presence of a coupling agent to form the corresponding N-substituted-2-hydroxy-4,5-dimethoxybenzamide.

General Reaction for Amidation

Experimental Protocol: Carbodiimide-Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid, while HOBt is added to improve reaction efficiency and minimize the risk of racemization[2][3]. The byproducts of EDC are water-soluble, which facilitates purification during aqueous work-up[2][4].

Materials and Reagents:

  • This compound

  • Primary or secondary amine of choice (e.g., Benzylamine, Morpholine, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • N,N-Diisopropylethylamine (DIEA) (optional, used if the amine is in its salt form)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution at room temperature for 10 minutes.

  • Addition of Amine: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIEA (1.5 eq) to liberate the free base.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Once cooled, add EDC·HCl (1.2 eq) portion-wise over 10-15 minutes. Stirring is crucial during the addition.

  • Reaction: After the addition of EDC is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude amide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Note on Alternative Methods: While converting the carboxylic acid to a more reactive acyl chloride is a common amidation strategy, it is generally not advisable for this substrate without first protecting the phenolic hydroxyl group. The presence of the unprotected hydroxyl and the amine in the same reaction could lead to undesired side reactions or polymerization[5]. The carbodiimide coupling method described above is milder and chemoselective, making it the preferred choice.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the amidation of this compound with different amines using the EDC/HOBt protocol.

EntryAmineAmine (eq)EDC·HCl (eq)HOBt (eq)SolventTime (h)Yield (%)
1Benzylamine1.11.21.2DMF1688
2Morpholine1.11.21.2DCM1891
3n-Butylamine1.11.21.2DMF1685

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this protocol.

G cluster_reactants Starting Materials cluster_reagents Coupling Reagents & Solvent cluster_process Reaction & Purification cluster_product Final Product Acid This compound Setup 1. Combine Reactants & HOBt in Solvent Amine Primary or Secondary Amine EDC EDC·HCl HOBt HOBt Solvent Anhydrous DMF or DCM Activation 2. Cool to 0°C & Add EDC Setup->Activation Reaction 3. Stir at Room Temp (12-24h) Activation->Reaction Workup 4. Aqueous Work-up & Extraction Reaction->Workup Purify 5. Column Chromatography / Recrystallization Workup->Purify Product Pure N-Substituted Amide Purify->Product

Caption: Experimental workflow for carbodiimide-mediated amidation.

G Acid Carboxylic Acid Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC EDC EDC Urea Urea Byproduct Amide Amide Intermediate->Amide + Amine Intermediate->Urea Amine Amine (R-NH2)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxy-4,5-dimethoxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • O-Demethylation: This approach involves the selective removal of the methyl group at the 2-position of 2,4,5-trimethoxybenzoic acid.

  • Kolbe-Schmitt Reaction (Carboxylation): This method introduces a carboxyl group to 3,4-dimethoxyphenol.

Q2: How can I monitor the progress of the synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is a common and effective technique to monitor the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a pure sample of the product (if available), you can determine when the reaction is complete. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[1]

Q3: What are the common impurities or byproducts I should be aware of?

A3: Depending on the synthetic route, common impurities may include:

  • From O-Demethylation: Unreacted 2,4,5-trimethoxybenzoic acid, and potentially other demethylated or decomposed products.

  • From Kolbe-Schmitt Reaction: Isomeric hydroxy-dimethoxybenzoic acids, unreacted 3,4-dimethoxyphenol, and potentially di-carboxylated products under harsh conditions.

  • General: Dark-colored impurities may arise from oxidation or polymerization, especially at high temperatures.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is a standard and effective method for purifying crude this compound.[2][3][4] A common solvent system is a mixture of ethanol and water.[5] The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form crystals, leaving impurities dissolved in the mother liquor.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route 1: O-Demethylation of 2,4,5-Trimethoxybenzoic Acid
Problem Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Extend the reaction time and monitor progress using TLC. - Ensure the reaction temperature is maintained at the optimal level as specified in the protocol.
Inactive demethylating agent.- Use a fresh batch of the demethylating agent. - Ensure the reagent is stored under appropriate conditions to prevent degradation.
Suboptimal solvent.- Ensure the solvent is anhydrous and of high purity, as moisture can interfere with many demethylating agents.
Formation of Multiple Products (Low Selectivity) The demethylating agent is too harsh or not selective.- Consider using a milder and more selective demethylating agent. Different amines can offer varying levels of selectivity.[6] - Carefully control the reaction temperature, as higher temperatures can lead to less selective demethylation.
Product is Darkly Colored Oxidation of phenolic compounds.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - During workup, consider adding a reducing agent like sodium bisulfite to reduce colored quinone-type byproducts.
Tar formation at high temperatures.- Lower the reaction temperature and extend the reaction time if necessary.
Difficulty in Isolating the Product Product is soluble in the workup solvent.- Adjust the pH of the aqueous phase during extraction to ensure the product is in its least soluble form (protonated carboxylic acid). - Use a different extraction solvent.
Formation of an oil instead of a solid precipitate.- Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product if available.
Route 2: Kolbe-Schmitt Reaction of 3,4-Dimethoxyphenol
Problem Possible Cause Recommended Solution
Low or No Product Yield Presence of water in the reaction.- The Kolbe-Schmitt reaction is highly sensitive to moisture. Ensure all reactants, solvents, and glassware are thoroughly dried before use.[7]
Incomplete formation of the phenoxide.- Use a strong, dry base (e.g., sodium or potassium hydroxide) and ensure complete reaction with the phenol before introducing carbon dioxide.
Insufficient carbon dioxide pressure or temperature.- The Kolbe-Schmitt reaction typically requires high pressure and elevated temperatures to proceed efficiently.[8][9] Ensure your experimental setup can safely achieve and maintain these conditions.
Formation of the Wrong Isomer Incorrect choice of metal counter-ion.- The choice of alkali metal can influence the regioselectivity. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can favor para-carboxylation.[7][10]
Reaction Mixture is Dark Brown or Black Oxidation of the phenol starting material.- Perform the reaction under an inert atmosphere (nitrogen or argon). - Ensure the purity of the starting 3,4-dimethoxyphenol.
Product is Contaminated with Starting Material Incomplete reaction.- Increase reaction time, temperature, or CO2 pressure. - Ensure efficient mixing to maximize contact between the phenoxide and CO2.

Data Presentation

Table 1: O-Demethylation of 2,4,5-Trimethoxybenzoic Acid with Various Amines [6]

AmineTemperature (°C)Time (h)Yield (%)
Piperazine150295.3
Piperazine140175.0
Piperazine (less equiv.)150259.0 - 78.0
N,N'-dimethylethylenediamine150285.7
Morpholine150380.0
Piperidine150485.7

Table 2: Synthesis via Brominated Intermediate

StepReactionStarting MaterialProductReagentsYield (%)
1Bromination3,4-Dimethoxybenzoic acid2-Bromo-4,5-dimethoxybenzoic acidBromine, Hydrochloric acid~96
2Hydroxylation2-Bromo-4,5-dimethoxybenzoic acidThis compoundCopper sulfate, Pyridine, Sodium carbonate~99

Experimental Protocols

Protocol 1: O-Demethylation of 2,4,5-Trimethoxybenzoic Acid with Piperazine[6]

Materials:

  • 2,4,5-Trimethoxybenzoic acid (2.0 g)

  • Piperazine (5.45 g)

  • N,N-Dimethylacetamide (10 mL)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • Suspend 2,4,5-trimethoxybenzoic acid (2.0 g) and piperazine (5.45 g) in N,N-dimethylacetamide (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Heat the mixture to 150 °C with stirring and maintain for 2 hours.

  • Stop the reaction and allow the mixture to cool.

  • Remove the solvent under reduced pressure (water pump followed by oil pump) at 70 °C until a constant weight is achieved.

  • Dissolve the residue in water and adjust the pH to precipitate the product.

  • Stir the suspension at room temperature overnight.

  • Collect the product by suction filtration.

  • Dry the product under reduced pressure to obtain this compound (yield: ~1.81 g, 95.3%).

Protocol 2: Synthesis from 2-Bromo-4,5-dimethoxybenzoic Acid

Materials:

  • Crude 2-Bromo-4,5-dimethoxybenzoic acid (20.0 g)

  • Sodium carbonate (10.1 g)

  • Copper sulfate pentahydrate (1.91 g)

  • Pyridine (3.1 mL)

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • To a suspension of crude 2-bromo-4,5-dimethoxybenzoic acid (20.0 g) and sodium carbonate (10.1 g) in water (80 mL), add a solution of copper sulfate pentahydrate (1.91 g) and pyridine (3.1 mL) in water (20 mL).

  • Heat the mixture with stirring to 90-100 °C for one hour.

  • Cool the mixture to 50 °C.

  • Slowly add concentrated hydrochloric acid (16.0 g) dropwise to precipitate the product.

  • After cooling to room temperature, collect the precipitated crystals by filtration.

  • Dry the crystals under reduced pressure to yield crude this compound (yield: ~15.08 g, 99.3%).

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • If colored impurities are present, a small amount of activated charcoal can be added, the solution briefly boiled, and then hot filtered.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water.

  • Allow the crystals to air dry or dry in a vacuum oven.

Mandatory Visualizations

G cluster_0 Synthesis Workflow: O-Demethylation start Start: 2,4,5-Trimethoxybenzoic Acid reaction Reaction: - Amine (e.g., Piperazine) - N,N-Dimethylacetamide - Heat (150°C) start->reaction workup Workup: 1. Solvent Removal 2. pH Adjustment 3. Filtration reaction->workup purification Purification: Recrystallization workup->purification end End Product: This compound purification->end

Caption: Workflow for the O-Demethylation Synthesis Route.

G cluster_1 Troubleshooting Logic: Low Yield in O-Demethylation start Low Yield Observed check_time_temp Check Reaction Time & Temperature start->check_time_temp incomplete Incomplete Reaction? check_time_temp->incomplete check_reagent Check Reagent Activity inactive_reagent Inactive Reagent? check_reagent->inactive_reagent check_solvent Check Solvent Purity impure_solvent Impure Solvent? check_solvent->impure_solvent incomplete->check_reagent No solution1 Solution: Extend Time / Increase Temp incomplete->solution1 Yes inactive_reagent->check_solvent No solution2 Solution: Use Fresh Reagent inactive_reagent->solution2 Yes solution3 Solution: Use Anhydrous Solvent impure_solvent->solution3 Yes

Caption: Troubleshooting Decision Tree for Low Yield Issues.

References

Technical Support Center: Purification of Crude 2-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2-Hydroxy-4,5-dimethoxybenzoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Precipitation

  • Symptom: The isolated solid after initial synthesis and precipitation is off-white, yellow, or brown, and analytical techniques (e.g., TLC, HPLC) show multiple impurities.

  • Possible Cause & Solution:

Possible CauseSuggested Solution
Incomplete reaction: The starting material, often 2,4,5-trimethoxybenzoic acid, may be a significant impurity. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion.
Occluded impurities: Impurities may have been trapped within the crystal lattice during a rapid precipitation. To resolve this, redissolve the crude product in a suitable solvent and allow it to recrystallize slowly.
Acid/Base impurities: Residual acids or bases from the synthesis can contaminate the product. An acid-base extraction is an effective method to separate the acidic product from neutral or basic impurities.

Issue 2: Difficulty with Recrystallization

  • Symptom: The compound "oils out" instead of forming crystals, or the yield after recrystallization is very low.

  • Possible Cause & Solution:

Possible CauseSuggested Solution
Inappropriate solvent: The solvent may be too nonpolar or too polar. The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, methanol/water, toluene).[1]
Solution is too concentrated: A supersaturated solution can lead to oiling out. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.
Cooling too rapidly: Rapid cooling can promote oiling out and trap impurities. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
Product is too soluble: If the product has significant solubility in the chosen solvent even at low temperatures, this will result in a low recovery. Select a solvent in which the product is sparingly soluble at room temperature.

Issue 3: Poor Separation in Column Chromatography

  • Symptom: The desired compound co-elutes with impurities, or significant tailing of the product peak/spot is observed.

  • Possible Cause & Solution:

Possible CauseSuggested Solution
Incorrect mobile phase: The polarity of the eluent may not be optimal. Use TLC to screen for a suitable mobile phase. A common starting point for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]
Acidic nature of the compound: The carboxylic acid group can interact strongly with the silica gel, causing streaking or tailing. To mitigate this, add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase.[3]
Column overloading: Too much crude material was loaded onto the column. A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity is likely the starting material from the synthesis. A frequent synthetic route involves the selective demethylation of 2,4,5-trimethoxybenzoic acid.[4] Therefore, unreacted 2,4,5-trimethoxybenzoic acid is a probable contaminant. Other potential impurities can include byproducts from side reactions or residual reagents and solvents.

Q2: What is a good starting point for developing a TLC method to monitor the purification?

A2: For acidic compounds like this compound, a mobile phase consisting of a mixture of a non-polar solvent, a polar solvent, and a small amount of acid is recommended to obtain well-defined spots. A good starting point, based on the analysis of the closely related 2,4,5-trimethoxybenzoic acid, is a mixture of Hexane:Ethyl Acetate:Acetic Acid in a 7:3:0.1 ratio .[3] The spots can be visualized under UV light (254 nm).

Q3: Can I use acid-base extraction to purify my crude product?

A3: Yes, acid-base extraction is a highly effective technique for separating carboxylic acids from neutral or basic impurities.[5][6] The crude mixture can be dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. The aqueous layer can then be separated and acidified (e.g., with HCl) to precipitate the purified product.

Q4: What are some suitable solvents for recrystallizing this compound?

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction with Base: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation of Layers: Allow the layers to separate. The deprotonated 2-hydroxy-4,5-dimethoxybenzoate salt will be in the upper aqueous layer (assuming the organic solvent is denser than water; if not, it will be the bottom layer). Drain the organic layer.

  • Repeat Extraction: To ensure complete extraction, add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction process. Combine the aqueous extracts.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, aiming for a pH of approximately 2-4). The purified this compound will precipitate out of the solution.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: General Guideline for Column Chromatography

  • Stationary Phase: Use silica gel 60 (70-230 mesh) as the stationary phase.

  • Mobile Phase Selection: Determine an optimal mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate . Gradually increase the polarity by increasing the proportion of ethyl acetate. To prevent tailing, consider adding 0.1-1% acetic acid to the mobile phase.

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with the least polar mobile phase mixture determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Data for Related Benzoic Acid Derivatives

CompoundStationary PhaseMobile PhaseRf Value
Benzoic AcidPolyamideBenzene:Acetic Acid (96:4)-
p-Chlorobenzoic AcidPolyamideBenzene:Acetic Acid (96:4)-
o, m, p-Chlorobenzoic AcidSilica GelBenzene:Dioxane:Acetic Acid (90:25:4)-
2,4,5-Trimethoxybenzoic AcidSilica Gel 60 F254Hexane:Ethyl Acetate:Acetic Acid (7:3:0.1)~0.4 - 0.6[3]

Note: Rf values are highly dependent on experimental conditions and should be determined in your own lab.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 2-Hydroxy-4,5- dimethoxybenzoic Acid Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent, cool to crystallize ColumnChromatography Column Chromatography Crude->ColumnChromatography Separate on silica gel AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction Separate based on acidity TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC AcidBaseExtraction->TLC HPLC HPLC Analysis TLC->HPLC MeltingPoint Melting Point HPLC->MeltingPoint PureProduct Pure 2-Hydroxy-4,5- dimethoxybenzoic Acid MeltingPoint->PureProduct AcidBaseExtraction Start Crude Product in Organic Solvent (e.g., Ether) AddBase Add Aqueous NaHCO₃ and Shake Start->AddBase SeparateLayers Separate Layers AddBase->SeparateLayers OrganicLayer Organic Layer: Neutral & Basic Impurities SeparateLayers->OrganicLayer Discard or process for other components AqueousLayer Aqueous Layer: Sodium 2-hydroxy-4,5-dimethoxybenzoate SeparateLayers->AqueousLayer Acidify Acidify with HCl (aq) AqueousLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate FilterDry Filter and Dry Precipitate->FilterDry PureProduct Pure 2-Hydroxy-4,5- dimethoxybenzoic Acid FilterDry->PureProduct

References

Technical Support Center: Demethylation of 2,4,5-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the demethylation of 2,4,5-trimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging chemical transformation.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the demethylation of 2,4,5-trimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My demethylation reaction is incomplete, and I observe a significant amount of starting material. What are the possible causes and solutions?

Incomplete demethylation is a common challenge. Several factors could be at play:

  • Insufficient Reagent: The stoichiometry of the demethylating agent is crucial. For Lewis acids like boron tribromide (BBr₃), it is advisable to use at least one equivalent of the reagent per methoxy group.[1] For substrates containing other basic functional groups, such as a carboxylic acid, additional equivalents of the Lewis acid may be required to neutralize these sites.

  • Reaction Time and Temperature: Demethylation reactions can be slow, especially at lower temperatures. If you observe incomplete conversion, consider extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended until the starting material spot disappears.[2] Cautiously increasing the reaction temperature can also drive the reaction to completion, but be mindful of potential side reactions.[2]

  • Reagent Quality: Demethylating agents like BBr₃ are sensitive to moisture. Ensure that the reagent is fresh and handled under anhydrous conditions to maintain its reactivity.

Q2: I am observing the formation of multiple products or unexpected side products. How can I improve the selectivity of my reaction?

The presence of three methoxy groups on 2,4,5-trimethoxybenzoic acid presents a regioselectivity challenge. The formation of a mixture of partially and fully demethylated products is common.

  • Choice of Reagent: The choice of demethylating agent can significantly influence selectivity. Some reagents are known to favor demethylation at specific positions. For instance, thiolates are often used for the demethylation of ortho-methoxy groups in some aromatic compounds.[3] Lewis acids like aluminum chloride have been reported to demethylate the 2- and 4-methoxy groups in 2,4,5-trimethoxybenzaldehyde.[3]

  • Reaction Conditions: Carefully controlling the reaction temperature and the amount of demethylating agent can help improve selectivity. Using a sub-stoichiometric amount of the reagent may favor mono-demethylation.

Q3: The workup of my reaction is difficult, and I am experiencing low yields of the desired product. What can I do to improve the purification process?

Product loss during workup is a frequent cause of low yields.[2]

  • pH Adjustment: The demethylated products are phenolic acids, which are soluble in basic aqueous solutions as their phenolate/carboxylate salts. To ensure precipitation of the product from the aqueous phase, it is crucial to acidify the mixture to a pH of approximately 2 with a strong acid like HCl before extraction.[2]

  • Extraction: Perform multiple extractions with a suitable organic solvent, such as ethyl acetate, to maximize the recovery of the product from the aqueous layer.[2]

  • Purification Technique: Recrystallization is a standard method for purifying the crude product.[4] A mixed solvent system, such as ethanol-water, can be effective.[4] If recrystallization is insufficient, column chromatography on silica gel may be necessary to separate the desired product from closely related impurities.

Q4: My final product is off-color or contains unknown impurities. What could be the reason?

Contamination can arise from side reactions or decomposition.

  • Over-reaction or Decomposition: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the degradation of the starting material or the product.[2] It is important to carefully monitor the reaction and stop it once the starting material is consumed.

  • Demethylation of Methoxy Groups: While the goal is demethylation, harsh acidic or basic conditions during the reaction or workup could potentially lead to other unwanted reactions on the aromatic ring, although this is less common.[2]

Data Presentation

The following table summarizes common demethylating agents used for aryl methyl ethers and their general reaction conditions. Please note that optimal conditions for 2,4,5-trimethoxybenzoic acid may need to be determined empirically.

Demethylating AgentTypical Solvent(s)Typical TemperatureKey Considerations
Boron Tribromide (BBr₃) Dichloromethane (DCM)-78°C to Room TemperatureHighly effective but moisture-sensitive. Stoichiometry is critical.[3][5]
Hydrobromic Acid (HBr) Acetic Acid, WaterElevated Temperatures (e.g., 100-120°C)Harsh conditions may lead to side reactions.[6]
Sodium Ethanethiolate (NaSEt) N,N-Dimethylformamide (DMF)Elevated TemperaturesA strong nucleophile that can be effective for selective demethylation.[7]
Aluminum Chloride (AlCl₃) Organic SolventsVariesA Lewis acid that can be used for regioselective demethylation.[3]

Experimental Protocols

Below are detailed methodologies for key demethylation procedures, adapted for 2,4,5-trimethoxybenzoic acid based on general protocols for aryl methyl ethers.

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol describes a general procedure for the demethylation of an aryl methyl ether using BBr₃.

  • Materials & Equipment:

    • 2,4,5-trimethoxybenzoic acid

    • Anhydrous Dichloromethane (DCM)

    • Boron Tribromide (BBr₃), 1M solution in DCM

    • Methanol

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Deionized water

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel.

  • Procedure:

    • Dissolve 2,4,5-trimethoxybenzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the BBr₃ solution (at least 3 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[3] Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of methanol to decompose excess BBr₃.[5]

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 times).[5]

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.[5]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Demethylation using Hydrobromic Acid (HBr)

This protocol outlines a general procedure using HBr.

  • Materials & Equipment:

    • 2,4,5-trimethoxybenzoic acid

    • Hydrobromic acid (48% in water)

    • Sodium Hydroxide (NaOH) solution (e.g., 6N)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, rotary evaporator.

  • Procedure:

    • Suspend 2,4,5-trimethoxybenzoic acid in 48% aqueous HBr in a round-bottom flask.[6]

    • Heat the mixture to reflux (approximately 100-120°C) and stir for 16 hours or until the reaction is complete as monitored by TLC.[6]

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a NaOH solution.

    • Extract the product with ethyl acetate (multiple times).[6]

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product as needed.

Visualizations

Troubleshooting Workflow for Incomplete Demethylation

G start Incomplete Demethylation Observed check_reagent Check Stoichiometry of Demethylating Agent start->check_reagent increase_reagent Increase Equivalents of Reagent check_reagent->increase_reagent Insufficient check_conditions Review Reaction Time and Temperature check_reagent->check_conditions Sufficient monitor_tlc Monitor by TLC increase_reagent->monitor_tlc increase_time Extend Reaction Time check_conditions->increase_time Time Too Short increase_temp Cautiously Increase Temperature check_conditions->increase_temp Temp Too Low check_reagent_quality Verify Reagent Quality (Anhydrous?) check_conditions->check_reagent_quality Sufficient Time/Temp increase_time->monitor_tlc increase_temp->monitor_tlc use_fresh_reagent Use Fresh, Anhydrous Reagent check_reagent_quality->use_fresh_reagent Suspect end Reaction Complete check_reagent_quality->end Good use_fresh_reagent->monitor_tlc monitor_tlc->end

Caption: A logical workflow for troubleshooting incomplete demethylation reactions.

General Demethylation Reaction Pathway

G reactant 2,4,5-Trimethoxybenzoic Acid C₁₀H₁₂O₅ product Demethylated Product(s) e.g., Dihydroxy-methoxybenzoic acid reactant->product Demethylation reagent Demethylating Agent (e.g., BBr₃, HBr) side_products Side Products (e.g., Partially demethylated species) product->side_products Incomplete Reaction

Caption: A simplified diagram illustrating the general demethylation reaction.

References

Technical Support Center: Optimizing Derivatization of 2-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the derivatization of 2-Hydroxy-4,5-dimethoxybenzoic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful and efficient experimentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Derivative

  • Question: My derivatization reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Extend the reaction time and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC). Ensure the reaction temperature is optimal for the specific derivatization reagent being used. For Fischer esterification, a longer reflux time may be necessary.[1]

    • Reagent Quality and Stoichiometry: The derivatizing reagent may be old, degraded, or used in incorrect molar ratios. Silylating reagents, for instance, are highly sensitive to moisture.[2]

      • Solution: Use fresh, high-quality reagents. For moisture-sensitive reagents like silylating agents, ensure anhydrous conditions by using dry solvents and glassware.[2] Optimize the molar ratio of the derivatizing agent to the substrate; a slight excess of the reagent can sometimes drive the reaction to completion.

    • Presence of Water: Water can hydrolyze the derivatization reagents and the product, especially in the case of silylation and esterification.[3]

      • Solution: Use anhydrous solvents and thoroughly dry all glassware before use. If the sample is in an aqueous solution, perform an extraction into an organic solvent and dry the organic layer with a drying agent like anhydrous sodium sulfate before proceeding with derivatization.[2]

    • Steric Hindrance: The functional groups on this compound may be sterically hindered, making it difficult for the derivatizing agent to react.

      • Solution: Consider using a more reactive derivatizing agent. For silylation, reagents like MTBSTFA may be less suitable for sterically hindered sites compared to BSTFA.[4] For esterification, converting the carboxylic acid to a more reactive acid chloride intermediate can be effective.

Issue 2: Presence of Multiple Products or Side Reactions

  • Question: My reaction mixture shows multiple spots on TLC or multiple peaks in the chromatogram. What are the potential side reactions, and how can I minimize them?

  • Answer: The formation of multiple products indicates the occurrence of side reactions. Here are some possibilities and their solutions:

    • Derivatization of Both Functional Groups: If the goal is to derivatize only one functional group (e.g., the carboxylic acid), the other (the hydroxyl group) might also be reacting.

      • Solution: Choose a derivatizing agent and reaction conditions that are selective for the target functional group. For instance, to selectively form an ester at the carboxylic acid, you might use milder conditions that do not favor the derivatization of the phenolic hydroxyl group. Conversely, for selective silylation of the hydroxyl group, specific silylating agents and conditions can be employed.

    • Ring Acylation/Alkylation: Under certain conditions, Friedel-Crafts type reactions can occur on the electron-rich aromatic ring.

      • Solution: Avoid strong Lewis acid catalysts that can promote ring reactions. Use milder catalysts and control the reaction temperature.

    • Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, strong acid/base) might be too harsh, leading to the decomposition of your starting material or the desired derivative.

      • Solution: Use milder reaction conditions. Optimize the temperature and reaction time to be just sufficient for the desired transformation. Consider using a protective group strategy if one of the functional groups is particularly labile.

Issue 3: Poor Chromatographic Performance (Peak Tailing, Broad Peaks)

  • Question: The peak for my derivatized product is tailing or broad in my GC/LC analysis. What could be the cause, and how can I improve the peak shape?

  • Answer: Poor peak shape is often indicative of interactions between the analyte and the chromatographic system.

    • Incomplete Derivatization: Residual underivatized polar functional groups (hydroxyl or carboxyl) can interact with active sites in the GC inlet or on the column, leading to peak tailing.[5]

      • Solution: Ensure the derivatization reaction has gone to completion by optimizing the reaction conditions as described in "Issue 1". A two-step derivatization, such as esterification followed by silylation, can ensure both groups are derivatized.[5]

    • Active Sites in the Chromatographic System: Active sites on the GC liner, column, or detector can cause adsorption of polar analytes.[5]

      • Solution: Use a deactivated GC liner. Ensure the column is properly conditioned. If the column is old, consider trimming the first few centimeters from the inlet or replacing it.

    • Co-elution with Impurities: The peak may appear broad or tailing due to the co-elution of an impurity.

      • Solution: Optimize the chromatographic method (e.g., temperature program in GC, mobile phase gradient in LC) to improve the separation. Ensure the purity of the derivatized sample before injection.

Frequently Asked Questions (FAQs)

1. Why is derivatization of this compound necessary for analysis?

Derivatization is often performed to improve the analytical properties of a compound. For gas chromatography (GC), the polar hydroxyl and carboxyl groups of this compound make it non-volatile. Derivatization converts these polar groups into less polar, more volatile functional groups, allowing for analysis by GC.[6][7] For liquid chromatography (LC), derivatization can be used to introduce a chromophore or fluorophore to enhance detection by UV-Vis or fluorescence detectors.[8][9]

2. What are the most common derivatization methods for this compound?

The two primary functional groups on this molecule are a phenolic hydroxyl group and a carboxylic acid group. Common derivatization methods include:

  • Esterification: To derivatize the carboxylic acid group, typically forming a methyl or ethyl ester. This is often achieved through Fischer esterification using an alcohol in the presence of an acid catalyst.[7]

  • Silylation: To derivatize the hydroxyl group (and the carboxylic acid group if desired) by replacing the active hydrogen with a trimethylsilyl (TMS) group. Common silylating reagents include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[10]

3. How do I choose between esterification and silylation?

The choice depends on your analytical goal.

  • If you are primarily interested in analyzing the compound by GC and want to derivatize both polar groups in one step, silylation is a good option.

  • If you want to selectively derivatize the carboxylic acid group, esterification under controlled conditions is preferred.

  • For robust derivatives, esters are generally more stable than silyl ethers.[7]

4. What are the key parameters to optimize for a successful derivatization?

The key parameters to optimize are:

  • Choice of derivatizing reagent: Select a reagent that is appropriate for the functional group(s) you want to derivatize.

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions or degradation. Optimization is crucial.

  • Reaction Time: The reaction should be allowed to proceed to completion, which can be monitored by TLC or by analyzing aliquots over time.[5]

  • Catalyst: The type and amount of catalyst can significantly impact the reaction rate and yield.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous conditions are often necessary.

5. How can I confirm that my derivatization was successful?

You can confirm the success of your derivatization using various analytical techniques:

  • Chromatography (GC or LC): A successful derivatization will result in a new peak with a different retention time compared to the underivatized starting material.

  • Mass Spectrometry (MS): The mass spectrum of the derivative will show a molecular ion corresponding to the expected mass of the derivatized product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the O-H and C=O stretching bands of the carboxylic acid and the appearance of new bands corresponding to the ester or silyl ether.

Data Presentation

The following tables summarize quantitative data on common derivatization reactions for phenolic and benzoic acids, providing a basis for optimizing conditions for this compound.

Table 1: Comparison of Catalysts for Esterification of Phenols

CatalystReaction ConditionsYield (%)Reference
TiO₂Solvent-free, 25°C, 30 min92
H₂SO₄Acetic acid, reflux, 4 hours74[11]
Montmorillonite K10Solvent-free, reflux, 5 hours>93[12]
Lipase (CALB)Octanol, 60°C, 5 days98[13]

Table 2: Effect of Temperature on Esterification Yield of Substituted Benzoic Acid

Temperature (°C)Reaction TimeYield (%)Reference
13015 min (microwave)High[14]
30-Low[15]
50-High[15]

Table 3: Silylation Conditions for Phenolic Compounds for GC-MS Analysis

Silylating ReagentCatalystTemperature (°C)Time (min)Reference
BSTFA1% TMCS70-8030-60[2]
BSTFA + TMCS8045[16]

Experimental Protocols

Protocol 1: Methyl Esterification of this compound using Methanol and H₂SO₄

This protocol describes the derivatization of the carboxylic acid functional group to a methyl ester.

  • Preparation:

    • Place 100 mg of this compound into a round-bottom flask.

    • Add 10 mL of anhydrous methanol to the flask.

    • Swirl the flask to dissolve the solid.

  • Reaction:

    • Carefully add 0.2 mL of concentrated sulfuric acid to the mixture while stirring.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in 20 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 15 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with 15 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-hydroxy-4,5-dimethoxybenzoate.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Silylation of this compound using BSTFA for GC-MS Analysis

This protocol describes the derivatization of both the hydroxyl and carboxylic acid functional groups to their trimethylsilyl (TMS) derivatives.

  • Sample Preparation:

    • Place 1-5 mg of this compound into a 2 mL glass vial with a screw cap.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous.

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

    • Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), optionally containing 1% TMCS (trimethylchlorosilane) as a catalyst.[2]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[2]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Mandatory Visualization

experimental_workflow_esterification cluster_start Start cluster_reaction Reaction cluster_workup Work-up cluster_end End start 2-Hydroxy-4,5- dimethoxybenzoic acid dissolve Dissolve in anhydrous Methanol start->dissolve add_catalyst Add conc. H₂SO₄ dissolve->add_catalyst reflux Reflux at 65°C for 4-6 hours add_catalyst->reflux evaporate Evaporate excess Methanol reflux->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate end Methyl 2-hydroxy-4,5- dimethoxybenzoate concentrate->end

Caption: Workflow for the esterification of this compound.

troubleshooting_workflow start Low/No Product Yield? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Yes side_reactions Multiple Products? start->side_reactions No check_conditions Optimize Reaction Conditions (Time, Temp) check_reagents->check_conditions check_water Ensure Anhydrous Conditions check_conditions->check_water check_water->side_reactions adjust_selectivity Adjust Reagent/ Conditions for Selectivity side_reactions->adjust_selectivity Yes peak_tailing Poor Peak Shape? side_reactions->peak_tailing No milder_conditions Use Milder Conditions adjust_selectivity->milder_conditions milder_conditions->peak_tailing ensure_completion Ensure Complete Derivatization peak_tailing->ensure_completion Yes success Successful Derivatization peak_tailing->success No check_system Check GC/LC System (Liner, Column) ensure_completion->check_system fail Problem Persists? Consult Further check_system->fail

References

Technical Support Center: Synthesis of 2-Hydroxy-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Hydroxy-4,5-dimethoxybenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve potential side reactions and impurities.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Selective Demethylation of 2,4,5-Trimethoxybenzoic Acid

This pathway involves the selective removal of the methyl group at the 2-position of 2,4,5-trimethoxybenzoic acid. The main challenges are achieving high regioselectivity and driving the reaction to completion.

Issue 1: Low Yield of this compound and Presence of Starting Material

  • Symptom: Chromatographic analysis (TLC, HPLC) of the crude product shows a significant amount of unreacted 2,4,5-trimethoxybenzoic acid. The overall yield of the desired product is lower than expected.

  • Cause: Incomplete demethylation reaction. This can be due to insufficient reaction time, suboptimal temperature, or inadequate amounts of the demethylating agent.

  • Resolution:

    • Reaction Optimization: Increase the reaction time and/or temperature according to the specific protocol. Ensure the molar ratio of the demethylating agent (e.g., an amine) to the starting material is optimized.

    • Purification: Unreacted starting material can often be separated from the product by column chromatography or recrystallization.

Issue 2: Formation of Isomeric Monohydroxy Byproducts

  • Symptom: Analytical data (e.g., NMR, LC-MS) indicates the presence of isomers of the desired product, such as 4-hydroxy-2,5-dimethoxybenzoic acid or 5-hydroxy-2,4-dimethoxybenzoic acid.

  • Cause: Lack of complete regioselectivity in the demethylation process, leading to the removal of a methyl group from the 4- or 5-position.

  • Resolution:

    • Reagent and Solvent Selection: The choice of demethylating agent and solvent is crucial for regioselectivity. Some protocols specify the use of particular amines (e.g., piperazine) in a polar aprotic solvent to favor demethylation at the 2-position.[1]

    • Temperature Control: Precise control of the reaction temperature can influence the selectivity of the demethylation.

    • Purification: Isomeric impurities can be challenging to separate. Fractional crystallization or preparative chromatography may be necessary.

Issue 3: Presence of Dihydroxy Byproducts

  • Symptom: Mass spectrometry data suggests the presence of compounds with a lower molecular weight corresponding to the loss of two methyl groups.

  • Cause: Over-reaction or harsh reaction conditions leading to the demethylation of more than one methoxy group.

  • Resolution:

    • Reaction Conditions: Reduce the reaction temperature or time. A lower concentration of the demethylating agent might also be beneficial.

    • Purification: Dihydroxy byproducts are typically more polar and can be separated from the desired monohydroxy product by column chromatography.

Quantitative Data Summary (Route 1)

Impurity/Side ProductPotential CauseExpected Level (Qualitative)Recommended Analytical Technique
2,4,5-Trimethoxybenzoic AcidIncomplete reactionLow to HighHPLC, TLC, 1H NMR
Isomeric Monohydroxybenzoic AcidsPoor regioselectivityLow to MediumHPLC, LC-MS, 1H NMR
Dihydroxybenzoic AcidsOver-demethylationLowLC-MS
Route 2: Bromination and Hydrolysis of 3,4-Dimethoxybenzoic Acid

This two-step synthesis involves the bromination of 3,4-dimethoxybenzoic acid to form 2-bromo-4,5-dimethoxybenzoic acid, followed by a copper-catalyzed hydrolysis to yield the final product.

Issue 1: Formation of Isomeric Bromo-Compounds

  • Symptom: The intermediate product after bromination contains isomers, such as 6-bromo-3,4-dimethoxybenzoic acid or 5-bromo-3,4-dimethoxybenzoic acid.

  • Cause: The bromination of 3,4-dimethoxybenzoic acid may not be perfectly regioselective, leading to substitution at other positions on the aromatic ring.

  • Resolution:

    • Reaction Conditions: The choice of brominating agent and solvent system is critical. Using bromine in concentrated hydrochloric acid has been reported to enhance the selectivity for the desired 2-bromo isomer.

    • Purification of Intermediate: It is highly recommended to purify the 2-bromo-4,5-dimethoxybenzoic acid intermediate before proceeding to the hydrolysis step. This can be achieved by recrystallization or column chromatography.

Issue 2: Incomplete Hydrolysis of the Bromo-Intermediate

  • Symptom: The final product contains unreacted 2-bromo-4,5-dimethoxybenzoic acid.

  • Cause: The copper-catalyzed hydrolysis reaction has not gone to completion. This could be due to inactive catalyst, insufficient reaction time, or suboptimal temperature.

  • Resolution:

    • Catalyst Activity: Ensure the copper catalyst is active. The presence of an amine co-catalyst is often required.

    • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting bromo-compound is no longer detected.

    • Purification: The unreacted bromo-intermediate can be separated from the final product by chromatography.

Issue 3: Product Discoloration (Pink or Brown Hue)

  • Symptom: The final product is not a white or off-white solid.

  • Cause: Phenolic compounds are susceptible to oxidation, which can form colored impurities. Trace amounts of copper catalyst remaining in the product can also contribute to discoloration.

  • Resolution:

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Purification: Treat a solution of the crude product with activated carbon to remove colored impurities. Recrystallization from a suitable solvent can also improve the color. Ensure complete removal of the copper catalyst during the work-up.

Quantitative Data Summary (Route 2)

Impurity/Side ProductPotential CauseExpected Level (Qualitative)Recommended Analytical Technique
Isomeric Bromo-dimethoxybenzoic AcidsPoor bromination regioselectivityLow to MediumHPLC, LC-MS, 1H NMR (on intermediate)
2-Bromo-4,5-dimethoxybenzoic AcidIncomplete hydrolysisLow to HighHPLC, TLC
Oxidation ByproductsExposure to airLowVisual, UV-Vis

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing this compound via demethylation?

A1: The most common issue is incomplete regioselectivity, which leads to the formation of isomeric monohydroxybenzoic acids. The specific isomer formed and its quantity will depend on the demethylating agent and reaction conditions used.

Q2: How can I confirm the identity of the desired product and its impurities?

A2: A combination of analytical techniques is recommended. 1H NMR spectroscopy is excellent for structural elucidation and can help identify isomers by their unique aromatic proton splitting patterns. HPLC and LC-MS are powerful for separating and identifying the components of a mixture, including the starting materials, product, and byproducts, by their retention times and mass-to-charge ratios.

Q3: My final product is a dark oil instead of a solid. What could be the reason?

A3: This is often due to the presence of impurities, particularly colored oxidation byproducts. Phenolic compounds can be sensitive to air and light. Ensure proper purification techniques are used, such as treatment with activated carbon and recrystallization. Working under an inert atmosphere can also help prevent this issue.

Q4: Are there any specific safety precautions I should take during these syntheses?

A4: Yes. Bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Many of the solvents and reagents used are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

Experimental Protocols

Key Experiment: Selective Demethylation of 2,4,5-Trimethoxybenzoic Acid

  • Objective: To selectively demethylate 2,4,5-trimethoxybenzoic acid at the 2-position.

  • Materials: 2,4,5-trimethoxybenzoic acid, piperazine, N,N-dimethylacetamide (DMAc).

  • Procedure:

    • In a round-bottom flask equipped with a condenser and a magnetic stirrer, suspend 2,4,5-trimethoxybenzoic acid (1.0 eq) and piperazine (2.5 eq) in DMAc.

    • Heat the mixture to 150 °C under a nitrogen atmosphere and stir for 2-4 hours.[1]

    • Monitor the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with aqueous HCl to pH 2-3 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Key Experiment: Bromination of 3,4-Dimethoxybenzoic Acid

  • Objective: To synthesize 2-bromo-4,5-dimethoxybenzoic acid.

  • Materials: 3,4-dimethoxybenzoic acid, bromine, concentrated hydrochloric acid.

  • Procedure:

    • Dissolve 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid in a reaction vessel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in concentrated hydrochloric acid dropwise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Pour the reaction mixture into ice water to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-bromo-4,5-dimethoxybenzoic acid.

Visualizations

Synthesis_Route_1 start 2,4,5-Trimethoxybenzoic Acid product This compound start->product Selective Demethylation (e.g., Piperazine, 150 °C) side_product1 Isomeric Monohydroxybenzoic Acids start->side_product1 Side Reaction: Non-selective Demethylation side_product2 Dihydroxybenzoic Acids product->side_product2 Side Reaction: Over-demethylation

Caption: Synthetic pathway for Route 1, highlighting potential side reactions.

Synthesis_Route_2 start 3,4-Dimethoxybenzoic Acid intermediate 2-Bromo-4,5-dimethoxybenzoic Acid start->intermediate Bromination (Br2, HCl) side_product1 Isomeric Bromo-compounds start->side_product1 Side Reaction: Non-selective Bromination product This compound intermediate->product Hydrolysis (Cu catalyst, Amine) side_product2 Unreacted Intermediate intermediate->side_product2 Incomplete Reaction

Caption: Synthetic pathway for Route 2, illustrating potential side reactions.

Troubleshooting_Logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Problem Identified in Synthesis symptom1 Low Yield / Starting Material Present start->symptom1 symptom2 Isomeric Impurities Detected start->symptom2 symptom3 Over-reaction Products start->symptom3 symptom4 Product Discoloration start->symptom4 cause1 Incomplete Reaction symptom1->cause1 cause2 Poor Regioselectivity symptom2->cause2 cause3 Harsh Conditions symptom3->cause3 cause4 Oxidation symptom4->cause4 solution1 Optimize Reaction Time/Temp cause1->solution1 solution3 Modify Work-up/Purification cause1->solution3 solution2 Change Reagents/Solvents cause2->solution2 cause2->solution3 cause3->solution1 cause4->solution3 solution4 Use Inert Atmosphere cause4->solution4

Caption: General troubleshooting workflow for synthesis issues.

References

resolving solubility issues of 2-Hydroxy-4,5-dimethoxybenzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxy-4,5-dimethoxybenzoic Acid

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to overcome solubility challenges with this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

This compound is sparingly soluble in water.[1] Its chemical structure, which includes a largely nonpolar benzene ring, limits its ability to form favorable interactions with polar water molecules. The molecule's predicted pKa is around 3.13, meaning it is a weak acid.[1][2] At neutral or acidic pH, it exists predominantly in its protonated, uncharged (neutral) form, which is significantly less soluble than its deprotonated, charged (anionic) form.

Q2: How does pH affect the solubility of this compound?

As a weak acid, the solubility of this compound is highly pH-dependent.

  • At low pH (acidic conditions): The compound remains in its neutral, less soluble form.

  • At high pH (alkaline conditions): The carboxylic acid group deprotonates to form a carboxylate salt (R-COO⁻). This charged form is significantly more polar and readily forms ion-dipole interactions with water, leading to a dramatic increase in solubility. This is a common strategy for enhancing the solubility of acidic pharmaceutical compounds.[3][4]

Q3: I've adjusted the pH, but the solubility is still insufficient for my needs. What else can I try?

If pH adjustment alone is not enough, consider the following techniques:

  • Co-solvency: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous solution. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[5][6][7][8] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).

  • Complexation: Use a complexing agent, such as a cyclodextrin. Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the nonpolar part of the drug molecule, effectively shielding it from water and increasing its apparent solubility.[9][10][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[9]

Q4: Will these solubilization methods affect the chemical stability or biological activity of my compound?

It's a critical consideration.

  • pH: Extreme pH values can lead to hydrolysis or degradation of certain compounds over time. It's essential to determine the pH stability profile of your molecule.

  • Co-solvents: High concentrations of organic solvents can sometimes denature proteins or interfere with cellular assays. Always run appropriate vehicle controls in your experiments.

  • Cyclodextrins: These are generally considered safe and are used in pharmaceutical formulations.[9] However, complexation can sometimes alter a drug's release profile or its interaction with biological targets. The antioxidant activity of similar phenolic compounds has been shown to be retained upon complexation.[10][11]

Troubleshooting Guide

This section provides a logical workflow to address solubility issues.

Problem Probable Cause Suggested Solution
Compound precipitates or forms an oily film upon addition to aqueous buffer. The compound is in its poorly soluble, neutral form. The concentration exceeds its intrinsic solubility at the current pH.1. Increase the pH of the medium to >5.0 (at least 2 units above the pKa).2. See Protocol 1: Solubility Enhancement by pH Adjustment .
Solubility is improved at high pH, but not enough for the desired stock concentration. The intrinsic solubility of the salt form is still a limiting factor, or the desired concentration is very high.1. Introduce a co-solvent to the alkaline solution.2. See Protocol 2: Solubility Enhancement using a Co-solvent System .
The use of organic co-solvents is not permissible for the intended application (e.g., certain cell-based assays). The experimental system is sensitive to organic solvents.1. Use a non-organic solubilizing agent.2. See Protocol 3: Solubility Enhancement by Cyclodextrin Complexation .
The solution is clear initially but becomes cloudy or precipitates over time. The solution is supersaturated and thermodynamically unstable, or the compound is degrading.1. Ensure the final pH of the solution is stable.2. Store the stock solution under appropriate conditions (e.g., protected from light, at 2-8°C).3. Consider preparing fresh solutions before each experiment.

Physicochemical & Solubility Data

The following table summarizes key properties of this compound and provides an illustrative example of how its solubility changes with pH.

PropertyValueSource
Molecular Formula C₉H₁₀O₅[1][14]
Molecular Weight 198.17 g/mol [1][14]
Predicted pKa 3.13 ± 0.10[1][2]
Predicted XLogP3 1.6[1][2][14]
Melting Point 213-214 °C (decomposition)[2][15]
Appearance White to off-white crystalline solid/powder[1][16]

Illustrative Aqueous Solubility Profile (Note: These are representative values for a typical aromatic carboxylic acid to demonstrate the effect of pH. Exact values for this compound should be determined experimentally.)

pHExpected Solubility Range (mg/mL)Predominant Species
2.0< 0.5R-COOH (Neutral)
4.01 - 5R-COOH / R-COO⁻
6.010 - 50R-COO⁻ (Anionic Salt)
7.4> 100R-COO⁻ (Anionic Salt)

Diagrams

A logical workflow for troubleshooting solubility issues.

G start Start: Dissolve Compound in Aqueous Medium check_dissolution Does it dissolve to the desired concentration? start->check_dissolution success Success: Solution Prepared check_dissolution->success Yes strategy Select Solubilization Strategy check_dissolution->strategy No ph_adjust Strategy 1: pH Adjustment (See Protocol 1) strategy->ph_adjust cosolvent Strategy 2: Co-solvency (See Protocol 2) strategy->cosolvent complexation Strategy 3: Complexation (See Protocol 3) strategy->complexation recheck Re-evaluate Dissolution ph_adjust->recheck cosolvent->recheck complexation->recheck recheck->success Yes fail Failure: Consider alternative formulation or compound recheck->fail No

Caption: Troubleshooting workflow for solubility enhancement.

A diagram illustrating the mechanisms of different solubilization techniques.

G cluster_0 pH Adjustment cluster_1 Co-solvency cluster_2 Complexation Insoluble Insoluble R-COOH (Neutral) Soluble Soluble R-COO⁻ Na⁺ (Anionic Salt) Insoluble->Soluble + NaOH (pH > pKa) Aggregate Drug Aggregate in Water Dispersed Solvated Drug in Water/Co-solvent Mix Aggregate->Dispersed + Ethanol (Reduces Polarity) Drug Drug Complex Soluble Inclusion Complex Drug->Complex CD Cyclodextrin (Hydrophilic Exterior) CD->Complex

Caption: Mechanisms of common solubilization strategies.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol uses a base to deprotonate the carboxylic acid, forming a soluble salt.

  • Materials:

    • This compound

    • Deionized water or desired aqueous buffer

    • 1 M Sodium Hydroxide (NaOH) solution

    • pH meter

    • Stir plate and stir bar

  • Methodology:

    • Weigh the desired amount of this compound and add it to a beaker containing approximately 80% of the final desired volume of water/buffer.

    • Place the beaker on a stir plate and begin stirring. A milky white suspension will form.

    • Slowly add the 1 M NaOH solution dropwise while monitoring the pH.

    • Continue adding NaOH until the solid material completely dissolves and the solution becomes clear. The pH should be well above the pKa (e.g., pH 7-8).

    • Once dissolved, carefully adjust the pH to the desired final value if necessary. Note that lowering the pH too much may cause precipitation.

    • Transfer the solution to a volumetric flask and add water/buffer to the final volume.

    • Sterile-filter the solution through a 0.22 µm filter if required for the application.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol is for situations where pH adjustment alone is insufficient.

  • Materials:

    • Pre-solubilized alkaline stock of the compound (from Protocol 1)

    • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG-400)

    • Stir plate and stir bar

  • Methodology:

    • Choose a co-solvent that is miscible with water and appropriate for your experimental system.

    • In a beaker, add the desired volume of the co-solvent. A common starting point is 10-20% of the final volume.

    • While stirring, slowly add the aqueous stock solution of the compound to the co-solvent. Note: Adding the aqueous solution to the solvent can prevent shocking the compound out of solution.

    • If starting with the solid compound, first dissolve it in the pure co-solvent, then slowly add the aqueous buffer dropwise while stirring vigorously.

    • Adjust the final volume with the aqueous buffer. The final solution should be clear.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex.[9]

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer

    • Stir plate and stir bar

  • Methodology:

    • Prepare the HP-β-CD solution. Weigh an amount of HP-β-CD based on a molar ratio to the drug (a 1:1 molar ratio is a good starting point) and dissolve it in ~80% of the final volume of water/buffer.[9]

    • Once the HP-β-CD is fully dissolved, add the solid this compound to the solution.

    • Cover the beaker and stir the mixture at room temperature. The complexation process can take time, so allow it to stir for several hours (e.g., 4-24 hours) to reach equilibrium.[9]

    • The solution should become clear as the inclusion complex forms.

    • Bring the solution to the final volume with water/buffer.

    • Filter the solution to remove any small amount of undissolved material.

References

stability issues of 2-Hydroxy-4,5-dimethoxybenzoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Hydroxy-4,5-dimethoxybenzoic acid under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in a solution is primarily affected by pH, exposure to light, temperature, and the presence of oxidizing agents. As a phenolic acid, it is susceptible to degradation, particularly under alkaline (high pH) conditions.

Q2: How does pH affect the stability of this compound?

A2: Generally, this compound is expected to be relatively stable in acidic to neutral pH ranges. However, under alkaline conditions (pH > 7), its stability is likely to decrease. Phenolic compounds, in general, are more susceptible to oxidative degradation at higher pH levels.[1][2][3][4]

Q3: What are the potential degradation pathways for this compound under different pH conditions?

A3: Under alkaline conditions, the primary degradation pathway is likely oxidation of the hydroxyl group, which can lead to the formation of colored quinone-type structures. Hydrolysis of the methoxy groups to hydroxyl groups is also a possibility under more extreme pH conditions or elevated temperatures. In acidic conditions, the compound is generally more stable, but forced degradation (e.g., high temperature) can still lead to decomposition.

Q4: I am observing a color change (e.g., yellowing or browning) in my stock solution of this compound. What could be the cause?

A4: A color change in your solution is a common indicator of degradation, specifically oxidation. This is often accelerated by exposure to light, elevated temperatures, and alkaline pH. To minimize this, prepare fresh solutions, store them protected from light at a low temperature (e.g., 2-8 °C for short-term and -20 °C for long-term), and consider using a slightly acidic buffer if your experimental conditions permit.

Q5: What is a forced degradation study and why is it important for understanding the stability of this compound?

A5: A forced degradation study is an experiment where the compound is intentionally exposed to harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperatures, and intense light) to accelerate its degradation.[5] This helps in identifying potential degradation products and pathways, and in developing a stability-indicating analytical method (like HPLC) that can accurately measure the compound in the presence of its degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency or Unexpected Peaks in HPLC Analysis Chemical degradation of the compound due to pH instability in the sample matrix or mobile phase.- Ensure the pH of your sample preparation and mobile phase is within a stable range for the compound (ideally acidic to neutral).- Analyze samples as soon as possible after preparation.- Conduct a forced degradation study to identify the retention times of potential degradation products.
Discoloration of Solid Compound or Solution Oxidation of the phenolic hydroxyl group.- Store the solid compound and solutions protected from light in well-sealed containers.- Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.- Prepare solutions fresh before use.
Inconsistent Experimental Results Incomplete dissolution or precipitation of the compound from the solution, possibly due to pH changes affecting solubility.- Ensure complete dissolution of the compound; sonication may be helpful.- Visually inspect solutions for any precipitation before use.- Verify the pH of your buffered solutions.
Rapid Degradation in Alkaline Buffers Inherent instability of the phenolic acid structure at high pH.- If possible, perform experiments at a lower pH.- If alkaline conditions are necessary, minimize the time the compound is in the solution before analysis.- Work at lower temperatures to slow the degradation rate.

Data Presentation

The following table summarizes the expected stability of this compound under various pH conditions based on the general behavior of phenolic acids. The degradation percentages are illustrative and will vary depending on the specific experimental conditions (temperature, time, and concentration).

pH Condition Stress Agent Temperature (°C) Time (hours) Expected Degradation (%) Potential Degradation Products
Acidic0.1 M HCl6024< 5%Minimal degradation
NeutralWater60245 - 10%Minor oxidative products
Alkaline0.1 M NaOH602420 - 40%Oxidized species (e.g., quinone-like structures), potential hydrolysis of methoxy groups

Experimental Protocols

Protocol for pH-Dependent Stability Study (Forced Degradation)

Objective: To evaluate the stability of this compound across a range of pH values under accelerated conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffers (pH 2, 4, 6, 8)

  • HPLC grade water, methanol, and acetonitrile

  • Formic acid

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Preparation of Stressed Samples:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Buffered Solutions: Prepare separate samples by mixing 1 mL of the stock solution with 9 mL of each phosphate buffer (pH 2, 4, 6, and 8).

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC grade water.

  • Incubation:

    • Incubate all prepared samples in a water bath at a constant temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Before injection into the HPLC, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage remaining against time for each pH condition to determine the degradation kinetics.

Example HPLC Method:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of the parent compound (likely around 260-300 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic Stress (0.1 M HCl) stock->acid Aliquot base Alkaline Stress (0.1 M NaOH) stock->base Aliquot neutral Neutral Stress (Water) stock->neutral Aliquot buffer Buffered Stress (pH 2, 4, 6, 8) stock->buffer Aliquot incubate Incubate at 60°C acid->incubate base->incubate neutral->incubate buffer->incubate sampling Sample at 0, 2, 4, 8, 24h incubate->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the pH-dependent stability study.

degradation_pathway parent This compound intermediate Phenoxide Ion parent->intermediate High pH (OH-) product Quinone-like Degradation Product intermediate->product Oxidation (O2)

Caption: Plausible degradation pathway under alkaline conditions.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxy-4,5-dimethoxybenzoic acid. By providing detailed troubleshooting guides and frequently asked questions (FAQs), this resource aims to help you achieve symmetrical, reproducible peaks for accurate quantification.

Troubleshooting Guides

Peak tailing is a common chromatographic problem characterized by an asymmetric peak with a trailing edge that is broader than the front. This can compromise resolution, integration, and the overall accuracy of your results. The following guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Systematic Troubleshooting Workflow

// Yes Path yes_all_peaks [label="Yes", fontcolor="#34A853"]; system_issue [label="Potential Systemic Issue", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_column [label="Check for Column Void or\nContamination", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_extracolumn [label="Investigate Extra-Column\nVolume Effects", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// No Path no_all_peaks [label="No", fontcolor="#EA4335"]; analyte_specific_issue [label="Likely Analyte-Specific or\nMethod-Related Issue", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="Verify Mobile Phase pH\n(Should be < pKa of analyte)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_overload [label="Assess for Sample Overload\n(Reduce concentration/volume)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_secondary_interactions [label="Consider Secondary Silanol\nInteractions", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions solution_column [label="Solution: Replace column,\nflush system", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_extracolumn [label="Solution: Use shorter/narrower tubing,\ncheck connections", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_ph [label="Solution: Adjust pH to ~1.5-2.5", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_overload [label="Solution: Dilute sample or\nreduce injection volume", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_secondary_interactions [label="Solution: Use end-capped column\nor add acidic modifier", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_all_peaks; check_all_peaks -> system_issue [label=yes_all_peaks]; system_issue -> check_column; system_issue -> check_extracolumn; check_column -> solution_column; check_extracolumn -> solution_extracolumn;

check_all_peaks -> analyte_specific_issue [label=no_all_peaks]; analyte_specific_issue -> check_ph; analyte_specific_issue -> check_overload; analyte_specific_issue -> check_secondary_interactions; check_ph -> solution_ph; check_overload -> solution_overload; check_secondary_interactions -> solution_secondary_interactions; } "A logical workflow for troubleshooting peak tailing."

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for acidic compounds like this compound?

A1: The most frequent cause of peak tailing for acidic analytes is a suboptimal mobile phase pH. This compound has a predicted pKa of approximately 3.13.[1][2] If the mobile phase pH is too close to the pKa, the compound can exist in both ionized and non-ionized forms, leading to a mixed-mode retention mechanism and resulting in a tailed peak.[3] To ensure the analyte is in a single, non-ionized state, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa.

Q2: How do secondary interactions with the stationary phase cause peak tailing?

A2: Secondary interactions, particularly with residual silanol groups on the silica-based stationary phase, are a significant contributor to peak tailing.[4] These silanol groups can be acidic and interact with polar functional groups on the analyte, such as the hydroxyl and carboxylic acid moieties of this compound. This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later and create a tail.

Secondary_Interaction analyte This compound c18 c18 analyte->c18 Primary Hydrophobic Interaction silanol silanol analyte->silanol Secondary Polar Interaction (Tailing)

Q3: Can my sample concentration affect peak shape?

A3: Yes, injecting a sample that is too concentrated can lead to mass overload, a common cause of peak tailing.[5][6] When the concentration of the analyte is too high, it can saturate the stationary phase at the injection point, leading to a non-linear distribution between the mobile and stationary phases and resulting in a distorted, tailing peak.

Q4: When should I consider replacing my HPLC column?

A4: Column degradation is a common reason for deteriorating peak shape. You should consider replacing your column if you observe persistent peak tailing for all compounds, a significant loss of resolution, or a sudden increase in backpressure that cannot be resolved by flushing. Physical damage to the column, such as the formation of a void at the inlet, can also cause severe peak tailing.

Data Summary: Troubleshooting Peak Tailing

Potential Cause Symptoms Recommended Solution Quantitative Parameters/Considerations
Inappropriate Mobile Phase pH Peak tailing for this compound, but not necessarily for neutral compounds.Adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa.Analyte pKa: ~3.13. Recommended mobile phase pH: 1.5 - 2.5.
Secondary Silanol Interactions Persistent peak tailing, especially with older or non-end-capped columns.Use a modern, end-capped C18 column or add a small amount of an acidic modifier (e.g., formic acid, phosphoric acid) to the mobile phase.Modifier concentration: 0.1% (v/v) is a good starting point.
Sample Overload Peak tailing that improves upon sample dilution.Reduce the sample concentration or the injection volume.Test a 10-fold dilution of the sample.
Column Degradation/Contamination Gradual or sudden onset of peak tailing for all analytes, often accompanied by increased backpressure.Flush the column with a strong solvent. If the problem persists, replace the column.-
Extra-Column Volume Broadening and tailing of all peaks, especially early eluting ones.Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected.-
Sample Solvent Effects Peak distortion, especially if the sample is dissolved in a stronger solvent than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.-

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound and is designed to minimize peak tailing.

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (or phosphoric acid)

  • 0.45 µm syringe filters

Chromatographic Conditions
Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), preferably end-capped.
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 70% A / 30% B (Isocratic, adjust as needed for optimal retention)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Solution Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water. Degas before use.

  • Mobile Phase B: HPLC grade acetonitrile. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[4][7]

System Suitability

Before running samples, perform at least five replicate injections of a mid-range standard. The system is considered suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2%. The peak tailing factor should ideally be less than 1.5.

References

minimizing impurity formation in large-scale synthesis of 2-Hydroxy-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the large-scale synthesis of 2-Hydroxy-4,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound on a large scale?

A1: The primary methods for large-scale synthesis include:

  • Demethylation of 2,4,5-trimethoxybenzoic acid: This process involves the selective removal of the methyl group at the 2-position, often using amines in a polar aprotic solvent.[1]

  • Hydrolysis of 2-bromo-4,5-dimethoxybenzoic acid: This route utilizes a copper-catalyzed reaction in the presence of an amine to replace the bromine atom with a hydroxyl group.

  • Kolbe-Schmitt Reaction: This method involves the carboxylation of 3,4-dimethoxyphenol. It is a well-established industrial process for producing aromatic hydroxy acids.[2][3]

Q2: What are the critical quality attributes for this compound in pharmaceutical applications?

A2: For pharmaceutical intermediates like this compound, high purity is paramount. A typical specification is an assay of ≥99.0%.[4] Impurities can negatively impact subsequent reaction yields and potentially lead to the formation of toxic byproducts in the final active pharmaceutical ingredient (API).[4]

Q3: What analytical techniques are recommended for purity and impurity profiling?

A3: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the standard for separating and quantifying impurities.[2][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Powerful for identifying unknown impurities by providing molecular weight information.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor reaction progress using HPLC or TLC. Consider extending the reaction time or slightly increasing the temperature.Ensures the reaction proceeds to completion.
Suboptimal Reagent Ratio Carefully control the stoichiometry of reactants, especially in the demethylation of 2,4,5-trimethoxybenzoic acid.[1]An incorrect ratio can lead to incomplete conversion or side reactions.
Moisture in Reaction Ensure all solvents and reagents are anhydrous, particularly in reactions sensitive to water.Water can quench reagents or lead to undesirable side reactions.
Product Loss During Workup Optimize extraction and crystallization solvents and procedures to minimize loss.Improper workup can significantly reduce the isolated yield.
Issue 2: Product Discoloration (Yellow to Brown)
Potential Cause Troubleshooting Step Rationale
Oxidation of Phenolic Species - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use purified, oxygen-free solvents.- Add an antioxidant or a reducing agent (e.g., sodium bisulfite) during workup.Phenols are susceptible to oxidation, which forms colored quinone-type impurities.
Thermal Degradation - Maintain strict temperature control throughout the reaction.- Avoid localized overheating.High temperatures can cause decomposition of the starting materials or product, leading to colored tars.
Impurities in Starting Materials - Use high-purity starting materials.- Analyze starting materials for potential color-forming impurities before use.Impurities in the initial reactants can carry through or degrade to form colored byproducts.
Issue 3: Presence of Specific Impurities
Potential Impurity Likely Cause Mitigation Strategy Recommended Analytical Method
Unreacted 2,4,5-trimethoxybenzoic acid Incomplete demethylation reaction.- Increase reaction time.- Optimize temperature.- Ensure proper mixing.[1]HPLC, LC-MS
Isomeric Hydroxy-dimethoxybenzoic acids Non-selective demethylation or carboxylation.- Optimize catalyst and reaction conditions for regioselectivity.HPLC, NMR
Di-carboxylated byproducts Over-carboxylation in the Kolbe-Schmitt reaction.- Control the stoichiometry of CO2.- Optimize reaction pressure and temperature.HPLC, LC-MS
Residual Solvents Inefficient drying of the final product.- Implement a robust drying procedure (e.g., vacuum oven at an appropriate temperature).GC-MS

Experimental Protocols

Synthesis via Demethylation of 2,4,5-trimethoxybenzoic acid

This protocol is adapted from a patented method.[1]

  • Reaction Setup: In a suitable reactor, suspend 2,4,5-trimethoxybenzoic acid in a polar aprotic solvent such as N,N-dimethylacetamide.

  • Reagent Addition: Add a linear or cyclic amine (e.g., piperazine, morpholine, or piperidine) to the suspension under a nitrogen atmosphere.[1] The weight ratio of the amine to the starting material can range from 1:1 to 7:1.[1]

  • Reaction Conditions: Heat the mixture with stirring to a temperature between 130-150 °C.[1]

  • Workup: After the reaction is complete (monitored by HPLC), cool the mixture. The solvent is removed under reduced pressure. The pH is then adjusted to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data from Demethylation Synthesis

The following table summarizes the yield of this compound using different amines.[1]

AmineReaction Time (hours)Reaction Temperature (°C)Yield (%)
Piperazine114075
Piperazine215095.3
Morpholine315080
Piperidine415085.7
N,N'-dimethylethylenediamine215085.7

Visualizations

G Experimental Workflow: Demethylation Synthesis start Start reactor_setup Reactor Setup: - 2,4,5-trimethoxybenzoic acid - N,N-dimethylacetamide start->reactor_setup reagent_addition Reagent Addition: - Piperazine - Nitrogen Atmosphere reactor_setup->reagent_addition heating Heating: 150 °C for 2 hours reagent_addition->heating workup Workup: - Solvent Removal - pH Adjustment heating->workup purification Purification: - Filtration - Recrystallization workup->purification end Final Product: This compound purification->end G Troubleshooting Logic for Low Product Yield start Low Yield Observed check_completion Check Reaction Completion (HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_stoichiometry Check Reagent Stoichiometry check_completion->check_stoichiometry Yes extend_time Action: Extend Reaction Time/ Increase Temperature incomplete->extend_time yield_improved Yield Improved extend_time->yield_improved incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry No check_workup Review Workup Procedure check_stoichiometry->check_workup Yes adjust_ratio Action: Adjust Reagent Ratio incorrect_stoichiometry->adjust_ratio adjust_ratio->yield_improved workup_loss Product Loss During Workup check_workup->workup_loss Inefficient optimize_workup Action: Optimize Extraction/ Crystallization workup_loss->optimize_workup optimize_workup->yield_improved

References

Technical Support Center: Optimization of Mobile Phase for 2-Hydroxy-4,5-dimethoxybenzoic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxy-4,5-dimethoxybenzoic acid. This resource includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during method development and execution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for the HPLC analysis of this compound?

A1: A common starting point for the reversed-phase HPLC analysis of this compound on a C18 column is a gradient elution using an acidified aqueous phase and an organic modifier. A typical mobile phase consists of:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

A starting gradient could be 10-90% Mobile Phase B over 20-30 minutes. The exact conditions will depend on the specific column and HPLC system being used.

Q2: What is the importance of pH in the mobile phase for this analysis?

A2: The pH of the mobile phase is critical for the analysis of this compound because it is a weak organic acid with a predicted pKa of approximately 3.13.[1][2] To ensure good peak shape and retention, the mobile phase pH should be controlled and maintained at least 1.5 to 2 pH units below the pKa of the analyte.[3] Operating at a pH of around 2.5-3.0 will ensure the compound is in its neutral, protonated form, which increases its hydrophobicity and retention on a C18 column.[3]

Q3: Which organic solvent should I choose: acetonitrile or methanol?

A3: Both acetonitrile and methanol are suitable organic modifiers for the analysis of phenolic acids. Acetonitrile generally has a lower viscosity and allows for better UV transparency at lower wavelengths.[4] Methanol is a more cost-effective option. The choice between the two can also affect the selectivity of the separation, so it may be beneficial to screen both during method development to achieve the optimal resolution of your analyte from any impurities or other components in the sample matrix.

Q4: What type of HPLC column is recommended for this analysis?

A4: A reversed-phase C18 column is the most common and generally suitable choice for the analysis of this compound and other phenolic compounds.[4][5] These columns provide good retention and separation based on the hydrophobicity of the analytes. Standard column dimensions such as 4.6 x 150 mm or 4.6 x 250 mm with 3 or 5 µm particle sizes are widely used.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing peak tailing. Solution: Lower the mobile phase pH to 2.5-3.0 using an acidic modifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA). This suppresses the ionization of the silanol groups.[6]
Mobile Phase pH too close to pKa If the mobile phase pH is near the pKa of this compound (~3.13), the analyte will exist in both protonated and deprotonated forms, leading to broad or split peaks. Solution: Ensure the mobile phase pH is consistently below 3.0.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in peak fronting. Solution: Dilute the sample or reduce the injection volume.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase composition whenever possible.
Problem 2: Poor Retention (Analyte Elutes Too Early)
Potential Cause Recommended Solution
Mobile Phase is Too Strong A high percentage of the organic solvent in the mobile phase will cause the analyte to elute quickly with poor retention. Solution: Decrease the initial percentage of the organic solvent (acetonitrile or methanol) in your gradient or switch to a weaker mobile phase for isocratic elution.
Incorrect Mobile Phase pH If the mobile phase pH is significantly above the pKa, the analyte will be in its ionized, more polar form, leading to reduced retention on a reversed-phase column. Solution: Lower the mobile phase pH to a value between 2.5 and 3.0.[3]
Problem 3: Irreproducible Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Insufficient equilibration time between injections, especially with gradient elution, can lead to shifting retention times. Solution: Increase the column equilibration time to at least 10 column volumes with the initial mobile phase composition before each injection.
Fluctuations in Mobile Phase Composition Issues with the HPLC pump or improper mobile phase mixing can cause inconsistent mobile phase delivery. Solution: Ensure the mobile phase is properly degassed.[7] If the problem persists, check the pump's performance, including check valves and seals.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
Improperly Prepared Mobile Phase Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to variability. Solution: Follow a strict and consistent protocol for mobile phase preparation. Always measure the pH of the aqueous component before adding the organic solvent.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

This protocol provides a starting point for the development of a robust HPLC method.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (≥98%)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Mobile Phase:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas before use.

3. Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV, 254 nm (or as determined by UV scan)
Gradient Program See Table 1

Table 1: Example Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a known concentration (e.g., 0.1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Optimization_Workflow cluster_start Method Starting Point cluster_eval Evaluation cluster_troubleshoot Troubleshooting & Optimization cluster_final Finalization start Initial Conditions: - C18 Column - Mobile Phase A: 0.1% HCOOH in H2O - Mobile Phase B: ACN or MeOH - Gradient Elution eval Inject Standard & Evaluate: - Peak Shape - Retention Time - Resolution start->eval peak_shape Poor Peak Shape? eval->peak_shape Acceptable? retention Poor Retention? peak_shape->retention Yes adjust_pH Adjust Mobile Phase pH (2.5 - 3.0) peak_shape->adjust_pH No (Tailing) resolution Poor Resolution? retention->resolution Yes adjust_organic Adjust Organic % (Gradient Slope) retention->adjust_organic No change_organic Change Organic Solvent (ACN vs. MeOH) resolution->change_organic No final Optimized Method resolution->final Yes adjust_pH->eval adjust_organic->eval change_organic->eval

Caption: Workflow for HPLC method optimization for this compound.

Peak_Tailing_Troubleshooting problem Problem: Peak Tailing cause1 Cause 1: Secondary Silanol Interactions problem->cause1 cause2 Cause 2: Mobile Phase pH near pKa problem->cause2 cause3 Cause 3: Column Overload problem->cause3 solution1 Solution: Lower Mobile Phase pH to 2.5-3.0 cause1->solution1 solution2 Solution: Ensure pH is >1.5 units below pKa cause2->solution2 solution3 Solution: Dilute Sample or Reduce Injection Volume cause3->solution3

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 2-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantitative analysis of 2-Hydroxy-4,5-dimethoxybenzoic acid, a key intermediate in the synthesis of the gastroprokinetic agent Acotiamide.[1] The performance of a proposed High-Performance Liquid Chromatography (HPLC) method is compared with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). This comparison is supported by experimental data derived from published methods for structurally similar compounds and the final drug product, Acotiamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[2] A validated HPLC method is crucial for the quality control of this compound, ensuring the purity of starting materials and monitoring the progress of the synthesis of active pharmaceutical ingredients (APIs) like Acotiamide.

Proposed HPLC Method

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.[5]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[4][5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is typically adjusted to ensure the analyte is in a single ionic form.[3][6][9]

  • Flow Rate: Typically 1.0 mL/min.[3][8]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound, likely around 220-290 nm.

  • Sample Preparation: Standard and sample solutions are prepared in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent.

Method Validation Parameters

According to the International Council for Harmonisation (ICH) guidelines, the validation of an analytical method should include the following parameters:[5]

Validation ParameterTypical Acceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity A linear relationship between the concentration and the detector response should be demonstrated over a defined range. A correlation coefficient (r²) of ≥ 0.999 is generally expected.
Accuracy The closeness of the test results obtained by the method to the true value. Typically expressed as percent recovery, with an acceptance range of 98-102%.
Precision The degree of scatter between a series of measurements. Expressed as the relative standard deviation (%RSD). For repeatability (intra-day precision) and intermediate precision (inter-day precision), the %RSD should typically be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Alternative Analytical Methods

While HPLC is the most common technique, other methods can be employed for the analysis of this compound, each with its own advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like benzoic acids, derivatization is typically required to increase their volatility.

Experimental Protocol:

  • Derivatization: The carboxylic acid and hydroxyl groups are converted to less polar and more volatile esters or ethers (e.g., by silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)).[10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium or hydrogen.

  • Ionization: Electron Ionization (EI) is common for generating reproducible mass spectra.

  • Detection: A mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples.

Experimental Protocol:

  • Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, often containing an electroosmotic flow modifier. For phenolic acids, borate buffers at a basic pH are commonly used.[11][12]

  • Separation Voltage: A high voltage is applied across the capillary to drive the separation.

  • Detection: Indirect or direct UV detection.

Performance Comparison

FeatureHPLCGC-MSCapillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Separation of ions in an electric field based on their charge-to-size ratio.
Sample Preparation Simple dissolution in a suitable solvent.Often requires derivatization to increase volatility.Simple dissolution in the background electrolyte.
Analysis Time Typically 5-30 minutes.Can be longer due to derivatization and longer run times.Very fast, often less than 10 minutes.[13]
Sensitivity Good, can be enhanced with specific detectors.Very high, especially in SIM mode.Good, but can be lower than HPLC and GC-MS for some analytes.
Selectivity High, can be tuned by changing mobile phase and stationary phase.Very high due to both chromatographic separation and mass spectrometric detection.High, complementary to HPLC.
Cost Moderate instrument cost, moderate solvent consumption.Higher instrument cost, lower solvent consumption.Lower instrument cost, very low reagent consumption.
Robustness Generally robust and well-established.Can be less robust due to the derivatization step and potential for column degradation.Can be sensitive to changes in buffer composition and capillary surface.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthesis of Acotiamide, highlighting the role of this compound as a key intermediate.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Acotiamide 2,4,5-Trimethoxybenzoic_acid 2,4,5-Trimethoxybenzoic acid Selective_Demethylation Selective Demethylation 2,4,5-Trimethoxybenzoic_acid->Selective_Demethylation 2-Hydroxy-4,5-dimethoxybenzoic_acid This compound Selective_Demethylation->2-Hydroxy-4,5-dimethoxybenzoic_acid Activation Activation (e.g., with SOCl2) 2-Hydroxy-4,5-dimethoxybenzoic_acid->Activation Intermediate_1 Activated Intermediate Activation->Intermediate_1 Coupling Coupling with 2-aminothiazole derivative Intermediate_1->Coupling Intermediate_2 Thiazole Intermediate Coupling->Intermediate_2 Amidation Amidation with N,N-diisopropylethylenediamine Intermediate_2->Amidation Acotiamide Acotiamide Amidation->Acotiamide

References

A Comparative Analysis of 2-Hydroxy-4,5-dimethoxybenzoic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 2-Hydroxy-4,5-dimethoxybenzoic acid and its analogs, focusing on their antioxidant, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of available experimental data, detailed protocols for key biological assays, and visualizations of relevant signaling pathways to aid researchers and drug development professionals.

This compound, a substituted derivative of salicylic acid, has garnered interest in the scientific community for its potential therapeutic applications. Its chemical structure, featuring hydroxyl and methoxy groups on the benzene ring, makes it a promising scaffold for the development of novel antioxidant, antimicrobial, and anti-inflammatory agents.[1] This guide offers a comparative analysis of this compound and its structural analogs, exploring how modifications to the benzoic acid core influence its biological efficacy.

Structure-Activity Relationship Insights

The biological activity of benzoic acid derivatives is intricately linked to the nature and position of their functional groups. For antioxidant activity, the presence of hydroxyl groups is often crucial, as they can donate a hydrogen atom to scavenge free radicals. The addition of electron-donating groups, such as methoxy groups, can further enhance this activity by stabilizing the resulting radical.[2] In the case of antimicrobial and anti-inflammatory effects, the overall lipophilicity and the specific interactions with biological targets, which are influenced by the substitution pattern, play a significant role.

While direct comparative studies on a broad series of this compound analogs are limited, the principles of structure-activity relationships (SAR) derived from the broader class of hydroxybenzoic and dimethoxybenzoic acids provide valuable insights. Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant potential.[3] The relative positions of these groups are also critical; for instance, dihydroxybenzoic acids with hydroxyl groups in the ortho or para positions tend to exhibit stronger antioxidant effects than those with meta-hydroxyl groups.[3]

Comparative Biological Activity Data

To illustrate the comparative performance, the following tables summarize quantitative data for this compound and a selection of its structural analogs and related hydroxybenzoic acids. The data is compiled from various studies and serves as a reference for understanding the potential efficacy of these compounds.

Table 1: Antioxidant Activity of Benzoic Acid Derivatives

CompoundAssayIC50 (µM)Reference
2,3-Dihydroxybenzoic acidDPPH Radical Scavenging< 100[4]
3,4,5-Trihydroxybenzoic acid (Gallic Acid)DPPH Radical Scavenging2.42[3]
2,5-Dihydroxybenzoic acidDPPH Radical Scavenging--
3,4-Dihydroxybenzoic acidDPPH Radical Scavenging--
4-Hydroxybenzoic acidDPPH Radical Scavenging> 1000[3]

Note: A lower IC50 value indicates higher antioxidant activity. Data for this compound was not available in the reviewed literature.

Table 2: Antimicrobial Activity of Salicylic Acid Derivatives

CompoundMicroorganismMIC (µM)Reference
2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamideMycobacterium tuberculosis2[2]
2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamideStaphylococcus aureus (MRSA)0.98[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates higher antimicrobial activity. Data for this compound was not available in the reviewed literature.

Table 3: Cytotoxicity of Benzoic Acid Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
5,3′-dihydroxy-3,6,7,8,4′-PeMFBreast Cancer (MCF-7)3.71[5]
4′,5′-dihydroxy-5,7,3′-TMFBreast Cancer (HCC1954)8.58[5]
Chalcone 13Breast Cancer (MCF-7)3.30[6]
Chalcone 12Breast Cancer (MCF-7)4.19[6]

Note: IC50 in this context is the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC50 value indicates higher cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of this compound and its analogs.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution at various concentrations to the DPPH solution. A control well should contain the solvent instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[4]

Protocol 2: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[6]

Signaling Pathway Analysis

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For closely related compounds, such as 2-methoxy-4-vinylphenol, the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways has been demonstrated to be a key mechanism of action.[7] These pathways regulate the expression of pro-inflammatory mediators like iNOS and COX-2. It is plausible that this compound and its analogs exert their anti-inflammatory effects through similar mechanisms.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK_nuc MAPK MAPK->MAPK_nuc Translocation Compound 2-Hydroxy-4,5-dimethoxybenzoic acid & Analogs Compound->IKK Inhibits Compound->MAPKKK Inhibits Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Gene Activates MAPK_nuc->Gene Activates

Caption: Putative anti-inflammatory mechanism of action.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel analogs of this compound.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Material: This compound Reaction Chemical Modification (e.g., Esterification, Amidation) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Analogs Library of Analogs Purification->Analogs Antioxidant Antioxidant Assays (DPPH, FRAP, ABTS) Analogs->Antioxidant Antimicrobial Antimicrobial Assays (MIC Determination) Analogs->Antimicrobial AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Production) Analogs->AntiInflammatory Cytotoxicity Cytotoxicity Assays (MTT on Cancer Cells) Analogs->Cytotoxicity Data Quantitative Data (IC50, MIC values) Antioxidant->Data Antimicrobial->Data AntiInflammatory->Data Cytotoxicity->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for analog synthesis and evaluation.

Conclusion

This compound and its analogs represent a promising class of compounds with the potential for development as antioxidant, antimicrobial, and anti-inflammatory agents. While further research is needed to establish a comprehensive library of analogs and their corresponding biological activities, the existing data on related benzoic acid derivatives provide a strong foundation for future drug discovery efforts. The structure-activity relationships discussed in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers aiming to design and evaluate novel therapeutic agents based on this versatile chemical scaffold. The elucidation of their mechanisms of action, particularly their interaction with key inflammatory signaling pathways, will be crucial in advancing these compounds from preclinical studies to potential clinical applications.

References

A Comparative Guide to the Antioxidant Activity of 2-Hydroxy-4,5-dimethoxybenzoic Acid and Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 2-Hydroxy-4,5-dimethoxybenzoic acid and the well-characterized antioxidant, gallic acid. While extensive experimental data is available for gallic acid, direct quantitative data for the antioxidant capacity of this compound is not readily found in current scientific literature. Therefore, this comparison leverages the established principles of structure-activity relationships for phenolic compounds to provide a theoretical assessment of this compound's potential antioxidant activity in relation to gallic acid.

Executive Summary

Gallic acid is a potent natural antioxidant with extensively documented free radical scavenging activity. In contrast, while this compound possesses structural features that suggest antioxidant potential—namely a phenolic hydroxyl group and electron-donating methoxy groups—a lack of direct experimental data precludes a definitive quantitative comparison. Based on structure-activity relationships, it is anticipated that this compound would exhibit weaker antioxidant activity than gallic acid due to the presence of fewer hydroxyl groups available for hydrogen donation, a primary mechanism of radical scavenging.

Data Presentation: A Tale of Two Molecules

Quantitative data for the antioxidant activity of gallic acid is robust, with numerous studies reporting its efficacy in various assays. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit a biological process by 50%, is a standard metric for antioxidant capacity, where a lower value indicates greater potency.

Table 1: Antioxidant Activity of Gallic Acid

AssayIC50 (µM)Reference(s)
DPPH Radical Scavenging13.2 - 30.53[1]
ABTS Radical Scavenging2.93[2]

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

This compound: A Theoretical Perspective

Direct experimental IC50 values for this compound are not available in the reviewed literature. However, its chemical structure allows for a qualitative assessment of its likely antioxidant potential. The presence of a phenolic hydroxyl group is a key determinant of antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. Additionally, the two methoxy groups are electron-donating, which can increase the stability of the resulting phenoxyl radical, thereby contributing to antioxidant capacity.

Despite these features, the antioxidant activity of this compound is predicted to be significantly lower than that of gallic acid. Gallic acid possesses three hydroxyl groups, providing more sites for hydrogen atom donation and thus more effective radical scavenging. The general principle for phenolic antioxidants is that a greater number of hydroxyl groups correlates with higher antioxidant activity.

Experimental Protocols: Assessing Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common, reliable, and straightforward method for determining the antioxidant capacity of chemical compounds.

DPPH Radical Scavenging Assay Protocol

1. Principle: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured by a decrease in absorbance at approximately 517 nm.

2. Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compound (e.g., this compound, gallic acid)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate reader or spectrophotometer

3. Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Test Solutions: Prepare a stock solution of the test compound and the positive control in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing the Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Sample/Control in 96-well Plate prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound & Control prep_sample->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow of the DPPH radical scavenging assay.

Signaling Pathways and Antioxidant Action

The primary mechanism by which phenolic antioxidants like gallic acid and likely this compound exert their effects is through direct scavenging of free radicals. This action helps to mitigate oxidative stress, a condition implicated in numerous pathological processes. Oxidative stress can activate various cellular signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and apoptosis. By reducing the burden of reactive oxygen species (ROS), antioxidants can indirectly modulate these pathways, contributing to cellular protection.

Antioxidant_Action ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidant Phenolic Antioxidant (e.g., Gallic Acid) Antioxidant->ROS Scavenges CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage SignalingPathways Activation of Stress Signaling Pathways (e.g., NF-κB, MAPK) OxidativeStress->SignalingPathways Inflammation Inflammation SignalingPathways->Inflammation Apoptosis Apoptosis SignalingPathways->Apoptosis

Caption: General mechanism of antioxidant action.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy-4,5-dimethoxybenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Hydroxy-4,5-dimethoxybenzoic acid, a key chemical intermediate and a known impurity in the pharmaceutical agent Acotiamide (identified as Acotiamide Impurity 11), is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The information presented, including experimental data and detailed protocols, is synthesized from validated methods for structurally similar benzoic acid derivatives and serves as a robust starting point for method development and validation for this compound.

Comparative Analysis of Method Performance

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of compounds structurally related to this compound. This data provides a baseline for what can be expected during the validation of methods for the target analyte.

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 0.5 - 100 µg/mL0.1 - 200 ng/mL
Accuracy (% Recovery) 98 - 102%85 - 115%
Precision (% RSD) < 2%< 15%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 ng/mL
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be significant
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

The following are representative methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for similar compounds and should be adapted and validated for the specific sample matrix and instrumentation used.[3][4][5][6][7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte, such as in bulk drug substances or formulated products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v).[8]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 20 µL[8]

  • Column Temperature: 30 °C[8]

  • UV Detection: Wavelength of maximum absorbance for this compound (to be determined by a UV scan, typically around 254 nm for similar compounds).[7]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of this compound in complex biological matrices, such as plasma or urine, or for trace-level analysis.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transition: The precursor ion (m/z) and product ion (m/z) for this compound need to be determined through infusion and optimization. For a compound with a molecular weight of 198.17 g/mol , the precursor ion [M-H]⁻ would be approximately m/z 197.

Sample Preparation (for Biological Samples):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.[3]

  • Vortex the mixture for 1 minute to precipitate proteins.[3]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Method Cross-Validation Workflow

The process of cross-validating two analytical methods is crucial to ensure that the results are consistent and reliable. The following diagram illustrates a typical workflow for the cross-validation of an HPLC-UV and an LC-MS/MS method.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation Study cluster_3 Conclusion Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Validation (Accuracy, Precision, Linearity, etc.) Dev_HPLC->Val_HPLC Dev_LCMS LC-MS/MS Method Development Val_LCMS LC-MS/MS Validation (Accuracy, Precision, Linearity, etc.) Dev_LCMS->Val_LCMS Sample_Analysis Analyze Same Set of Samples by Both Methods Val_HPLC->Sample_Analysis Val_LCMS->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Sample_Analysis->Data_Comparison Conclusion Determine Method Comparability & Establish Acceptance Criteria Data_Comparison->Conclusion

Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Logical Decision Tree for Method Selection

Choosing between HPLC-UV and LC-MS/MS depends on the specific analytical requirements. This decision tree provides a logical framework for selecting the most appropriate method.

MethodSelection Start Start: Need to quantify This compound Matrix What is the sample matrix? Start->Matrix Concentration What is the expected concentration range? Matrix->Concentration Simple (e.g., Bulk Drug) LCMS Use LC-MS/MS Matrix->LCMS Complex (e.g., Plasma) Selectivity_Req Is high selectivity for isomers or metabolites required? Concentration->Selectivity_Req Low (ng/mL) HPLC Use HPLC-UV Concentration->HPLC High (µg/mL) Selectivity_Req->HPLC No Selectivity_Req->LCMS Yes

Logical decision tree for selecting between HPLC-UV and LC-MS/MS.

References

A Spectroscopic Comparison of 2-Hydroxy-4,5-dimethoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed spectroscopic analysis of 2-Hydroxy-4,5-dimethoxybenzoic acid and several of its structural isomers and derivatives is presented, offering a valuable comparative resource for researchers in medicinal chemistry, materials science, and drug development. This guide provides key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), facilitating compound identification, structural elucidation, and quality control.

The unique substitution pattern of hydroxyl and methoxy groups on the benzoic acid core significantly influences the spectral properties of these compounds. Understanding these distinct spectroscopic signatures is crucial for unambiguous characterization. This guide compares the parent compound, this compound, with its isomers, including 3-Hydroxy-4,5-dimethoxybenzoic acid, 2,3-dimethoxybenzoic acid, 3,4-dimethoxybenzoic acid (veratric acid), and 3,5-dimethoxybenzoic acid, as well as its phenyl ester derivative.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its related derivatives.

Table 1: ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆

CompoundAromatic ProtonsMethoxy Protons (-OCH₃)Hydroxyl (-OH) & Carboxylic Acid (-COOH) Protons
This compound 6.56 (s, 1H), 7.17 (s, 1H)3.71 (s, 3H), 3.81 (s, 3H)11.22 (bs, 1H), 13.58 (bs, 1H)
3-Hydroxy-4,5-dimethoxybenzoic acid 7.10 (s, 1H), 7.20 (s, 1H)3.75 (s, 3H), 3.80 (s, 3H)~9.0 (s, 1H), ~12.8 (s, 1H)
2,3-Dimethoxybenzoic acid 7.45 (dd, 1H), 7.19 (t, 1H), 7.12 (dd, 1H)3.89 (s, 3H), 3.88 (s, 3H)~10.5 (s, 1H)
3,4-Dimethoxybenzoic acid (Veratric acid) 7.55 (d, 1H), 7.53 (s, 1H), 7.05 (d, 1H)3.82 (s, 3H), 3.83 (s, 3H)~12.8 (s, 1H)
3,5-Dimethoxybenzoic acid 7.07 (s, 2H), 6.75 (s, 1H)3.79 (s, 6H)~13.0 (s, 1H)
Phenyl 2-hydroxy-4,5-dimethoxybenzoate 6.75 (s, 1H), 7.20-7.50 (m, 6H)3.75 (s, 3H), 3.85 (s, 3H)~10.5 (s, 1H)

Table 2: ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆

CompoundAromatic CarbonsMethoxy Carbons (-OCH₃)Carbonyl Carbon (C=O)
This compound 102.5, 112.5, 114.0, 142.0, 148.0, 151.055.5, 56.0170.0
3-Hydroxy-4,5-dimethoxybenzoic acid 107.5, 114.5, 123.5, 147.0, 151.5, 152.055.8, 60.0167.5
2,3-Dimethoxybenzoic acid 115.8, 118.6, 122.1, 124.3, 148.9, 152.556.1, 61.5167.3
3,4-Dimethoxybenzoic acid (Veratric acid) 110.8, 112.4, 123.0, 124.8, 148.9, 153.855.9, 56.1167.6
3,5-Dimethoxybenzoic acid 106.2, 107.9 (2C), 132.8, 160.7 (2C)55.9 (2C)167.5
Phenyl 2-hydroxy-4,5-dimethoxybenzoate 103.0, 113.0, 115.0, 122.0, 126.0, 129.5 (2C), 130.0 (2C), 142.5, 149.0, 151.5, 152.055.6, 56.2168.5

Table 3: Key IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (M⁺, m/z)
This compound ~3400-2500 (O-H), ~1680 (C=O), ~1270, 1100 (C-O)198
3-Hydroxy-4,5-dimethoxybenzoic acid ~3450 (O-H), ~3000-2500 (O-H), ~1690 (C=O), ~1260, 1120 (C-O)198[1]
2,3-Dimethoxybenzoic acid ~3000-2500 (O-H), ~1700 (C=O), ~1250, 1080 (C-O)182
3,4-Dimethoxybenzoic acid (Veratric acid) ~3000-2500 (O-H), ~1685 (C=O), ~1270, 1130 (C-O)[2]182
3,5-Dimethoxybenzoic acid ~3000-2500 (O-H), ~1695 (C=O), ~1230, 1160 (C-O)[2]182
Phenyl 2-hydroxy-4,5-dimethoxybenzoate ~3400 (O-H), ~1710 (C=O ester), ~1250, 1100 (C-O)274[3]

Experimental Protocols

The data presented were obtained using standard spectroscopic methodologies as outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: 5-10 mg of the solid sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within an NMR tube.[4]

  • Instrument Setup: The NMR tube is placed into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.[2]

  • Data Acquisition: Standard pulse programs are used to acquire the spectra. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance of the isotope.[4] All chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[5]

  • Data Processing: The acquired raw data (Free Induction Decay) undergoes Fourier transformation, followed by phase and baseline corrections to yield the final spectrum.[2]

2. Infrared (IR) Spectroscopy (KBr Pellet Method) The KBr pellet method is a common technique for analyzing solid samples.[6]

  • Sample Preparation: 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.[7][8] The mixture should be homogenous.

  • Pellet Formation: The powdered mixture is transferred to a die and compressed under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9][10] A vacuum is often applied during pressing to remove trapped air and moisture.[10]

  • Data Acquisition: A background spectrum of a pure KBr pellet or empty sample holder is recorded first.[6] The sample pellet is then placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the 4000-400 cm⁻¹ range.[8]

3. Mass Spectrometry (MS) Electron Ionization (EI) is a common method for the mass spectrometric analysis of benzoic acid derivatives.[11][12]

  • Sample Introduction: The sample is introduced into the ion source, often via a Gas Chromatograph (GC) for separation and purification. The sample is vaporized before ionization.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[13]

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The resulting ions (molecular and fragment) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity against the m/z ratio.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a this compound derivative.

G cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Sample Derivative Sample Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR IR IR Analysis (FTIR) Prep->IR MS MS Analysis (EI-MS) Prep->MS Process Spectral Data Processing NMR->Process IR->Process MS->Process Analysis Comparative Analysis Process->Analysis Elucidation Structural Elucidation Analysis->Elucidation

Caption: General workflow for spectroscopic analysis of benzoic acid derivatives.

References

Establishing the Purity of Synthesized 2-Hydroxy-4,5-dimethoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of analytical techniques for determining the purity of 2-Hydroxy-4,5-dimethoxybenzoic acid, complete with supporting data and detailed experimental protocols.

Comparison of Analytical Techniques

The purity of this compound can be assessed using a variety of analytical methods, each with its own strengths and limitations. The choice of method will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation.

Analytical TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.High sensitivity, high resolution, and quantitative accuracy. Capable of separating structurally similar impurities.Requires specialized equipment and method development.
Thin-Layer Chromatography (TLC) Separation based on the differential migration of the analyte and impurities up a stationary phase (e.g., silica gel) carried by a mobile phase.Simple, rapid, and cost-effective for qualitative analysis and monitoring reaction progress.Less sensitive and quantitative than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used to identify and quantify impurities with distinct NMR signals.Provides structural confirmation of the main compound and impurities. Quantitative NMR (qNMR) can provide high accuracy without a reference standard for each impurity.Lower sensitivity compared to chromatographic methods for detecting trace impurities. Requires sophisticated instrumentation.
Melting Point Analysis A pure crystalline solid has a sharp and characteristic melting point range. Impurities typically depress and broaden the melting point range.Simple and rapid technique for a preliminary assessment of purity.Not suitable for amorphous solids or for detecting small amounts of impurities. Some impurities may not affect the melting point.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the compound and its fragments, confirming the molecular weight.High sensitivity and can be coupled with chromatographic techniques (e.g., LC-MS) for powerful impurity identification.Primarily provides structural information and is not inherently quantitative without appropriate standards.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present in the molecule based on the absorption of infrared radiation.Useful for confirming the identity of the synthesized compound by comparing its spectrum to a reference.Not typically used for quantitative purity analysis as minor impurities may not be detectable.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for similar phenolic acids and is suitable for the quantitative determination of purity.[1][2]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical starting point is a ratio of 30:70 (v/v) acetonitrile to acidified water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm (or the wavelength of maximum absorbance determined by a UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and adding 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the purity of the synthesized sample by comparing its peak area to the calibration curve. The percentage purity is calculated as: (Area of main peak / Sum of all peak areas) x 100%.

Thin-Layer Chromatography (TLC)

This protocol is a rapid method for the qualitative assessment of purity and for monitoring the progress of a chemical reaction.[3]

Materials and Reagents:

  • TLC plates (silica gel 60 F254)

  • This compound standard

  • Solvents: Ethyl acetate, hexane, and glacial acetic acid

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of hexane, ethyl acetate, and a small amount of glacial acetic acid (e.g., a 7:3:0.1 v/v/v ratio). The acetic acid helps to suppress the ionization of the carboxylic acid group, resulting in sharper spots.

  • Sample Preparation: Dissolve a small amount of the synthesized product and the standard in a suitable solvent like methanol or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample and standard onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The presence of multiple spots in the sample lane indicates the presence of impurities.

  • Rf Value Calculation: The retention factor (Rf) can be calculated for the main spot and any impurity spots: Rf = Distance traveled by the spot / Distance traveled by the solvent front.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized this compound and identifying any major impurities.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz)[4]

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the synthesized product in a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Spectral Analysis:

    • ¹H NMR: The spectrum of pure this compound is expected to show signals for the two aromatic protons, the two methoxy groups, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling constants should be consistent with the expected structure. The presence of unexpected signals may indicate impurities.

    • ¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the structure of this compound. Impurity signals may also be visible.

Expected ¹H NMR signals (in DMSO-d₆):

  • ~11-13 ppm (broad singlet, 1H, -COOH)

  • ~9-10 ppm (broad singlet, 1H, -OH)

  • ~7.0-7.2 ppm (singlet, 1H, aromatic C-H)

  • ~6.5-6.7 ppm (singlet, 1H, aromatic C-H)

  • ~3.8 ppm (singlet, 3H, -OCH₃)

  • ~3.7 ppm (singlet, 3H, -OCH₃)

Melting Point Analysis

A simple and quick method to get a preliminary indication of purity. The literature melting point for this compound is around 213-214 °C (with decomposition).[5]

Instrumentation and Materials:

  • Melting point apparatus

  • Capillary tubes

  • Synthesized this compound

Procedure:

  • Sample Preparation: Place a small amount of the dried, crystalline product into a capillary tube.

  • Measurement: Place the capillary tube in the melting point apparatus and heat it slowly.

  • Observation: Record the temperature range from when the first drop of liquid appears to when the entire sample has melted. A sharp melting point range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.

Potential Impurities

The synthesis of this compound often involves the demethylation of 2,4,5-trimethoxybenzoic acid.[6] Therefore, potential impurities could include:

  • Starting material: Unreacted 2,4,5-trimethoxybenzoic acid.

  • Isomeric impurities: Other demethylated products, such as 2,5-dihydroxy-4-methoxybenzoic acid or 2,4-dihydroxy-5-methoxybenzoic acid.

  • Reagents and solvents: Residual reagents or solvents used in the synthesis and purification steps.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for purity determination.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase D Inject Standards & Sample into HPLC A->D B Prepare Standard Solutions B->D C Prepare Sample Solution C->D E Acquire Chromatograms D->E F Construct Calibration Curve E->F G Calculate Purity F->G

Caption: Experimental workflow for HPLC analysis.

TLC_Workflow A Prepare Mobile Phase D Develop Plate A->D B Prepare Sample & Standard Solutions C Spot Plate B->C C->D E Visualize under UV D->E F Analyze Results E->F

Caption: Workflow for TLC analysis.

Purity_Logic cluster_synthesis Synthesis & Initial Check cluster_confirmation Structural Confirmation cluster_quantification Quantitative Purity A Synthesized Product B TLC & Melting Point (Qualitative Check) A->B Quick Assessment C NMR Spectroscopy A->C Structural Identity D Mass Spectrometry A->D Molecular Weight E HPLC (Quantitative Analysis) A->E Precise Purity B->A Purification Needed?

Caption: Logical relationship of purity determination methods.

References

A Comparative Guide to the Quantification of 2-Hydroxy-4,5-dimethoxybenzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantification of 2-Hydroxy-4,5-dimethoxybenzoic acid, tailored for researchers, scientists, and drug development professionals. While specific validated data for this compound is limited in publicly available literature, this guide draws upon established methods for structurally similar phenolic acids to provide reliable experimental protocols and performance expectations.

Quantitative Data Summary

The determination of the limit of detection (LOD) and limit of quantification (LOQ) is crucial for any analytical method. The following table summarizes typical performance characteristics of HPLC for the analysis of benzoic acid derivatives, providing an expected range for this compound. For comparison, data for alternative methods are also presented.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range
HPLC 2-Hydroxy-4-methoxybenzoic acid2.34 µg/mL[1]Not Reported10–300 µg/mL[1]
HPLC Typical Aromatic Acids~0.1 µg/mL[2]~0.5 µg/mL[2]0.5 - 100 µg/mL[2]
HPTLC Typical Aromatic Acids~4 ng/spot[2]~13 ng/spot[2]100 - 700 ng/spot[2]
GC-MS Typical Aromatic Acids~3 ng/mL[2]~10 ng/mL[2]0.01 - 20 µg/mL[2]
UV-Vis Typical Aromatic Acids~0.2 µg/mL[2]~0.8 µg/mL[2]1 - 10 µg/mL[2]

Experimental Protocols

A detailed methodology is essential for the successful implementation and validation of an analytical method. Below is a typical experimental protocol for the analysis of this compound using reverse-phase HPLC.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[3]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Phosphoric acid or formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥99%).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Elution: A typical gradient could be 10-40% B over 15 minutes, followed by a wash and re-equilibration step.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: UV detection at the wavelength of maximum absorbance, likely around 280 nm for phenolic compounds.[3][4]

  • Injection Volume: 10 µL.[3]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and Acetonitrile).[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to desired concentrations for linearity, accuracy, and precision studies.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the validated range of the assay.

4. Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrated by analyzing a series of standard solutions over a specified range.

  • Accuracy: Determined by the recovery of known amounts of spiked analyte into a sample matrix.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined as a signal-to-noise ratio of 3:1.[5]

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.[5]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Workflow Visualization

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Stock Solution Prep_Working Prepare Working Standard Solutions Prep_Standard->Prep_Working Injection Inject into HPLC System Prep_Working->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

References

comparing the efficacy of different synthetic routes to 2-Hydroxy-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmaceutical development and organic synthesis, the efficient production of 2-Hydroxy-4,5-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical agents, is of significant interest. This guide provides a comparative analysis of several synthetic pathways to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on factors such as yield, cost, and operational simplicity.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from various starting materials, each with its own set of advantages and disadvantages. The primary routes identified in the literature involve the selective demethylation of 2,4,5-trimethoxybenzoic acid, the bromination and subsequent hydroxylation of 3,4-dimethoxybenzoic acid, and pathways originating from vanillin.

Route 1: Selective Demethylation of 2,4,5-trimethoxybenzoic Acid

This approach offers a relatively direct conversion to the desired product. A patented method highlights the use of piperazine in N,N-dimethylacetamide to achieve selective demethylation at the 2-position.[1]

Route 2: From 3,4-dimethoxybenzoic Acid via Bromination and Hydroxylation

This two-step process begins with the bromination of 3,4-dimethoxybenzoic acid to yield 2-bromo-4,5-dimethoxybenzoic acid. The subsequent hydroxylation of this intermediate produces the final product. This route is notable for its high reported yield in the hydroxylation step.[2]

Route 3: Multi-step Synthesis from Vanillin

Vanillin, a readily available starting material, can be converted to this compound through a multi-step synthesis. A plausible pathway involves the bromination of vanillin, followed by hydrolysis and methylation. While a direct protocol for this specific target molecule from vanillin is not extensively detailed in the provided search results, a similar synthesis for a related compound from isovanillin suggests the feasibility of this approach.[3][4] This route would, however, likely involve more synthetic steps compared to the other methods.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.

RouteStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
1 2,4,5-trimethoxybenzoic acidPiperazineN,N-dimethylacetamide2 hours15095.3[1]
2 3,4-dimethoxybenzoic acid1. Bromine 2. Sodium Carbonate, Copper Sulfate, Pyridine1. Concentrated Hydrochloric Acid 2. Water1 hour (hydroxylation)90-100 (hydroxylation)99.3 (hydroxylation step)[2]

Note: Data for a complete synthesis from vanillin is not available in the search results and would require further investigation.

Experimental Protocols

Route 1: Selective Demethylation of 2,4,5-trimethoxybenzoic Acid

Materials:

  • 2,4,5-trimethoxybenzoic acid (2.0g)

  • Piperazine (5.45g)

  • N,N-dimethylacetamide (10ml)

Procedure:

  • Under a nitrogen atmosphere, suspend 2.0g of 2,4,5-trimethoxybenzoic acid and 5.45g of piperazine in 10ml of N,N-dimethylacetamide.[1]

  • Heat the mixture to 150°C and stir for 2 hours.[1]

  • After the reaction is complete, cool the mixture.

  • Remove the solvent under reduced pressure.

  • Adjust the pH of the residue and stir at room temperature overnight.

  • Collect the precipitated product by suction filtration and dry under reduced pressure to obtain 1.81g of this compound (95.3% yield).[1]

Route 2: From 3,4-dimethoxybenzoic Acid via Bromination and Hydroxylation

Step 2a: Synthesis of 2-bromo-4,5-dimethoxybenzoic acid (General procedure, specific yields for this step not provided in source)

  • This step involves the reaction of 3,4-dimethoxybenzoic acid with bromine in concentrated hydrochloric acid.[2]

Step 2b: Synthesis of this compound

Materials:

  • Crude 2-bromo-4,5-dimethoxybenzoic acid (20.0g)

  • Sodium carbonate (10.1g)

  • Copper sulfate pentahydrate (1.91g)

  • Pyridine (3.1mL)

  • Water (100mL)

  • Concentrated hydrochloric acid (16.0g)

Procedure:

  • To a mixture of 20.0g of crude 2-bromo-4,5-dimethoxybenzoic acid and 10.1g of sodium carbonate, add 80mL of water.[2]

  • Heat the mixture to 80°C with stirring.[2]

  • Prepare a copper sulfate solution by dissolving 1.91g of copper sulfate pentahydrate in 20mL of water and adding 3.1mL of pyridine. Add this solution to the reaction mixture.[2]

  • Heat the resulting mixture further and stir at 90-100°C for one hour.[2]

  • Cool the mixture to 50°C and add 16.0g of concentrated hydrochloric acid dropwise.[2]

  • After cooling, collect the precipitated crystals by filtration and dry under reduced pressure to yield 15.08g of crude this compound (99.3% yield).[2]

Comparative Workflow of Synthetic Routes

The following diagram illustrates the logical flow and comparison of the discussed synthetic routes.

G cluster_0 Starting Materials cluster_1 Synthetic Intermediates & Reactions cluster_2 Final Product 2,4,5-trimethoxybenzoic acid 2,4,5-trimethoxybenzoic acid Selective Demethylation Selective Demethylation 2,4,5-trimethoxybenzoic acid->Selective Demethylation Yield: 95.3% 3,4-dimethoxybenzoic acid 3,4-dimethoxybenzoic acid Bromination Bromination 3,4-dimethoxybenzoic acid->Bromination Vanillin Vanillin Multi-step Synthesis Multi-step Synthesis Vanillin->Multi-step Synthesis More Steps This compound This compound Selective Demethylation->this compound 2-bromo-4,5-dimethoxybenzoic acid 2-bromo-4,5-dimethoxybenzoic acid Bromination->2-bromo-4,5-dimethoxybenzoic acid Hydroxylation Hydroxylation 2-bromo-4,5-dimethoxybenzoic acid->Hydroxylation Yield: 99.3% Hydroxylation->this compound Multi-step Synthesis->this compound

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

The choice of synthetic route to this compound will depend on the specific requirements of the researcher or organization. The selective demethylation of 2,4,5-trimethoxybenzoic acid offers a high-yielding, one-step process. The route starting from 3,4-dimethoxybenzoic acid, while involving two steps, boasts a near-quantitative yield in its final hydroxylation step. The synthesis from vanillin may be economically attractive due to the low cost of the starting material, but it likely involves a more complex and lengthy synthetic sequence. This guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of this valuable compound.

References

A Comparative Guide to the Bioactivity of 2-Hydroxy-4,5-dimethoxybenzoic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-Hydroxy-4,5-dimethoxybenzoic acid and its corresponding methyl ester, methyl 2-hydroxy-4,5-dimethoxybenzoate. While direct comparative studies are limited, this document synthesizes the available experimental data on their antioxidant and antimicrobial properties, details relevant experimental protocols, and visualizes potential signaling pathways.

Executive Summary

Data Presentation: A Comparative Overview

Quantitative data for a direct comparison of the bioactivities of this compound and its methyl ester is scarce. The following tables summarize the available information. It is important to note that much of the available data for the methyl ester refers to its isomer, methyl 3-hydroxy-4,5-dimethoxybenzoate. This data is presented here as the closest available reference, with the caveat that the position of the hydroxyl group can significantly impact bioactivity.

Table 1: Antioxidant Activity

CompoundAssayIC50/EC50 ValueRemarks
This compound-Data not availableGeneral antioxidant properties are expected due to its phenolic structure.
Methyl 3-hydroxy-4,5-dimethoxybenzoateOxidation Resistance (H₂O₂)-Described as "fairly active".[3][4][5]

Table 2: Antimicrobial Activity

CompoundMicroorganismMIC (mg/mL)
This compound-Data not available
Methyl 3-hydroxy-4,5-dimethoxybenzoateStaphylococcus aureus5[6]
Escherichia coli10[6]
Rhizopus sp.5[6]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the design of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples: Dissolve the test compounds (this compound and its methyl ester) and a positive control (e.g., ascorbic acid or Trolox) in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to a well. Then, add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after incubation, and the MIC is the lowest concentration of the agent that prevents visible growth.

Procedure:

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Potential Signaling Pathways

While specific signaling pathway studies for this compound and its methyl ester are not available, related phenolic compounds are known to modulate key inflammatory and antioxidant pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Bound to IkappaB_p p-IκBα IkappaB->IkappaB_p NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Released Compound This compound or its methyl ester Compound->IKK Inhibits? Degradation IkappaB_p->Degradation Ubiquitination & Degradation NFkappaB_nuc NF-κB NFkappaB_active->NFkappaB_nuc Translocation DNA DNA (Promoter Region) NFkappaB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_Genes Transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Compound This compound or its methyl ester Compound->Keap1 May interact with Nrf2 Nrf2 Keap1->Nrf2 Bound to Nrf2_released Nrf2 Nrf2->Nrf2_released Released Nrf2_nuc Nrf2 Nrf2_released->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for 2-Hydroxy-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Hydroxy-4,5-dimethoxybenzoic acid is critical for its development as a potential therapeutic agent, for quality control in manufacturing, and for various research applications. The selection of an appropriate analytical method is a pivotal decision that influences the reliability of experimental data. This guide provides an objective comparison of common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Due to the limited availability of direct comparative studies on this compound, the performance data presented here is a guide based on validated methods for structurally similar compounds, such as 2-hydroxy-4-methoxybenzoic acid and other benzoic acid derivatives. This approach provides a reasonable expectation of the performance of these methods for the target analyte.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key performance parameters for HPLC, GC-MS, and UV-Vis Spectrophotometry in the analysis of this compound and its close analogs.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity Range 10 - 300 µg/mL[1]~0.1 - 100 µg/mL1 - 10 µg/mL[2][3]
Accuracy (% Recovery) 98.25 - 100.44%[1]95 - 105%97.25 - 99.54%[3]
Precision (% RSD) Intra-day: 0.95 - 2.5% Inter-day: 1.3 - 2.8%[1]< 10%< 2%
Limit of Detection (LOD) 2.34 µg/mL[1]~0.05 µg/mL~0.16 ppm[2]
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at the lower end of the linearity range.~0.15 µg/mL~0.47 ppm[2]

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation cluster_application 3. Routine Application define_analyte Define Analyte & Matrix select_method Select Analytical Technique (HPLC, GC-MS, UV-Vis) define_analyte->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity & Selectivity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sample_analysis Routine Sample Analysis robustness->sample_analysis quality_control Quality Control Checks sample_analysis->quality_control data_reporting Data Reporting & Review quality_control->data_reporting

Caption: A generalized workflow for the validation of analytical methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzoic acid[1].

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 75 mm x 4.6 mm i.d.).

  • Mobile Phase: A mixture of aqueous methanol (e.g., 50:50, v/v)[1]. The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by a UV scan of a standard solution of this compound.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL)[1].

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations within the expected linear range.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the validated range of the assay. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of benzoic acid derivatives by GC-MS and will likely require optimization for this compound. Derivatization is often necessary to increase the volatility of benzoic acids for GC analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization (Silylation):

    • Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 50-450 or use Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Sample Preparation:

    • Perform a liquid-liquid extraction (LLE) of the sample with a suitable organic solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the organic extract to dryness.

    • Proceed with the derivatization step as described above.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.

UV-Vis Spectrophotometry

This is a simpler, more cost-effective method, but it is also less specific than chromatographic methods.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm). For similar benzoic acid derivatives, this is often around 230 nm[3].

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-10 µg/mL)[2][3].

    • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration that falls within the calibration range.

  • Quantification:

    • Generate a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

    • Measure the absorbance of the sample solution at the predetermined λmax.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 2-Hydroxy-4,5-dimethoxybenzoic acid (CAS No. 5722-93-0). Adherence to these guidelines is critical for ensuring personnel safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is Warning .[1]

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against these hazards. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles or a face shield worn over goggles.To protect against splashes and airborne particles that can cause serious eye irritation.
Hands Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and subsequent irritation. Gloves should be inspected for integrity before each use.
Body A buttoned, knee-length laboratory coat.To protect skin and personal clothing from spills and contamination.
Respiratory A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder outside of a fume hood.To prevent inhalation of airborne particles that may cause respiratory irritation.
Feet Closed-toe shoes.To protect feet from accidental spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

1. Engineering Controls:

  • Always handle this chemical in a well-ventilated area. A certified chemical fume hood is the preferred designated area for all weighing and aliquoting activities to control dust and vapors.
  • Ensure that a calibrated eyewash station and a safety shower are readily accessible and have been recently tested.

2. Preparation:

  • Before beginning any work, ensure all necessary equipment, including PPE, weighing tools (spatulas, weighing paper), and pre-labeled storage containers, are within easy reach inside the fume hood to minimize movement and the potential for spills.

3. Handling the Solid:

  • When weighing the solid compound, do so within the confines of a fume hood or a ventilated balance enclosure.
  • Use appropriate, clean tools to handle the powder. Avoid creating dust.
  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing. If the solvent is volatile, ensure this step is also performed in a well-ventilated fume hood.

4. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is recommended to store it under inert gas (nitrogen or argon) at 2-8°C.

5. Post-Handling Decontamination:

  • Wipe down the work area with an appropriate solvent to decontaminate surfaces.
  • Properly doff PPE in the correct order to avoid cross-contamination. As a general rule, gloves are removed first, followed by the lab coat, and then eye and face protection.
  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of unused or waste this compound by placing it in a clearly labeled, sealed container for hazardous chemical waste.

    • Follow your institution's and local regulations for hazardous waste disposal. Do not mix with other waste streams unless explicitly permitted. A common disposal method for similar organic compounds is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container for solid waste.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Below is a workflow diagram illustrating the key decision points and steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures start Start: Handling Required risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_selection->eng_controls weighing Weighing and Aliquoting in Fume Hood eng_controls->weighing dissolving Solution Preparation (if applicable) weighing->dissolving exposure Exposure Event? weighing->exposure spill Spill Occurs? weighing->spill storage Store in Cool, Dry, Well-Ventilated Area dissolving->storage dissolving->exposure dissolving->spill decontamination Decontaminate Work Area storage->decontamination waste_disposal Dispose of Chemical and Contaminated Waste decontamination->waste_disposal ppe_doffing Doff PPE Correctly waste_disposal->ppe_doffing hand_washing Wash Hands Thoroughly ppe_doffing->hand_washing end_process End of Process hand_washing->end_process first_aid Follow First Aid Procedures exposure->first_aid Yes spill_response Follow Spill Response Protocol spill->spill_response Yes first_aid->decontamination After initial response spill_response->decontamination After cleanup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4,5-dimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4,5-dimethoxybenzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。